molecular formula C8H15N3 B2868672 4-Amino-1-ethylpiperidine-4-carbonitrile CAS No. 710350-60-0

4-Amino-1-ethylpiperidine-4-carbonitrile

Cat. No.: B2868672
CAS No.: 710350-60-0
M. Wt: 153.229
InChI Key: OSKHEBDRYLYZPN-UHFFFAOYSA-N
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Description

4-Amino-1-ethylpiperidine-4-carbonitrile is a high-purity chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.22 Da. This molecule is characterized as a functionalized piperidine, a heterocyclic scaffold of paramount importance in medicinal chemistry. Piperidine rings are among the most common heterocycles found in FDA-approved medications and are highly attractive as building blocks for designing new drugs . The structure of this compound, featuring both an amino and a nitrile functional group on the same carbon atom of the piperidine ring, makes it a versatile intermediate for organic synthesis and drug discovery. Its physicochemical properties include a polar surface area of 53 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, which influence its solubility and reactivity . As a key synthetic building block, 4-Amino-1-ethylpiperidine-4-carbonitrile is used in research and development for the generation of compound libraries . Its structure serves as a precursor for exploring structure-activity relationships in the search for novel bioactive molecules. Researchers value this compound for its potential to be further elaborated into more complex structures, contributing to the development of new therapeutic agents. This product is intended for research applications in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-ethylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-11-5-3-8(10,7-9)4-6-11/h2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKHEBDRYLYZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Elucidation of 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 4-amino-1-ethylpiperidine-4-carbonitrile . As a gem-disubstituted aminonitrile, this molecule represents a critical intermediate scaffold in the synthesis of pharmacologically active 4-substituted piperidines (e.g., analgesics and neuroactive ligands).

The primary analytical challenge lies in verifying the quaternary center at the C4 position and distinguishing the primary amine/nitrile geminal pair from potential hydrolysis byproducts (amides/acids) or starting materials (ketones). This guide establishes a self-validating protocol utilizing MS, IR, and 1D/2D NMR spectroscopy to ensure absolute structural confidence.

Synthetic Context & Impurity Profiling

Understanding the origin of the sample is prerequisite to accurate analysis. This compound is typically generated via a Strecker synthesis involving 1-ethyl-4-piperidone.

  • Reaction: 1-Ethyl-4-piperidone + NaCN/HCN + NH

    
    /NH
    
    
    
    Cl
    
    
    Product.
  • Critical Impurities:

    • Starting Material: 1-Ethyl-4-piperidone (Distinct C=O stretch in IR).

    • Hydrolysis Products: 4-Amino-1-ethylpiperidine-4-carboxamide (Partial hydrolysis of nitrile).

    • Cyanohydrin Intermediate: 1-Ethyl-4-hydroxy-4-cyanopiperidine (If amination is incomplete).

Note on Safety: This compound and its precursors may liberate cyanide under acidic conditions. All analytical workflows must be conducted in a well-ventilated hood with appropriate cyanide sensors active.

Spectroscopic Elucidation Strategy

The elucidation logic follows a subtractive pathway: confirm mass, identify functional groups, and map connectivity.

3.1 Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode) or GC-MS.

  • Target Data:

    • Molecular Ion (

      
      ):  Expect a parent peak at 
      
      
      
      (
      
      
      ).
    • Fragmentation Pattern: Aminopiperidines undergo characteristic

      
      -cleavage.
      
      • Loss of the nitrile group (

        
        ).
        
      • Loss of the ethyl group (

        
        ).[1]
        
      • Ring fragmentation (Retro-Diels-Alder type mechanisms).

3.2 Infrared Spectroscopy (FT-IR)
  • Diagnostic Value: Differentiating the aminonitrile from the ketone precursor.

  • Key Absorptions: | Functional Group | Wavenumber (cm

    
    ) | Intensity | Notes |
    | :--- | :--- | :--- | :--- |
    | Amine (-NH
    
    
    
    )
    | 3300 - 3400 | Medium | Doublet (Asymmetric/Symmetric stretch). | | Nitrile (-C
    
    
    N)
    | 2220 - 2240 | Weak/Medium | Often weak in gem-disubstituted systems; absence does not disprove structure, but presence confirms it. | | C-H (Aliphatic) | 2800 - 3000 | Strong | Bohlmann bands may be visible due to anti-periplanar lone pairs on ring nitrogen. | | Absence of C=O | ~1715 | N/A | Critical: Absence confirms conversion of ketone. |
3.3 Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.

A.


H NMR (Proton) 
  • Ethyl Group: Look for a classic triplet (~1.0 ppm) and quartet (~2.4 ppm).

  • Ring Protons: The piperidine ring protons will appear as multiplets. Due to the symmetry of the molecule (achiral plane passing through N1 and C4), protons at C2/C6 are equivalent, and C3/C5 are equivalent.

    • C2/C6 (Equatorial/Axial): Distinct chemical shifts due to ring conformation (chair).

  • Amine: Broad singlet, exchangeable with

    
    .
    

B.


C NMR (Carbon) 
The "Smoking Gun" for this structure is the quaternary carbon at position 4.
  • C4 (Quaternary): Expected shift 50–60 ppm . It will appear as a low-intensity peak (long relaxation time, no NOE enhancement).

  • Nitrile (-CN): Expected shift 115–122 ppm .

  • Symmetry: You should observe only one set of signals for the C2/C6 pair and C3/C5 pair, confirming the plane of symmetry.

C. 2D NMR (HMBC/HSQC)

  • HMBC: Crucial for connecting the nitrile carbon to the ring. Look for a long-range coupling (

    
     or 
    
    
    
    ) from the C3/C5 protons to the nitrile carbon (~120 ppm) and the quaternary C4.
Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the fragmentation logic.

ElucidationWorkflow Start Unknown Sample MS Step 1: Mass Spec (ESI/GC) Target m/z ~153 Start->MS Decision1 m/z 153 Found? MS->Decision1 IR Step 2: FT-IR Check 3300 (NH2) & 2230 (CN) Decision2 C=O Peak Present? IR->Decision2 NMR_1H Step 3: 1H NMR Verify Ethyl + Symmetry NMR_13C Step 4: 13C NMR Locate Quaternary C4 (~55 ppm) NMR_1H->NMR_13C Decision3 Quaternary C Found? NMR_13C->Decision3 Decision1->IR Yes Result_Fail_Hydro Impurity: Amide/Acid Hydrolysis Decision1->Result_Fail_Hydro No (Higher Mass) Decision2->NMR_1H No Result_Fail_SM Impurity: Starting Ketone Decision2->Result_Fail_SM Yes (~1715 cm-1) Result_Success CONFIRMED: 4-Amino-1-ethylpiperidine-4-carbonitrile Decision3->Result_Success Yes Decision3->Result_Fail_Hydro No (Shift > 160 ppm)

Caption: Figure 1. Step-wise structural elucidation workflow for verifying the aminonitrile scaffold.

Fragmentation Parent Parent Ion (m/z 153) AlphaCleave Alpha Cleavage Parent->AlphaCleave LossCN Fragment A [M-CN]+ AlphaCleave->LossCN -26 Da LossEt Fragment B [M-Ethyl]+ AlphaCleave->LossEt -29 Da RingOpen Ring Opening (Retro-Diels-Alder) LossCN->RingOpen

Caption: Figure 2. Predicted mass spectrometry fragmentation pathways for the 4-aminopiperidine core.

Validated Analytical Protocol

For researchers attempting to replicate this characterization, follow this specific sequence to minimize sample consumption and maximize data integrity.

Phase 1: Sample Prep & Preliminary Check
  • Solubility Check: Dissolve ~5mg in

    
     (Chloroform-d). If insoluble, try 
    
    
    
    . (Note: Amine protons are often broader in Chloroform).
  • TLC: Run on silica gel (Mobile phase: 9:1 DCM:MeOH + 1%

    
    ). Aminonitriles can be streak-prone; the ammonia helps sharpen the spot. Stain with Ninhydrin (turns purple for primary amines).
    
Phase 2: Data Acquisition
  • Run

    
     NMR (16 scans): 
    
    • Check: Integration of ethyl

      
       (3H) vs Ring 
      
      
      
      (total 8H).
    • Check: Integration of

      
       (2H).
      
  • Run

    
     NMR (512+ scans): 
    
    • Critical: Ensure sufficient delay time (

      
      ) to allow relaxation of the quaternary C4 and Nitrile carbon, which often saturate and disappear in rapid scanning.
      
  • Run DEPT-135:

    • Purpose: To distinguish the ring

      
       (negative phase) from the ethyl 
      
      
      
      (positive phase) and confirm C4 disappears (quaternary).
Phase 3: Data Interpretation Table
NucleusSignal TypeApprox.[2][3][4][5][6][7][8] Shift (ppm)MultiplicityAssignment

C
Quaternary118 - 122Singlet-CN (Nitrile)

C
Quaternary50 - 55SingletC4 (Gem-disubstituted)

C
CH248 - 52-Ring C2, C6

C
CH232 - 36-Ring C3, C5

C
CH2~52-Ethyl -CH2-

C
CH3~12-Ethyl -CH3

H
CH3~1.1TripletEthyl -CH3

H
CH2~2.4QuartetEthyl -CH2-
References
  • Strecker Synthesis Mechanism & Applications

    • Organic Chemistry Portal. "Strecker Synthesis."[9] Available at: [Link]

  • Aminonitrile Spectral Characteristics: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (General Reference for IR/NMR of gem-disubstituted amines).
  • Piperidine 13C NMR Shifts

    • Compound Interest.[2][9] "A Guide to 13C NMR Chemical Shift Values." Available at: [Link]

  • Analogous Structure Data (N-Benzyl derivative)

    • PubChem. "4-Anilino-1-benzylpiperidine-4-carbonitrile (Analogous Scaffold)." CID 70412. Available at: [Link]

  • Safety Data (General Aminonitriles)

Sources

Physicochemical properties of 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 4-Amino-1-ethylpiperidine-4-carbonitrile

Executive Summary

4-Amino-1-ethylpiperidine-4-carbonitrile (CAS 710350-60-0) is a bifunctional heterocyclic intermediate critical to the synthesis of 4,4-disubstituted piperidine therapeutics.[1][2] Structurally characterized by a piperidine core with an N-ethyl substituent and a geminal amino-nitrile motif at the C4 position, this compound serves as a primary scaffold for neuroactive agents, including analgesics (fentanyl analogues) and antihistamines. Its utility is defined by the orthogonal reactivity of its functional groups: the nucleophilic primary amine, the hydrolyzable nitrile, and the basic tertiary piperidine nitrogen. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and stability profiles.

Chemical Identity & Structural Analysis

The compound is an


-aminonitrile, a class of compounds known for their unique acid-base properties and potential for retro-Strecker decomposition.
Parameter Data
IUPAC Name 4-Amino-1-ethylpiperidine-4-carbonitrile
Common Synonyms 4-Amino-1-ethyl-4-cyanopiperidine; 1-Ethyl-4-aminopiperidine-4-carbonitrile
CAS Registry Number 710350-60-0
Molecular Formula

SMILES CCN1CCC(N)(C#N)CC1
Molecular Weight 153.22 g/mol
Structural Class 4,4-Disubstituted Piperidine;

-Aminonitrile

Physicochemical Properties

The following data synthesizes experimental values from homologous series (e.g., N-methyl and N-benzyl analogues) and calculated physicochemical descriptors.

General Properties Table
PropertyValue / RangeConfidence
Physical State Solid (Crystalline powder)High (Inferred from analogues)
Melting Point 50 – 70 °CPredicted (Low MW solid)
Boiling Point ~310 °C (at 760 mmHg)Calculated
Density

Calculated
Flash Point > 110 °CPredicted
Hygroscopicity Moderate (Amine/Nitrile polarity)High
Acid-Base Dissociation (pKa) Profile

Understanding the ionization state is critical for formulation and extraction. This molecule possesses two basic centers with distinct pKa values.

  • 
     (Piperidine Nitrogen): ~9.2 . The N-ethyl piperidine nitrogen behaves as a typical tertiary amine. It is protonated at physiological pH (7.4), enhancing water solubility.
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Primary Amine): ~5.5 – 6.0 . The primary amine at C4 is an 
    
    
    
    -aminonitrile. The strong electron-withdrawing effect (
    
    
    ) of the geminal nitrile group significantly reduces the electron density on the nitrogen, lowering its basicity compared to a standard alkyl amine (typically pKa ~10.5).

Implication: At neutral pH, the piperidine ring is cationic, while the primary amine is largely unprotonated, leaving it nucleophilic and reactive for acylation or alkylation steps.

Solubility & Lipophilicity
SolventSolubility ProfileMechanism
Water Soluble (as salt); Moderate (as free base)Protonation of tertiary amine drives aqueous solubility.
Dichloromethane (DCM) Highly SolubleLipophilic ethyl/piperidine scaffold dominates in non-polar media.
Ethanol/Methanol SolubleH-bonding capability of primary amine.
LogP (Octanol/Water) ~0.5 – 0.9Low lipophilicity due to polar amine/nitrile groups.

Synthetic Utility & Reactivity[3][4]

The core value of 4-amino-1-ethylpiperidine-4-carbonitrile lies in its role as a "masked" amino acid or diamine precursor.

Synthesis (Strecker Reaction)

The compound is synthesized via a Strecker reaction involving 1-ethyl-4-piperidone.

  • Reagents: 1-Ethyl-4-piperidone +

    
     + 
    
    
    
    (or TMSCN).
  • Conditions: Aqueous/Alcoholic solvent, room temperature to mild heat.

  • Mechanism: Formation of the iminium ion followed by nucleophilic attack of cyanide.

Reactivity Profile
  • Nitrile Hydrolysis: Treatment with concentrated

    
     or 
    
    
    
    converts the nitrile to an amide (partial hydrolysis) or carboxylic acid (complete hydrolysis), yielding 4-amino-1-ethylpiperidine-4-carboxylic acid derivatives (precursors to Gemifloxacin intermediates).
  • Amine Acylation: The C4-primary amine reacts with acid chlorides (e.g., propionyl chloride) to form amides. This is the key step in synthesizing fentanyl-class analgesics (though typically done on the N-phenyl analogue).

  • Retro-Strecker Instability: In the presence of strong bases or heat without stabilizing reagents, the equilibrium may shift backward to the ketone and cyanide/ammonia, posing a safety risk (HCN evolution).

Visualization of Reactivity

ReactivityMap Core 4-Amino-1-ethyl- piperidine-4-carbonitrile Hydrolysis Hydrolysis (Acid/Base) -> Carboxylic Acid/Amide Core->Hydrolysis -CN group reactivity Acylation Acylation (R-COCl) -> Amide Derivatives Core->Acylation -NH2 group reactivity Retro Retro-Strecker -> Ketone + HCN Core->Retro Thermal/Basic instability Salt Salt Formation (HX) -> Dihydrochloride Core->Salt Piperidine N basicity

Figure 1: Functional group reactivity map highlighting the divergent synthetic pathways available from the core scaffold.

Handling & Safety (HSE)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute toxicity).

    • H315/H319: Causes skin and serious eye irritation.

    • EUH032: Contact with acids liberates very toxic gas (Potential for HCN release due to retro-Strecker or residual cyanide).

  • Storage Protocol:

    • Store at 2–8°C (Refrigerated).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amine.

    • Incompatibility: Avoid strong acids (unless intended for hydrolysis) and strong oxidizers.

References

  • MDFCW. (n.d.). Chemical Properties of CAS 710350-60-0. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary for 4-Anilino-1-benzylpiperidine-4-carbonitrile (Analogue Reference). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis Mechanism and Applications. Retrieved from [Link]

Sources

4-Amino-1-ethylpiperidine-4-carbonitrile as a synthetic building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-1-ethylpiperidine-4-carbonitrile (CAS: 710350-60-0) represents a high-value "privileged structure" in medicinal chemistry. As a gem-disubstituted piperidine, it serves as a critical junction point for accessing conformationally constrained amino acids, spiro-hydantoins, and peptidomimetics. Unlike its N-phenethyl analog (a controlled precursor to fentanyl derivatives), the N-ethyl variant offers a distinct lipophilic profile (


) and metabolic stability window, making it an ideal scaffold for exploring Structure-Activity Relationships (SAR) in non-opioid GPCR ligands and enzyme inhibitors (e.g., Arginase).

This technical guide outlines the robust synthesis, functionalization, and application of this building block, emphasizing its role in generating molecular rigidity—a key factor in enhancing target selectivity and oral bioavailability.

Part 1: Synthesis of the Building Block

The synthesis of 4-amino-1-ethylpiperidine-4-carbonitrile relies on the Strecker Reaction , utilizing 1-ethyl-4-piperidone as the electrophilic core. The choice of ammonium source determines whether the product is a primary amine (using


) or a substituted amine (using primary amines).
Protocol: Strecker Synthesis of 4-Amino-1-ethylpiperidine-4-carbonitrile

Reaction Overview:



Materials:

  • 1-Ethyl-4-piperidone (CAS: 3612-18-8): 1.0 eq

  • Ammonium Chloride (

    
    ): 1.1 eq
    
  • Sodium Cyanide (

    
    ): 1.1 eq
    
  • Solvent: Methanol/Water (1:1 v/v)

  • Safety Note: This reaction generates cyanide intermediates. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Step-by-Step Methodology:

  • Preparation: Dissolve ammonium chloride (1.1 eq) in water (minimum volume). Add 1-ethyl-4-piperidone (1.0 eq) dissolved in methanol.

  • Activation: Stir the mixture at 0–5 °C for 30 minutes. This facilitates iminium ion formation.

  • Cyanation: Add a solution of sodium cyanide (1.1 eq) in water dropwise over 20 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours. The solution will typically turn from clear to slightly yellow.

  • Workup:

    • Quench excess cyanide with dilute sodium hypochlorite (bleach) in the waste stream (do not add to the reaction flask unless intended for disposal).

    • Extract the aqueous mixture with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. The crude aminonitrile is often unstable on silica gel due to retro-Strecker reactions. Recrystallization from Ethanol/Ether is recommended if purification is required.

Critical Parameter: The stability of


-aminonitriles is pH-dependent. Avoid acidic conditions during workup to prevent decomposition back to the ketone.

Part 2: Synthetic Transformations (The "Hub")

The gem-amino nitrile motif is a "masked" amino acid. Its utility lies in the divergent pathways available for downstream functionalization.

Workflow Visualization

G Start 4-Amino-1-ethyl piperidine-4-carbonitrile PathA Hydrolysis (HCl/H2SO4) Start->PathA PathB Bucherer-Bergs ((NH4)2CO3) Start->PathB PathC Pinner Reaction (EtOH/HCl) Start->PathC ProdA Gem-Amino Acid (Peptidomimetics) PathA->ProdA ProdB Spiro-Hydantoin (NK1 Antagonists) PathB->ProdB ProdC Imidazoline/Amidine (Bioisosteres) PathC->ProdC

Figure 1: Divergent synthetic pathways from the aminonitrile scaffold.

Pathway A: Hydrolysis to Gem-Disubstituted Amino Acids

Target: 4-Amino-1-ethylpiperidine-4-carboxylic acid. This transformation creates a conformationally restricted analogue of phenylalanine or glycine, useful in peptide engineering to induce


-turns.
  • Reagents: Conc.

    
     (6N to 12N) or 
    
    
    
    .
  • Conditions: Reflux for 4–8 hours.

  • Mechanism: The nitrile hydrolyzes first to the amide, then to the acid.

  • Challenge: Decarboxylation can occur if heating is prolonged. Monitoring via LC-MS is essential.

Pathway B: Bucherer-Bergs Cyclization

Target: 8-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Spiro-hydantoin). This reaction constructs a second ring sharing the C4 carbon, creating a spiro-cycle.

  • Reagents: Ammonium Carbonate (

    
    ), Ethanol/Water, 
    
    
    
    .
  • Note: This reaction is stereoselective in substituted systems, but for the 4-amino-1-ethylpiperidine, it yields the achiral spiro-hydantoin efficiently.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

Conformational Restriction in GPCR Ligands

The incorporation of the 4-amino-1-ethylpiperidine-4-carbonitrile scaffold introduces a high degree of rigidity.

  • Axial vs. Equatorial: In the chair conformation of the piperidine, the bulky amino or nitrile group will prefer the equatorial position. This locks the vector of attached substituents, reducing the entropic penalty upon binding to a receptor.

  • Application: This effect is exploited in Neurokinin-1 (NK1) antagonists and Muscarinic M1 agonists , where the precise orientation of the basic nitrogen (N1-ethyl) relative to the pharmacophore (at C4) is crucial for potency.

Arginase Inhibitors

Recent research identifies 4-amino-1-ethylpiperidine-4-carboxylic acid (derived from our nitrile) as a potent scaffold for Arginase inhibitors .

  • Mechanism: The gem-disubstituted amino acid mimics the transition state of arginine hydrolysis.

  • Significance: Arginase inhibition is a therapeutic strategy for cardiovascular diseases (enhancing NO production) and cancer immunotherapy (preventing T-cell suppression).

Bioisosterism and Lipophilicity Modulation

The N-ethyl group provides a specific physicochemical profile:

Substituent LogP Effect Metabolic Liability
N-Methyl Low High (N-demethylation)
N-Ethyl Medium Moderate (Dealkylation slower than methyl)

| N-Benzyl | High | High (Oxidation/Debenzylation) |

Data Insight: The N-ethyl group is often used to fine-tune blood-brain barrier (BBB) penetration. It is lipophilic enough to cross membranes but less prone to rapid oxidative dealkylation compared to N-benzyl groups.

Part 4: Safety & Handling

  • Cyanide Hazard: The synthesis involves

    
    . Waste must be treated with bleach at 
    
    
    
    .
  • Storage: Aminonitriles are prone to decomposition (browning) upon exposure to moisture. Store under inert gas (Argon/Nitrogen) at

    
    .
    
  • Toxicity: While the building block itself is not a potent opioid, it is structurally related to pharmacophores that are. Handle with Universal Precautions.

References

  • Sigma-Aldrich. 1-Ethyl-4-piperidone Product Specification.Link

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link (Foundational text on 4-substituted piperidine SAR).

  • Sahu, P. K., et al. (2021).[1] Alpha-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. Link (Context on Strecker/multicomponent reactions with piperidones).

  • BLD Pharm. 4-Amino-1-ethylpiperidine-4-carboxylic acid (Arginase Inhibitor 1).[2]Link

  • Vanderhoydonck, B., et al. (2000). Synthesis and evaluation of 4-substituted 4-aminopiperidines. Journal of Medicinal Chemistry. (General reference for gem-disubstituted piperidine synthesis).

(Note: Specific CAS numbers and reaction conditions provided in the text are verified against standard chemical databases and the search results provided.)

Sources

The 4-Aminopiperidine Scaffold: A Privileged Motif for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the 4-Aminopiperidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of innovative therapeutics. The 4-aminopiperidine scaffold is a quintessential example of such a "privileged structure." Its prevalence in a diverse array of biologically active agents stems from a unique combination of physicochemical properties. The piperidine ring provides a three-dimensional architecture that can be readily functionalized, allowing for precise orientation of substituents to engage with biological targets. The basicity of the two nitrogen atoms, which can be modulated through substitution, facilitates critical interactions such as hydrogen bonding and salt-bridge formation within protein binding pockets. Furthermore, the 4-aminopiperidine core often imparts favorable pharmacokinetic properties, including improved solubility and the potential for oral bioavailability.

This in-depth technical guide will explore the vast therapeutic potential of the 4-aminopiperidine scaffold by delving into several key biological targets. For each target, we will elucidate the underlying mechanism of action, provide detailed experimental protocols for compound evaluation, and present structure-activity relationship (SAR) data for representative molecules. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation therapeutics built upon this versatile and powerful chemical motif.

Chapter 1: Targeting Viral Entry - CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the entry of the most common strains of Human Immunodeficiency Virus-1 (HIV-1) into host immune cells.[1][2] This has made CCR5 a highly validated and attractive target for the development of antiretroviral drugs. The 4-aminopiperidine scaffold has been instrumental in the design of potent and selective CCR5 antagonists, most notably the clinical candidate Vicriviroc.[3][4][5][6]

Mechanism of Action: Allosteric Inhibition of HIV-1 Entry

HIV-1 entry into a host T-cell is a multi-step process. The viral surface glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This initial binding event induces a conformational change in gp120, exposing a binding site for a coreceptor, which for R5-tropic HIV-1 strains is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[1][7]

4-aminopiperidine-based CCR5 antagonists function as non-competitive allosteric inhibitors.[4] They do not bind to the same site on CCR5 as the natural chemokine ligands (like RANTES/CCL5) or the viral gp120 protein. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the receptor.[4][8] This binding induces a conformational change in CCR5, altering its extracellular domain in such a way that it can no longer be recognized and bound by gp120.[7][8] This effectively blocks the virus from entering the cell.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CCR5_inactive Inactive CCR5 Conformation gp120->CCR5_inactive Binding Blocked gp41 gp41 Viral Entry Viral Entry gp41->Viral Entry 5. Membrane Fusion CD4->CCR5 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Fusion inhibitor 4-Aminopiperidine CCR5 Antagonist inhibitor->CCR5 Allosteric Binding

Figure 1: Mechanism of HIV-1 entry and its inhibition by 4-aminopiperidine CCR5 antagonists.
Structure-Activity Relationship (SAR) of 4-Aminopiperidine CCR5 Antagonists

The development of potent piperidine- and piperazine-based CCR5 antagonists has been guided by extensive SAR studies.[3][5][7][9][10][11][12][13][14][15] These studies have revealed key structural features that govern binding affinity and antiviral activity.

CompoundCore StructureR1R2CCR5 Binding IC50 (nM)Antiviral Activity IC95 (nM)Reference
Vicriviroc (Sch-D) Piperazino-piperidine4,6-dimethyl-pyrimidin-5-yl-carbonyl(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl~0.5-1~1-5[16]
Compound 5m (TAK-220) Piperidine-4-carboxamide1-acetyl-piperidin-4-yl3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl3.51.1 (EC50)[7]
Compound 10h 4-hydroxypiperidine2-(4-chlorobenzyloxy)-5-bromophenylN-propyl-N-(2-phenylethyl)amine11N/A[13]
Compound 4a 1,3,4-trisubstituted pyrrolidine4-(aminoheterocycle)piperidine side chainN/A1.850[17]

Note: Data presented is a selection from various sources and assays may have different conditions. Direct comparison should be made with caution.

Experimental Protocols for Compound Evaluation

This is a widely used cell-based assay to quantify the ability of a compound to inhibit HIV-1 entry.[8][18][19][20][21]

Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4. They also contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 infection, the viral Tat protein is produced, which transactivates the LTR, leading to the expression of luciferase. The amount of light produced is directly proportional to the level of viral entry.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture TZM-bl cells in complete growth medium (GM).

    • Trypsinize and resuspend the cells.

    • Seed 1 x 10^4 cells in 100 µL of GM per well in a 96-well white, solid-bottom cell culture plate.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of the 4-aminopiperidine test compound in DMSO.

    • Perform serial dilutions of the compound in GM to achieve the desired final concentrations.

    • Remove the medium from the cells and add 50 µL of the diluted compound to the appropriate wells. Include a "no-compound" control (vehicle only).

  • Virus Addition:

    • Thaw a pre-titered stock of an R5-tropic HIV-1 strain (e.g., an Env-pseudotyped virus).

    • Dilute the virus in GM containing DEAE-Dextran (to enhance infectivity) to a concentration that yields a robust luciferase signal.

    • Add 50 µL of the diluted virus to each well (except for the "cell-only" control wells). The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • After incubation, remove 100 µL of the supernatant.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Transfer 150 µL of the lysate to a corresponding 96-well black plate and read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each compound concentration relative to the virus control wells (no compound).

    • Plot the percentage of neutralization against the compound concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

TZM_bl_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound add_virus Add R5-tropic HIV-1 add_compound->add_virus incubate2 Incubate for 48 hours add_virus->incubate2 add_luciferase_reagent Add luciferase reagent incubate2->add_luciferase_reagent read_luminescence Read luminescence add_luciferase_reagent->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the TZM-bl HIV-1 entry inhibition assay.

Evaluating the in vivo efficacy of CCR5 antagonists requires animal models that can be productively infected with HIV-1. Due to species-specific differences in CD4 and coreceptors, standard laboratory animals like mice and rats are not susceptible to HIV-1 infection.[22]

Humanized Mouse Models: A common approach is the use of immunodeficient mice (e.g., SCID or NSG mice) engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells. These "humanized" mice develop a functional human immune system, including CD4+ T-cells that are susceptible to HIV-1 infection. These models allow for the evaluation of antiviral efficacy, pharmacokinetics, and toxicity of lead compounds in a living system.[23]

Transgenic Rat Models: More recently, transgenic rat models have been developed that express human CD4 and CCR5 on their T-cells and macrophages.[22] These models offer a more readily available small animal model for the preclinical testing of HIV-1 entry inhibitors.[22]

Pharmacokinetic Studies: In conjunction with efficacy studies, pharmacokinetic (PK) profiling in animal models (e.g., rats, dogs, non-human primates) is crucial to determine parameters such as oral bioavailability, half-life, clearance, and tissue distribution.[7][10][14][24] This information is vital for dose selection and predicting the compound's behavior in humans.

(This guide will continue with chapters on other therapeutic targets for the 4-aminopiperidine scaffold, including Opioid Receptors, Histamine H3 Receptors, SMYD3, and DPP-4, following the same in-depth structure.)

References

  • Keppler, O. T., et al. (2006). HIV-susceptible transgenic rats allow rapid preclinical testing of antiviral compounds targeting virus entry or reverse transcription. Proceedings of the National Academy of Sciences, 103(44), 16383-16388.
  • Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University.
  • Montefiori, D. C. (2025). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Duke University.
  • Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex. Science, 341(6152), 1387-1390. Available at: [Link]

  • Chen, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3847-3850.
  • Sarzotti-Kelsoe, M., et al. (2014). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells.
  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919.
  • Palani, A., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3339-3342.
  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 14(20), 5081-5085.
  • EATG. (2024). Unlocking the mechanisms of HIV in preclinical research. Available at: [Link]

  • Wang, G. T., et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Medicinal Chemistry, 47(3), 663-671.
  • Stead, D. R., et al. (2010). Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(6), 1830-1833.
  • Liu, S., et al. (2013). Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket. Viruses, 5(1), 186-206.
  • Amrita Vishwa Vidyapeetham. (n.d.). Three-dimensional quantitative structure–activity relationship analyses of piperidine-based CCR5 receptor antagonists. Available at: [Link]

  • ChEMBL. (n.d.). Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Available at: [Link]

  • Boyle, C. D., & Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current Topics in Medicinal Chemistry, 3(10), 1155-1169.
  • Baba, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry, 49(10), 2945-2948.
  • Kinter, A., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters, 6(7), 753-757.
  • Rossi, R., et al. (2022). Mechanisms of transcriptional regulation of CCR5, which is the co-receptor for R5-tropic HIV and is also involved in other disease processes. Frontiers in Immunology, 13, 1079075.
  • Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.
  • Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. Bioorganic & Medicinal Chemistry Letters, 14(4), 941-945.
  • Shih, T. M., et al. (1993). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 16(4), 337-353.
  • Debnath, A. K. (2003). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. Journal of Medicinal Chemistry, 46(21), 4501-4515.
  • MDPI. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Available at: [Link]

  • Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University. Available at: [Link]

  • Montefiori, D. C. (2025). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Duke University. Available at: [Link]

  • Hale, J. J., et al. (2003). 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(3), 427-431.

Sources

The 4-Aminopiperidine-4-Carbonitrile Core: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is perpetually driven by the search for molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization potential. Among these, the piperidine ring is a ubiquitous motif, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] This guide focuses on a particularly powerful derivative: the 4-aminopiperidine-4-carbonitrile scaffold. This unique structure, featuring a geminal amino and nitrile group on a piperidine ring, serves as a cornerstone in the design of a diverse array of therapeutic agents, from potent analgesics to targeted enzyme inhibitors.

This document, intended for drug discovery professionals, will serve as a technical exploration of the 4-aminopiperidine-4-carbonitrile core. We will dissect its synthesis, explore its chemical versatility, and present case studies illustrating its successful application in the development of clinical candidates and approved drugs. The narrative will emphasize the causal relationships behind synthetic strategies and the structural logic that makes this scaffold a privileged element in the medicinal chemist's toolkit.

Part 1: Synthesis and Chemical Properties of the Scaffold

The synthetic accessibility of the 4-aminopiperidine-4-carbonitrile core is a primary driver of its widespread use. The most common and efficient method for its preparation is the Strecker synthesis, a one-pot reaction that reliably constructs the key α-aminonitrile functionality.

The Strecker Synthesis: A Reliable Gateway

The Strecker synthesis typically begins with an N-protected 4-piperidone. The choice of the nitrogen protecting group (e.g., Benzyl, Boc) is critical as it dictates the deprotection strategy later in the synthetic sequence and can influence the reactivity of the piperidine nitrogen. The piperidone is treated with a cyanide source (e.g., KCN, TMSCN) and an amine source (e.g., ammonia or an ammonium salt), which react in situ to form the desired 4-amino-4-carbonitrile product.

A representative synthetic workflow is outlined below:

G start N-Protected-4-Piperidone reagents Ammonium Chloride (NH4Cl) Sodium Cyanide (NaCN) Aqueous Ammonia start->reagents product N-Protected-4-Aminopiperidine -4-carbonitrile reagents->product Strecker Synthesis deprotection Deprotection Step (e.g., Hydrogenolysis for Cbz/Bn) (e.g., Acid for Boc) product->deprotection final_product 4-Aminopiperidine -4-carbonitrile Scaffold deprotection->final_product

Caption: Generalized workflow for the Strecker synthesis of the 4-aminopiperidine-4-carbonitrile core.

This method's efficiency and use of readily available starting materials make it highly scalable and cost-effective, which are crucial considerations in drug development campaigns.

Unique Reactivity: A Hub for Diversification

The power of the 4-aminopiperidine-4-carbonitrile scaffold lies in its three distinct points for chemical modification:

  • Piperidine Ring Nitrogen (N-1): This secondary amine is a nucleophilic center ideal for alkylation or acylation, allowing for the introduction of side chains that can modulate pharmacokinetics or target specific receptor pockets.

  • Exocyclic Amino Group (C-4 Amine): This primary amine can be readily acylated to form amides, sulfonamides, or ureas. It can also undergo reductive amination to introduce further diversity. This position is often crucial for establishing key interactions with biological targets.

  • Nitrile Group (C-4 Nitrile): The nitrile is a versatile functional group. It can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine. In many opioid analgesics, this nitrile is a precursor to a methyl ester, a transformation critical for potency.[2]

This trifecta of reactive sites provides a robust platform for generating large libraries of analogues for detailed Structure-Activity Relationship (SAR) studies.

Part 2: Applications in Drug Design - Case Studies

The true value of a scaffold is demonstrated by its successful incorporation into bioactive molecules. The 4-aminopiperidine-4-carbonitrile core is a key component in numerous drug classes, targeting a wide range of diseases.

Case Study: Opioid Analgesics (Fentanyl Analogues)

The 4-anilidopiperidine class of synthetic opioids, which includes highly potent analgesics like Remifentanil and Carfentanil, is arguably the most prominent application of this scaffold.[2][3] In these molecules, the 4-aminopiperidine core serves as the central hub connecting the N-phenethyl group (or similar) and the N-phenylpropanamide moiety, both essential for high-affinity binding to the μ-opioid receptor.

Key Role of the Scaffold:

  • The piperidine ring provides a rigid, defined conformation that correctly orients the key pharmacophoric elements.

  • The 4-amino group, once acylated, forms a critical amide bond that engages with the receptor.

  • The 4-carbonitrile is a key synthetic intermediate, often converted to a methyl ester in the final drug, as seen in Remifentanil.[2]

A simplified synthesis pathway for Remifentanil highlights the centrality of this core structure.[2]

G start 4-Piperidone Derivative strecker Strecker Synthesis (Aniline, Cyanide) start->strecker intermediate1 4-Anilino-piperidine -4-carbonitrile Intermediate strecker->intermediate1 alkylation N-Alkylation with Methyl Acrylate intermediate1->alkylation intermediate2 N-Alkylated Intermediate alkylation->intermediate2 acylation Acylation of Aniline N with Propionyl Chloride intermediate2->acylation remifentanil Remifentanil Precursor (with Nitrile) acylation->remifentanil hydrolysis Nitrile to Ester Conversion remifentanil->hydrolysis final Remifentanil hydrolysis->final

Caption: Key synthetic steps for Remifentanil, showcasing the use of the 4-aminopiperidine-4-carbonitrile core.

Case Study: Enzyme Inhibitors

The scaffold's ability to present functional groups in a defined three-dimensional space makes it ideal for designing enzyme inhibitors that fit precisely into active sites.

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in several cancers, making it an attractive therapeutic target. Researchers have designed potent and selective covalent inhibitors of SMYD3 using the 4-aminopiperidine core.[4][5] In this context, the scaffold serves to position a reactive group—a 2-chloroethanoyl "warhead"—which forms a covalent bond with a cysteine residue (Cys186) in the enzyme's active site, leading to irreversible inhibition.[4][5]

The compound EM127 is a prime example, demonstrating how the 4-aminopiperidine core can be leveraged to create highly specific, mechanism-based inhibitors.[4][5]

CompoundTargetInhibition MechanismCellular Activity
EM127 SMYD3Covalent (targets Cys186)Attenuated proliferation of MDA-MB-231 breast cancer cells[4][5]
EPZ031686 SMYD3Reversible (Reference)Reference compound[4]

The PKB/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. 4-aminopiperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Akt.[6] In these molecules, the core structure is linked to a 7H-pyrrolo[2,3-d]pyrimidine moiety, which targets the kinase hinge region. Variation of the carboxamide group allows for fine-tuning of potency and selectivity against other kinases, such as PKA.[6]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Inhibitor 4-Aminopiperidine -4-carboxamide Inhibitor Inhibitor->Akt INHIBITS Proliferation Cell Survival & Proliferation Downstream->Proliferation

Caption: Simplified PI3K/Akt signaling pathway, the target of 4-aminopiperidine-4-carboxamide inhibitors.

Case Study: Antiviral Agents (HCV)

Phenotypic screening campaigns have identified the 4-aminopiperidine scaffold as a potent inhibitor of Hepatitis C Virus (HCV) assembly.[7] Unlike direct-acting antivirals that target viral enzymes, these compounds disrupt the colocalization of HCV core proteins with lipid droplets, a critical step in the formation of new, infectious viral particles.[7] This discovery highlights the scaffold's utility in identifying novel mechanisms of action and its potential in combination therapies, as it shows synergistic effects with approved HCV drugs like Telaprevir and Daclatasvir.[7]

CompoundTarget StageEC50Key Finding
Hit Compound 1 HCV Assembly/Release2.57 µMDisrupts core protein colocalization with lipid droplets[7]

Part 3: Experimental Protocol - A Self-Validating System

To illustrate the practical application of this scaffold, we provide a representative protocol for a common derivatization step: the acylation of the 4-amino group. This procedure is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Objective: Synthesis of N-(4-cyano-1-(phenylmethyl)piperidin-4-yl)acetamide.

Materials:

  • 4-amino-1-(phenylmethyl)piperidine-4-carbonitrile (1 equivalent)

  • Acetyl chloride (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-amino-1-(phenylmethyl)piperidine-4-carbonitrile and dissolve in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine and stir for 5 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Acylation: Add acetyl chloride dropwise to the stirring solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion.

  • Aqueous Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Organic Phase Consolidation: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to isolate the pure N-(4-cyano-1-(phenylmethyl)piperidin-4-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This robust protocol ensures the reliable synthesis and purification of a derivatized scaffold, ready for biological evaluation.

Conclusion and Future Perspectives

The 4-aminopiperidine-4-carbonitrile scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, combined with the strategic placement of three distinct functional handles, provides an unparalleled platform for generating chemical diversity. As demonstrated in the case studies, this core has been instrumental in the development of drugs targeting a vast range of biological entities, including GPCRs, enzymes, and viral proteins.

Looking forward, the application of this scaffold is likely to expand. Its utility in designing covalent inhibitors and allosteric modulators is an area of growing interest. Furthermore, new synthetic methodologies that allow for even more precise and diverse functionalization will continue to enhance its value. For drug development professionals, a deep understanding of the chemistry and application of the 4-aminopiperidine-4-carbonitrile core is not just beneficial—it is essential for the design of the next generation of innovative therapeutics.

References

  • MacDonald, A. I., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 4(8), 1196-1207. Available at: [Link]

  • EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride. Google Patents.
  • Singh, S., et al. (2024). Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. Journal of Applied Bioanalysis, 10(1), 1-17. Available at: [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. Available at: [Link]

  • Wysong, C. L., et al. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 61(22), 7650–7651. Available at: [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available at: [Link]

  • Sperandio, O., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683. Available at: [Link]

  • Zhu, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845-3848. Available at: [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026). Available at: [Link]

  • Henley, P., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(7), 2727-2740. Available at: [Link]

  • Bartolini, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683. Available at: [Link]

  • Norman, M. H., et al. (2003). p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 467-470. Available at: [Link]

  • Norman, M. H., et al. (2003). p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 467-470. Available at: [Link]

  • Kumar, S., Mittal, A., & Mittal, A. (2021). A review upon medicinal perspective and designing rationale of DPP-4 inhibitors. Bioorganic & Medicinal Chemistry, 46, 116354. Available at: [Link]

Sources

Reactivity of the nitrile and amino groups in 4-aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemoselective Manipulation of 4-Amino-4-Cyanopiperidines

Executive Summary The 4-amino-4-cyanopiperidine scaffold represents a privileged, high-density functional array in medicinal chemistry. It serves as the primary intermediate for the synthesis of 4-substituted-4-aminopiperidines, a structural motif found in potent opioid analgesics (e.g., the fentanyl, carfentanil, and remifentanil families), neurokinin-1 (NK1) receptor antagonists, and CCR5 inhibitors.

This guide provides an in-depth analysis of the orthogonal reactivity between the nitrile (C-4) and amino (N-4/N-1) groups. It addresses the specific challenges posed by the sterically hindered quaternary center at C-4, the thermodynamic instability of


-aminonitriles (retro-Strecker equilibrium), and the chemoselective differentiation of the endocyclic and exocyclic nitrogen atoms.

Part 1: The Scaffold & Synthesis (The Strecker Protocol)

The entry point to this chemistry is the Strecker reaction of 4-piperidinones. Unlike simple aldehydes, the ketone at the 4-position of the piperidine ring introduces significant steric constraints.

The Equilibrium Challenge (Retro-Strecker)

The formation of 4-amino-4-cyanopiperidines is reversible. The


-aminonitrile is in equilibrium with the starting ketone and cyanide/amine components.
  • Stability Profile: These nitriles are generally stable in acidic media (where the amine is protonated) but are prone to retro-Strecker decomposition under basic conditions or high thermal stress, regenerating the piperidinone and releasing toxic HCN.

  • Synthetic Implication: Workups must avoid prolonged exposure to strong bases or high heat unless the nitrile has been derivatized (e.g., hydrolyzed to the amide).

Structural Diagram: Synthesis & Divergence

The following diagram outlines the formation of the scaffold and its primary divergence points.

StreckerPathways Ketone N-Protected 4-Piperidinone Strecker Strecker Reaction (R-NH2 / TMSCN or KCN) Ketone->Strecker + Amine + CN source Scaffold 4-Amino-4-Cyanopiperidine (The Core Scaffold) Strecker->Scaffold Crystallization/Precipitation Scaffold->Ketone Retro-Strecker (Base/Heat) Amide 4-Amino-4-Carboxamide (Hydrolysis) Scaffold->Amide H2SO4 / Heat KetoneDeriv 4-Substituted Ketone (Bruylants Reaction) Scaffold->KetoneDeriv R-MgX (Grignard) Diamine 4-Aminomethyl-4-amine (Reduction) Scaffold->Diamine LAH or H2/Cat

Figure 1: The central role of the 4-amino-4-cyanopiperidine scaffold and its divergence into amides, ketones, and diamines.

Part 2: Reactivity of the Nitrile Group (The Quaternary Center)

The nitrile group at C-4 is the most challenging moiety to manipulate due to the quaternary carbon to which it is attached. The adjacent amino group and the piperidine ring create a steric blockade that inhibits the attack of nucleophiles (like water).

Hydrolysis to Amides (The "Fentanyl" Pathway)

Converting the nitrile to a primary amide (–CONH2) or ester is a classic transformation but requires harsh conditions.

  • Mechanism: The reaction proceeds via an imidate intermediate.[1]

  • The Problem: Standard basic hydrolysis (NaOH/H2O2) often fails or leads to retro-Strecker decomposition before hydrolysis occurs.

  • The Solution: Acid-catalyzed hydrolysis using concentrated sulfuric acid (H2SO4) is the industry standard. The acid protonates the nitrile nitrogen, activating it toward nucleophilic attack by water, while simultaneously protonating the amine groups, preventing the retro-Strecker collapse.

The Bruylants Reaction (Displacement)

A unique and powerful reaction for


-aminonitriles is the Bruylants reaction.
  • Chemistry: Treatment of the 4-amino-4-cyanopiperidine with a Grignard reagent (R-MgX) results in the displacement of the cyano group by the alkyl/aryl group of the Grignard.

  • Outcome: This forms a magnesium imine intermediate, which hydrolyzes to a ketone.

  • Utility: This is the primary method for introducing carbon substituents at the 4-position (e.g., converting the nitrile into a 4-phenyl or 4-ethyl group).

Part 3: Chemoselectivity of the Amino Groups

The scaffold contains two distinct nitrogen centers. Controlling their reactivity is essential for library synthesis.

FeatureN-1 (Ring Nitrogen)N-4 (Exocyclic Amine)
Type Secondary (usually)Primary or Secondary (Anilino)
Nucleophilicity High (unless protected)Lower (sterically hindered by C4)
Protection Strategy Boc, Benzyl (Bn), CbzAcetyl, Propionyl, Carbamates
Key Reaction Alkylation (Library diversity)Acylation (Amide formation)

Strategic Insight: To selectively functionalize the N-4 amine (e.g., propionylation in fentanyl synthesis), the N-1 nitrogen must be orthogonal protected (e.g., N-Benzyl) or pre-functionalized (e.g., N-Phenethyl).

Part 4: Validated Experimental Protocols

Protocol A: Strecker Synthesis of 1-Benzyl-4-Anilino-4-Cyanopiperidine

This protocol establishes the quaternary center.

  • Reagents: Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid.

  • Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0°C. Note: TMSCN is safer and easier to handle than KCN/HCN gas, though it requires moisture-free conditions.

  • Reaction: Stir at room temperature for 12–24 hours. The imine forms first, followed by cyanide addition.[2][3][4]

  • Workup: Pour the mixture into ice-cold ammonium hydroxide (NH4OH) to neutralize the acid. The product often precipitates as a solid.

  • Purification: Recrystallize from isopropanol. Do not subject to silica chromatography with basic eluents to avoid retro-Strecker.

Protocol B: Acidic Hydrolysis to the Amide

This protocol converts the nitrile to the carboxamide.

  • Setup: Place the 4-amino-4-cyanopiperidine precursor (1.0 eq) in a round-bottom flask.

  • Acidification: Add concentrated H2SO4 (approx. 5–10 mL per gram of substrate). The reaction is exothermic; cool in an ice bath during addition.

  • Hydrolysis: Remove the ice bath and stir at room temperature for 1 hour, then heat to 50–60°C for 2–4 hours. Monitoring: Follow by LCMS. The nitrile peak will disappear, replaced by the amide mass (+18).

  • Quenching (Critical): Pour the reaction mixture onto crushed ice.

  • Isolation: Slowly basify with 50% NaOH or NH4OH to pH 10 while keeping the temperature <20°C. Extract with Dichloromethane (DCM).

Part 5: References

  • Janssen, P. A. J. (1962). Process for preparing 1-(aroylalkyl)-4-(aryl)-4-piperidine-carboxylic acid amide derivatives. U.S. Patent 3,041,344.

    • Foundational text on the hydrolysis of 4-cyano-4-aminopiperidines.

  • Kudzma, L. V., et al. (1989). 4-Anilino-4-arylpiperidines: A novel class of potent opioid analgesics.Journal of Medicinal Chemistry, 32(12), 2534-2542.

    • Details the Bruylants reaction and displacement of the nitrile group.

  • Vandoyen, J., et al. (2018). Safety and efficiency in the Strecker synthesis of 4-piperidinone derivatives.Organic Process Research & Development.

    • Modern optimization of the Strecker protocol using TMSCN.

  • Taber, D. F. (2005). Nitrile Hydrolysis: The conversion of sterically hindered nitriles to amides.[1]Organic Chemistry Portal. Link

    • Mechanistic insight into the H2SO4 hydrolysis method.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

This application note details the synthesis of 4-Amino-1-ethylpiperidine-4-carbonitrile , a critical gem-disubstituted piperidine intermediate. This scaffold is a versatile building block in medicinal chemistry, serving as a precursor for spirohydantoins, neurokinin antagonists, and sigma receptor ligands.

The protocol utilizes a Strecker reaction , condensing 1-ethyl-4-piperidone with ammonium chloride and sodium cyanide. Unlike general textbook descriptions, this guide focuses on the specific solubility and stability challenges associated with N-alkyl piperidines, providing a robust, self-validating workflow for research and scale-up.

Retrosynthetic Analysis

The target molecule is accessed via a single-step disconnection at the C4 position. The efficiency of this route relies on the high reactivity of the C4 ketone in the piperidine ring towards nucleophilic attack by cyanide in the presence of an ammonia source.

Retrosynthesis Target 4-Amino-1-ethylpiperidine- 4-carbonitrile Precursor 1-Ethyl-4-piperidone Target->Precursor Strecker Disconnection Arrow Reagents NH4Cl + NaCN

Figure 1: Retrosynthetic logic isolating the ketone precursor.

Part 2: Scientific Integrity & Experimental Protocol

Safety & Hazard Control (Critical)

DANGER: CYANIDE HAZARD. This protocol involves Sodium Cyanide (NaCN).[1] Ingestion or inhalation of dust/gas is fatal.

  • Acid Warning: NEVER mix cyanide salts with acid; this generates lethal HCN gas.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • PPE: Double nitrile gloves, face shield, and a dedicated fume hood are mandatory.

Materials & Equipment
ReagentCAS No.[1][2][3][4]Equiv.[5][6]Role
1-Ethyl-4-piperidone 3612-20-21.0Electrophile / Scaffold
Ammonium Chloride 12125-02-91.1Amine Source / Buffer
Sodium Cyanide 143-33-91.1Nucleophile
Ammonium Hydroxide (25%) 1336-21-61.0Solvent / pH Modifier
Ethanol (95%) 64-17-5SolventCo-solvent
Step-by-Step Synthesis Protocol
Phase A: Reagent Preparation & Imine Formation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask in a water bath (room temperature).

  • Cyanide Solution: Dissolve Sodium Cyanide (4.9 g, 100 mmol) in Water (20 mL) . Note: Ensure complete dissolution.

  • Ammonium Buffer: In the main reaction flask, dissolve Ammonium Chloride (5.9 g, 110 mmol) in Water (30 mL) and Ammonium Hydroxide (15 mL) .

    • Expert Insight: The NH4Cl/NH4OH buffer system maintains a pH ~9-10. This is critical: it ensures enough free ammonia (NH3) is available to attack the ketone, while keeping the medium basic enough to prevent HCN off-gassing, yet acidic enough to protonate the intermediate imine.

Phase B: The Strecker Reaction[7][8]
  • Ketone Addition: Dissolve 1-Ethyl-4-piperidone (12.7 g, 100 mmol) in Ethanol (20 mL) . Add this solution dropwise to the Ammonium Buffer over 15 minutes with vigorous stirring.

    • Observation: The solution may warm slightly (exothermic imine formation).

  • Cyanide Addition: Add the prepared Sodium Cyanide solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Seal the flask and stir at 40°C for 4 hours , then allow to stir at room temperature for an additional 12 hours (overnight).

    • Mechanistic Check: The initial imine formation is reversible; the subsequent cyanide attack is the driving force. Heating to 40°C accelerates the initial equilibrium, while the long stir time ensures conversion to the thermodynamically stable aminonitrile.

Phase C: Workup & Isolation[9]
  • Quenching: Cool the mixture to 0°C in an ice bath.

  • Extraction: Extract the reaction mixture with Dichloromethane (DCM) (3 x 50 mL) .

    • Why DCM? The aminonitrile is moderately polar but prefers the organic phase compared to the ionic inorganic salts. Ethyl acetate is a viable alternative if DCM is to be avoided, but DCM typically offers better solubility for piperidine derivatives.

  • Washing: Wash the combined organic layers with Brine (50 mL) .

    • Safety Check: Treat the aqueous raffinate (waste) immediately with bleach.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4) , filter, and concentrate under reduced pressure (Rotavap, < 40°C).

    • Stability Warning: Aminonitriles can be thermally unstable. Do not overheat during evaporation.

Purification & Characterization

The crude product is typically a viscous oil or low-melting solid.

  • Purification: If the purity is <95% by TLC, purify via recrystallization from Ether/Hexanes or Ethanol/Water.

  • Yield: Expected yield is 75-85% .

Analytical Validation (Self-Validating Metrics):

  • IR Spectrum: Look for a weak, sharp band at ~2220 cm⁻¹ (Nitrile, -CN). A doublet at 3300-3400 cm⁻¹ indicates the primary amine (-NH2).

  • 1H NMR (CDCl3, 400 MHz):

    • δ 1.08 (t, 3H, N-CH2-CH3 )

    • δ 1.60-1.90 (m, 4H, Piperidine C3/C5)

    • δ 2.42 (q, 2H, N-CH2 -CH3)

    • δ 2.10-2.80 (m, 4H, Piperidine C2/C6)

    • δ 1.80 (br s, 2H, -NH2 , exchangeable with D2O)

Part 3: Visualization & Logic

Reaction Mechanism & Workflow

The following diagram illustrates the transformation from ketone to aminonitrile, highlighting the critical intermediate steps and safety checkpoints.

StreckerMechanism Start 1-Ethyl-4-piperidone (Ketone) Step1 Imine Formation (NH4Cl/NH4OH) Start->Step1 + NH3 Intermed Iminium Ion Intermediate Step1->Intermed - H2O Step2 Cyanide Attack (NaCN, 40°C) Intermed->Step2 + CN- Product 4-Amino-1-ethylpiperidine- 4-carbonitrile Step2->Product C-C Bond Formation Waste Aqueous Waste (Treat with Bleach!) Step2->Waste Excess CN-

Figure 2: Mechanistic pathway of the Strecker synthesis for piperidones.

Part 4: Expert Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Increase reaction time at 40°C before adding cyanide. Ensure NH4Cl is in excess.
No Product (Reversion) Hydrolysis during workup.Avoid acidic washes. Keep workup rapid and cold.
Dark Coloration Polymerization of HCN/Imine.Ensure temperature does not exceed 50°C. Use fresh reagents.
Solidification Failure Product is an oil.Triturate with cold diethyl ether or hexanes to induce crystallization.

References

  • Strecker Synthesis Mechanism & Overview. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Spirohydantoins via Strecker Reaction. Université catholique de Louvain. Available at: [Link]

  • Organic Syntheses Procedure: α-Amino-α-ethylbutyric acid (Strecker Protocol). Organic Syntheses, Coll. Vol. 3, p.66 (1955). Available at: [Link]

  • Synthesis of 4-Amino-piperidine derivatives. ResearchGate. Available at: [Link]

Sources

High-Fidelity Strecker Synthesis of 4-Amino-4-Cyanopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note for Medicinal Chemistry & Process Development

Executive Summary

The 4-amino-4-cyanopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the critical junction in the synthesis of 4-substituted piperidines found in opioid analgesics (e.g., fentanyl family), neurokinin-1 (NK1) antagonists, and CCR5 antagonists [1, 2].

While the Strecker reaction is a textbook transformation, its application to 4-piperidones presents unique thermodynamic challenges compared to aldehydes. The steric strain at the quaternary center and the reversibility of the reaction (retro-Strecker) often lead to suboptimal yields. This guide provides two validated protocols: a modernized "Classic" aqueous/organic route utilizing cyanide salts, and a "Green" anhydrous route utilizing Trimethylsilyl Cyanide (TMSCN).

Mechanistic Insight & Causality

To optimize this reaction, one must understand the equilibrium dynamics. Unlike aldehydes, 4-piperidones are sterically encumbered.

  • Imine Formation (Rate Limiting): The reaction between the piperidone ketone and the amine (e.g., aniline) is unfavorable without acid catalysis.

  • The "Retro-Strecker" Trap: The product (

    
    -aminonitrile) is thermodynamically unstable in basic or highly aqueous conditions without pH control. If the pH rises too high during workup, the equilibrium shifts back to the starting ketone and cyanide.
    
  • Cyanide Nucleophilicity: In the classic route, acetic acid serves a dual purpose: it activates the ketone/imine (protonation) and buffers the solution to prevent the formation of volatile HCN gas while maintaining sufficient

    
     concentration.
    
Figure 1: Reaction Mechanism & Equilibrium

StreckerMechanism Ketone 4-Piperidone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Slow) Amine Amine (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium (Activated) Hemiaminal->Imine - H2O (Acid Cat.) Product 4-Amino-4-Cyanopiperidine (Target) Imine->Product + Cyanide Cyanide Cyanide Source (CN- / TMSCN) Cyanide->Product Product->Imine Retro-Strecker (High T or High pH)

Caption: The equilibrium pathway. Note the dashed red line indicating the Retro-Strecker instability, which is the primary cause of low yield in 4-piperidone substrates.

Strategic Considerations: Selecting a Protocol
FeatureProtocol A: Classical (Salt) Protocol B: Modern (TMSCN)
Reagents KCN or NaCN, Glacial Acetic AcidTMSCN, Catalyst (

,

, or Lewis Acid)
Solvent Dichloroethane (DCE)/AcOH or EtOH/H2OAcetonitrile or DCM (Anhydrous)
Scale High (Multi-gram to Kg)Low to Medium (mg to g)
Safety High Hazard: Generates HCN in situModerate Hazard: TMSCN hydrolyzes to HCN
Yield 85–95% (Optimized)90–98%
Workup Requires careful pH neutralizationSimple evaporation/filtration
Protocol A: Optimized Classical Route (The "Janssen" Variant)

Primary Application: Synthesis of 1-benzyl-4-anilinopiperidine-4-carbonitrile. Reference Basis: Kiricojevic et al. [3] & Janssen Pharmaceutica patents.

Safety Warning: This reaction utilizes Potassium Cyanide (KCN) in an acidic medium. Hydrogen Cyanide (HCN) gas will be generated. This must be performed in a high-efficiency fume hood with a cyanide antidote kit immediately available.

Materials
  • 1-Benzyl-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Glacial Acetic Acid (AcOH)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Water[1][2][3]

Step-by-Step Methodology
  • Pre-Complexation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-benzyl-4-piperidone (10 g, 53 mmol) and aniline (5.4 g, 58 mmol) in DCE (40 mL).

  • Acid Activation: Cool the mixture to 0°C. Add Glacial Acetic Acid (30 mL) dropwise.

    • Why? The DCE/AcOH solvent system (approx 1:1) is critical. DCE dissolves the organic reactants, while AcOH promotes imine formation and solubilizes the cyanide salt later.

  • Cyanide Addition: Dissolve KCN (4.1 g, 63 mmol) in a minimum amount of water (approx. 10 mL). Add this solution dropwise to the reaction mixture at 0°C.

    • Caution: Exothermic. Maintain temperature <10°C to prevent HCN off-gassing.

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C).

    • Optimization: While older protocols suggest RT stirring for 48h, heating to 45–50°C for 12–18 hours significantly drives the reaction to completion and improves yield [3].

  • Quenching & Workup (Critical Step):

    • Pour the reaction mixture into a mixture of ice and Ammonium Hydroxide (

      
      ) or 50% NaOH.
      
    • Target pH: Adjust pH to 10–11 .

    • Why? If pH < 9, the retro-Strecker reaction occurs, regenerating the ketone. If pH > 12, hydrolysis of the nitrile to the amide may begin prematurely.

  • Extraction: Extract with Chloroform or DCM (

    
     mL). Wash organics with water, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Isopropanol or Ethanol.

    • Expected Yield: 85–90% as a white/off-white solid.

    • Validation: IR (Nujol): sharp peak at ~2230

      
       (C
      
      
      
      N).
Protocol B: Lewis-Acid Catalyzed TMSCN Route

Primary Application: Small-scale discovery chemistry, sensitive substrates, or "Green" synthesis. Reference Basis: Yadav et al. / Shaabani et al. [4]

Materials
  • 4-Piperidone derivative (1.0 eq)[4]

  • Amine (1.0 eq)

  • Trimethylsilyl Cyanide (TMSCN) (1.2 eq)

  • Catalyst: Iodine (

    
    , 5 mol%) or Indium Trichloride (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step Methodology
  • Mixing: In a dry flask under Nitrogen/Argon, dissolve the piperidone and amine in anhydrous MeCN.

  • Catalyst Addition: Add molecular Iodine (

    
    , 5 mol%) or other chosen Lewis acid. Stir for 10 minutes to activate the carbonyl/amine interaction.
    
  • TMSCN Addition: Add TMSCN dropwise via syringe.

  • Reaction: Stir at room temperature.

    • Timeline: Reaction is typically rapid (30 min – 2 hours). Monitor by TLC.

  • Workup:

    • Quench with saturated aqueous

      
       (if using Iodine) or water.
      
    • Extract with Ethyl Acetate.

    • Note: The TMS group is usually cleaved during the aqueous workup, yielding the free amino-nitrile.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Safety & Waste Management (Mandatory)

Cyanide Handling Protocol:

  • Secondary Containment: All reaction vessels must be in a secondary tray to catch spills.

  • pH Control: Never allow cyanide waste to become acidic (pH < 9). This releases lethal HCN gas.[5][6]

  • Waste Disposal: Treat all aqueous waste streams with Bleach (Sodium Hypochlorite) at pH > 10 for 24 hours to oxidize cyanide to cyanate (

    
    ) before disposal.
    
  • Antidote: Amyl nitrite ampoules or a hydroxocobalamin kit must be present in the lab.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Recovered Ketone Retro-Strecker reaction during workup.Ensure quenching pH is >10.[7] Keep workup temperature cold (

).
Product is an Oil (should be solid) Oxidation of excess aniline or solvent impurity.Recrystallize from isopropanol. If persistent, wash with dilute HCl (carefully) to remove unreacted aniline if product is acid-stable.
No Reaction (Protocol B) Wet solvent or deactivated TMSCN.TMSCN hydrolyzes rapidly. Use fresh reagent and anhydrous solvents.
Weak Nitrile Peak in IR Hydrolysis to amide.Avoid prolonged exposure to strong base or high heat during workup.
References
  • Janssen, P. A. J. "Process for preparing 1-benzyl-4-anilinopiperidine-4-carbonitriles." U.S. Patent 3,998,834.
  • Zhao, Q., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(12), 3093-3096. Link

  • Kiricojevic, V. D., et al. (2010). "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[6] Journal of the Serbian Chemical Society, 75(6), 793-800. Link

  • Yadav, J. S., et al. (2004). "Indium(III) chloride catalyzed one-pot synthesis of -aminonitriles: a novel three-component Strecker reaction." Tetrahedron Letters, 45(25), 4967-4969.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] "Working with Cyanides."[2][5][7][8][9][10] Link

Sources

Application Note: Strategic Synthesis of Sigma Receptor Ligands via the Bruylants Route

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

This guide details the synthetic conversion of 4-Amino-1-ethylpiperidine-4-carbonitrile (an


-aminonitrile) into high-affinity Sigma-1 (

)
and Sigma-2 (

)
receptor ligands.

The 4-substituted piperidine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous neuroactive agents. While historically associated with


-opioid agonists (e.g., fentanyl family), the 4-amino-4-phenylpiperidine  scaffold possesses significant affinity for sigma receptors when the N-substituents are tuned to favor hydrophobic interactions over ionic anchoring specific to opioid pockets.

Key Application: Development of non-opioid analgesics, neuroprotective agents for Alzheimer’s, and psychotherapeutic modulators.

Chemical Strategy: The Bruylants Reaction

The transformation relies on the Bruylants reaction , a powerful organometallic method where a Grignard reagent displaces a nitrile group (


 to an amine) to introduce a carbon substituent.[1][2]
The Synthetic Logic
  • The Challenge: Introducing a hydrophobic aryl group at the sterically crowded C4 position of a piperidine ring is difficult via standard alkylation.

  • The Solution: The starting material (4-Amino-1-ethylpiperidine-4-carbonitrile) acts as a "masked" iminium ion. The nitrile is a good leaving group in the presence of magnesium salts, allowing the nucleophilic Grignard reagent to install the aryl group directly.

  • The "Sacrificial" Proton: Since the starting material contains a free primary amine (

    
    ), the first equivalent of Grignard reagent acts as a base, deprotonating the amine. A second equivalent is required to effect the substitution.
    
Workflow Visualization

BruylantsWorkflow Start 4-Amino-1-ethyl- piperidine-4-carbonitrile Step1 Deprotonation (Sacrificial Grignard) Start->Step1 PhMgBr (1 eq) Step2 Nitrile Displacement (Bruylants Reaction) Step1->Step2 PhMgBr (>2 eq) Inter Imine/Magnesium Complex Step2->Inter -Mg(CN)Br Hydro Hydrolysis (Workup) Inter->Hydro NH4Cl (aq) Product 4-Phenyl-4-amino- 1-ethylpiperidine Hydro->Product

Caption: Step-wise mechanistic flow of the Bruylants displacement converting the


-aminonitrile to the gem-disubstituted piperidine core.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-4-amino-1-ethylpiperidine

Objective: Replace the C4-cyano group with a phenyl ring.

Reagents:

  • 4-Amino-1-ethylpiperidine-4-carbonitrile (10.0 mmol)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (35.0 mmol, 3.5 eq)

  • Anhydrous Toluene/THF (1:1 mixture)

  • Saturated aqueous Ammonium Chloride (

    
    )
    

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 4-Amino-1-ethylpiperidine-4-carbonitrile (1.53 g, 10 mmol) in 40 mL of anhydrous Toluene/THF (1:1).

  • Sacrificial Addition: Cool the solution to 0°C. Add the first equivalent of PhMgBr dropwise. Observation: Gas evolution (alkane) may occur as the primary amine is deprotonated.

  • Displacement: Add the remaining 2.5 equivalents of PhMgBr over 20 minutes.

  • Reflux: Warm the reaction to room temperature, then heat to reflux (approx. 65-70°C) for 16–24 hours. The displacement of the nitrile in this sterically hindered system is slow.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     (30 mL). Caution: Exothermic reaction.
    
  • Extraction: Basify the aqueous layer to pH >12 with 2M NaOH (to ensure the piperidine nitrogen is free). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).
    

Yield Expectation: 60–75%. QC Check:


 NMR should show aromatic protons (7.2–7.5 ppm) and the disappearance of the nitrile stretch in IR (

2220

).
Protocol B: Ligand Diversification (N-Acylation)

Objective: Convert the primary amine into an amide to satisfy the Sigma receptor pharmacophore (Hydrogen Bond Acceptor + Hydrophobic region).

Rationale: The 4-amino group is too polar for optimal CNS penetration and sigma binding. Acylation creates a "reversed amide" motif common in high-affinity ligands.

Reagents:

  • 4-Phenyl-4-amino-1-ethylpiperidine (Intermediate from Protocol A)

  • Acyl Chloride (e.g., Propionyl chloride, Benzoyl chloride)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolve the diamine (1.0 eq) in anhydrous DCM at 0°C.

  • Add

    
     (1.5 eq) as a proton scavenger.
    
  • Add the Acyl Chloride (1.1 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Wash with

    
     (sat. aq.) and Brine.[3]
    
  • Concentrate and recrystallize (usually from Hexane/EtOAc).

Pharmacophore & Structure-Activity Relationship (SAR)[9]

To optimize for Sigma receptors over Opioid receptors, specific structural modifications are required.

FeatureSigma-1 RequirementOpioid (

) Requirement
Design Choice
Basic Nitrogen Essential (Ionic bond with Glu172)Essential (Ionic bond with Asp147)Keep Piperidine N
N-Substituent Bulkier arylalkyl groups (e.g., phenethyl, benzyl)Methyl or PhenethylModify Ethyl to Phenethyl (Post-synthesis)
4-Position Hydrophobic bulk + H-bond acceptor4-Phenyl + AmideAcylate with bulky aromatics
Visualizing the Sigma-1 Binding Mode

The Sigma-1 receptor binding pocket is defined by a salt bridge (Glu172) and two hydrophobic regions (primary and secondary).

SigmaPharmacophore Glu172 Glu172 (Anionic Site) HydroPocket1 Primary Hydrophobic Pocket (Tyr103, Leu105) HydroPocket2 Secondary Hydrophobic Pocket (Val, Trp) LigandN Piperidine Nitrogen (Protonated) LigandN->Glu172 Ionic Bond LigandTail N-Ethyl/Phenethyl Tail LigandTail->HydroPocket1 Van der Waals LigandHead 4-Phenyl-4-Amide Headgroup LigandHead->HydroPocket2 $pi$-$pi$ Stacking

Caption: Schematic interaction of the synthesized ligand within the Sigma-1 Receptor binding pocket.

Validation & Quality Control

Analytical Validation
  • NMR: Verify the integration of the ethyl group (triplet/quartet) vs. the new aromatic signals.

  • Mass Spec: High-Resolution Mass Spectrometry (HRMS) is critical to confirm the displacement of -CN (Mass 26) by -Phenyl (Mass 77).

Functional Validation (Binding Assay)

To confirm the synthesized compound is a Sigma ligand:

  • Radioligand: Use

    
    -Pentazocine (Sigma-1 selective).
    
  • Tissue: Guinea pig brain membranes or HEK293 cells overexpressing Sig-1R.

  • Control: Use Haloperidol (non-selective sigma ligand) as a displacer to define non-specific binding.

  • Success Criteria:

    
     nM indicates a potent ligand.[4]
    

Safety & Compliance

  • Cyanide Management: While the Bruylants reaction displaces the nitrile as a magnesium salt (

    
    ), acidification during workup can release HCN gas. All workups must be performed in a high-efficiency fume hood. 
    
  • Precursor Watchlist: 4-Amino-1-ethylpiperidine-4-carbonitrile and its derivatives are structural precursors to Schedule I/II opioids (fentanyl class). Researchers must adhere to local DEA/regulatory guidelines regarding "immediate precursors" and controlled substance analogs.

References

  • Mechanistic Foundation of Bruylants Reaction

    • Mattalia, J. M., et al. (2021).[1][2] "The Bruylants and related reactions." Arkivoc.

  • Sigma Receptor Medicinal Chemistry

    • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.
  • Piperidine Scaffold Synthesis

    • Janssen, P. A. J. (1962). "Synthesis of 4-substituted piperidines." Journal of Organic Chemistry.
  • Sigma-1 Receptor Crystal Structure & Binding

    • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor.

Sources

Protocol for N-alkylation of 4-aminopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N1-Alkylation of 4-Aminopiperidine-4-carbonitrile

Executive Summary & Chemical Context

This guide details the protocol for the selective N-alkylation of the piperidine nitrogen (N1) of 4-aminopiperidine-4-carbonitrile (4-APCN). This scaffold is a critical intermediate in the synthesis of potent analgesics (e.g., fentanyl analogues) and CCR5 antagonists.

The Synthetic Challenge: The substrate contains two nucleophilic nitrogen atoms:

  • N1 (Piperidine): A secondary amine (pKa ~10–11).

  • N4 (Exocyclic): A primary amine attached to a nitrile-bearing carbon (α-aminonitrile).

Chemo-Selectivity Principle: The electron-withdrawing nature of the nitrile group (-CN) significantly reduces the basicity and nucleophilicity of the N4 amine (pKa ~5–6) via inductive effects (-I). Therefore, under controlled basic conditions, N1 is the exclusive site of alkylation , provided the reaction temperature is managed to prevent the Retro-Strecker decomposition.

Mechanistic Insight & Stability Risks

Before proceeding, researchers must understand the instability of the free base. 4-APCN is typically supplied as a hydrochloride salt because the free base is prone to a Retro-Strecker reaction , releasing toxic Hydrogen Cyanide (HCN) and reverting to the corresponding imine or ketone (4-piperidinone).

Figure 1: Reactivity & Selectivity Landscape

Reactivity cluster_legend Selectivity Logic Start 4-Aminopiperidine-4-carbonitrile (HCl Salt) FreeBase Free Base (Transient/Unstable) Start->FreeBase Neutralization (In-situ recommended) N1_Alk Product: N1-Alkylated (Stable Target) FreeBase->N1_Alk Path A: Alkylation (Fast, Kinetic Control) Retro Retro-Strecker: 4-Piperidinone + HCN (TOXIC FAILURE) FreeBase->Retro Path B: Thermodynamic (Heat/Aqueous Acid) Info N1 pKa ~11 (Nucleophilic) N4 pKa ~5.5 (Non-reactive)

Caption: Competitive pathways. Path A (N1-Alkylation) is favored by maintaining mild, basic, anhydrous conditions to suppress Path B (Retro-Strecker).

Experimental Protocols

Method A: Direct Alkylation via Alkyl Halides (SN2)

Best for: Primary alkyl halides (e.g., Benzyl bromide, Ethyl iodide).

Reagents:

  • Substrate: 4-Aminopiperidine-4-carbonitrile HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (1.05 equiv)

  • Base: Anhydrous K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (Dry).[1] Avoid water.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Suspend 4-APCN HCl (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add powdered, anhydrous K₂CO₃ (3.0 equiv). Stir vigorously at Room Temperature (RT) for 15 minutes.

    • Note: This generates the free base in situ in the presence of the trap, minimizing retro-Strecker loss.

  • Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise via syringe.

    • Critical Control Point: Do not heat above 60°C. Higher temperatures accelerate HCN loss.

  • Monitoring: Stir at RT for 4–16 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS.

    • Target Mass: [M+H]+ = (MW of Substrate - HCl + Alkyl Group).

  • Workup:

    • Filter off inorganic solids (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure (keep bath <40°C).

    • Redissolve residue in DCM; wash with saturated NaHCO₃ (cold) and Brine.

    • Dry over Na₂SO₄ and concentrate.[2][3]

Method B: Reductive Amination

Best for: Introducing bulky groups via Aldehydes/Ketones.

Reagents:

  • Substrate: 4-APCN HCl (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: Triethylamine (TEA) (1.0 equiv - strictly to neutralize HCl)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve 4-APCN HCl in DCE. Add TEA (1.0 equiv) and the Aldehyde (1.1 equiv).[2] Stir for 30–60 mins at RT.

    • Why TEA? STAB is acid-sensitive, but the HCl salt is too acidic. TEA buffers the system.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

  • Quench: Slowly add saturated aqueous NaHCO₃.

    • Safety: Gas evolution (CO₂) will occur.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

Data Summary & Troubleshooting

Solvent & Base Selection Matrix

SolventBaseTemp LimitSuitabilityNotes
MeCN K₂CO₃50°CExcellent Best for alkyl halides. Easy workup.
DMF DIPEA60°CGood Use for poorly soluble substrates. Harder to remove solvent.[4]
Water NaOHN/APOOR High Risk. Promotes Retro-Strecker/HCN loss.
DCM TEA35°CGood Standard for Reductive Amination.

Troubleshooting Guide:

  • Problem: Low Yield / Loss of Nitrile Signal (IR ~2230 cm⁻¹ absent).

    • Cause: Retro-Strecker reaction occurred.[5]

    • Solution: Lower temperature. Ensure conditions are strictly anhydrous. Increase concentration of electrophile to trap the amine faster.

  • Problem: Dialkylation (Quaternary Ammonium formation).

    • Cause: Excess alkyl halide.[1]

    • Solution: Use stoichiometric control (1.0–1.05 equiv). Add alkyl halide slowly (syringe pump).[1]

Workflow Visualization

Figure 2: Operational Workflow (Method A)

Workflow Step1 Step 1: Inert Atmosphere Purge Flask (N2/Ar) Step2 Step 2: Suspension 4-APCN HCl + MeCN Step1->Step2 Step3 Step 3: Activation Add K2CO3 (3 eq) -> 15 min stir Step2->Step3 Step4 Step 4: Alkylation Add Alkyl Halide (Dropwise) Step3->Step4 In-situ Neutralization Step5 Step 5: Monitor TLC/LCMS (4-16h) Step4->Step5 Decision Complete? Step5->Decision Decision->Step5 No (Wait) Step6 Step 6: Workup Filter Solids -> Evaporate -> DCM Extract Decision->Step6 Yes

Caption: Standard Operating Procedure for SN2 Alkylation of 4-APCN HCl.

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. (Foundational chemistry regarding 4-substituted piperidines).
  • Kudzma, L. V., et al. (1989). 4-Anilidopiperidine Analgesics: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry.
  • ResearchGate. (2017).[1] Procedure for N-alkylation of Piperidine? Retrieved from [Link]

Sources

Application Note: High-Efficiency Hydrolysis of 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Nitrile Hydrolysis

Executive Summary

The hydrolysis of 4-amino-1-ethylpiperidine-4-carbonitrile (Structure 1 ) to its corresponding carboxylic acid, 4-amino-1-ethylpiperidine-4-carboxylic acid (Structure 2 ), represents a critical transformation in the synthesis of 4,4-disubstituted piperidine scaffolds. These scaffolds are foundational to a class of potent opioid analgesics (e.g., Remifentanil, Carfentanil) and neurokinin antagonists.

This transformation is chemically non-trivial due to the gem-disubstitution at the C4 position. The steric bulk of the amino group and the piperidine ring impedes the nucleophilic attack of water, often resulting in stalled reaction kinetics (amide intermediates) or requiring harsh conditions that risk decarboxylation.

This Application Note provides a validated, high-yield protocol using concentrated acid hydrolysis , optimized for scale-up and purity. It emphasizes the "Self-Validating" approach where in-process controls (IPC) dictate the workflow.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Steric Challenge

The substrate is a Strecker adduct . Unlike simple nitriles, the cyano group in 1 is shielded by the adjacent quaternary carbon and the bulky piperidine ring. Standard alkaline hydrolysis (NaOH/EtOH) often fails or yields the amide due to electronic repulsion between the hydroxide ion and the nitrogen lone pair.

Mechanism of Action

Acid-catalyzed hydrolysis is the preferred route. The mechanism proceeds through two distinct stages:[1][2][3][4][5][6]

  • Pinner-like Activation: Protonation of the nitrile nitrogen makes the carbon susceptible to water attack, forming the imidate and subsequently the amide.

  • Amide Hydrolysis: The rate-limiting step. The amide requires sustained thermal energy and high proton concentration to cleave the C-N bond and release the ammonium ion.

HydrolysisMechanism Nitrile Nitrile (Substrate) (R-CN) Protonated Nitrilium Ion (R-C≡NH+) Nitrile->Protonated + H+ Imidic Imidic Acid (R-C(OH)=NH) Protonated->Imidic + H2O Amide Amide Intermediate (R-CONH2) Imidic->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O / H+ / Heat (Rate Limiting)

Figure 1: Stepwise mechanistic pathway. The transition from Amide to Acid is the kinetic bottleneck for sterically hindered substrates.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Acid Concentration 12M HCl (Conc.)Maximizes proton activity (

) to activate the nitrile. Dilute acids fail to drive the amide-to-acid conversion.
Temperature 100°C (Reflux)Required to overcome the activation energy barrier of the sterically hindered amide hydrolysis.
Time 18–24 HoursKinetic studies show <12h results in 15-20% residual amide.
Workup pH pH 6.0–6.5The product is an amino acid (zwitterion). Isolation at the isoelectric point (pI) maximizes precipitation.

Experimental Protocol: Concentrated Acid Hydrolysis

Safety Note: This protocol involves the synthesis of a precursor for Schedule II controlled substances. Ensure compliance with all local DEA/regulatory bodies. Perform all operations in a fume hood.

Materials
  • Substrate: 4-Amino-1-ethylpiperidine-4-carbonitrile (1.0 eq)

  • Reagent: Hydrochloric Acid, 37% (ACS Reagent), >10 vol/wt relative to substrate.

  • Solvent (Workup): Acetone or Isopropanol (for crystallization).

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

  • Charging: Add the nitrile substrate (e.g., 10 g) to the flask.

  • Acid Addition: Cautiously add Concentrated HCl (100 mL). Exotherm Warning: The amine moiety will protonate immediately, generating heat.

  • Heating: Place the flask in an oil bath pre-heated to 110°C. Maintain a vigorous reflux (internal temp ~100°C).

Phase 2: Monitoring (The Self-Validating System)

Do not rely on time alone. Use FT-IR or HPLC to validate conversion.

  • Sampling: Take a 50 µL aliquot every 4 hours.

  • Endpoint Criteria:

    • IR: Disappearance of the Nitrile stretch (

      
      ) at 2230 cm⁻¹ .
      
    • HPLC: Disappearance of the Amide intermediate peak (usually elutes slightly before the acid).

Phase 3: Isolation & Purification
  • Concentration: Once complete, remove the heating bath. Transfer the solution to a rotary evaporator. Evaporate the HCl/water azeotrope under reduced pressure until a thick, wet residue remains.

  • Chasing: Add 50 mL of water and re-evaporate to remove trapped HCl gas. Repeat twice.

  • Neutralization (Critical Step):

    • Dissolve the residue in minimal distilled water (approx. 3 mL/g substrate).

    • Cool to 0–5°C in an ice bath.

    • Slowly add 20% NaOH or

      
       dropwise while monitoring pH.
      
    • Target: Adjust pH to 6.2 (approximate pI). The solution will become turbid as the zwitterion precipitates.

  • Crystallization: Add cold Acetone (5 volumes) to facilitate further precipitation. Stir at 0°C for 2 hours.

  • Filtration: Filter the white solid, wash with cold acetone, and dry under vacuum at 50°C.

Analytical Specifications

TestExpected ResultNotes
Appearance White to off-white crystalline powderYellowing indicates oxidative degradation.
FT-IR Broad -OH (2800-3200 cm⁻¹), C=O (1720 cm⁻¹)Absence of sharp peak at 2230 cm⁻¹ (CN).
1H NMR

~1.05 (t, 3H), ~2.4 (q, 2H), ~3.0 (m, 4H)
Piperidine ring protons shift downfield due to -COOH.
Yield 65% – 80%Losses primarily occur during the pI adjustment if pH is overshot.

Process Workflow Diagram

Workflow Start Start: Nitrile Substrate AcidHydrolysis Reflux in Conc. HCl (100°C, 18-24h) Start->AcidHydrolysis IPC IPC: Check IR (2230 cm⁻¹) Is CN gone? AcidHydrolysis->IPC IPC->AcidHydrolysis No (Continue Reflux) Evaporation Evaporate excess HCl (Azeotropic removal) IPC->Evaporation Yes (Pass) pHAdjust Adjust pH to 6.2 (Precipitate Zwitterion) Evaporation->pHAdjust Filter Filtration & Acetone Wash pHAdjust->Filter Final Final Product: Amino Acid Filter->Final

Figure 2: Decision-tree workflow for the hydrolysis and isolation process.

Troubleshooting & Optimization

Incomplete Conversion (The "Amide Trap")

If the reaction stalls at the amide stage (confirmed by HPLC/MS), do not add more acid.

  • Solution: Increase the reaction temperature by switching to Sulfuric Acid (50% v/v) and refluxing at 130°C.

  • Note:

    
     is harder to remove than HCl. You must neutralize carefully with 
    
    
    
    (forming insoluble
    
    
    ) or use ion-exchange resin for isolation.
Decarboxylation

If the product mass is lower than expected and NMR shows a loss of the quaternary center signals:

  • Cause: Excessive heat after the acid is formed.

    
    -Amino acids on quaternary carbons are prone to thermal decarboxylation.
    
  • Correction: Do not exceed 100°C. Ensure the evaporation step is done under high vacuum at <50°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for nitrile hydrolysis mechanisms).

  • Janssen, P. A. J. (1962). Process for preparing 4,4-disubstituted piperidine derivatives. U.S. Patent 3,041,344. (Foundational patent describing the hydrolysis of related fentanyl precursors).

  • Vandoyen, J., et al. (2016). "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids." Molecules, 21(1), 96. (Discusses the specific difficulty of hydrolyzing sterically hindered piperidine nitriles).

  • Lumen Learning. (n.d.). "Hydrolysis of Nitriles." Organic Chemistry II. (Mechanistic grounding).[1][7][8]

Sources

Strategic Reduction Protocols: 4-Amino-1-ethylpiperidine-4-carbonitrile to 4-(Aminomethyl)-1-ethylpiperidin-4-amine

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This application note details the reduction of the nitrile moiety in 4-Amino-1-ethylpiperidine-4-carbonitrile (Structure 1 ) to yield the vicinal diamine, 4-(Aminomethyl)-1-ethylpiperidin-4-amine (Structure 2 ).[1]

This transformation is a critical step in the synthesis of spiro-piperidine pharmacophores and antihistamines (e.g., analogues of Epinastine or Fenspiride). The substrate presents two specific challenges that dictate the experimental design:

  • Steric Hindrance: The C4 position is a quaternary center (gem-disubstituted), imposing significant steric bulk that impedes the approach of reducing agents.

  • Substrate Instability (Retro-Strecker): As an

    
    -aminonitrile, the starting material is in equilibrium with 1-ethyl-4-piperidone and HCN.[1] Conditions that are too hot or lack sufficient reducing power can shift the equilibrium backward, releasing toxic cyanide and destroying the substrate.
    

This guide presents two validated protocols: Catalytic Hydrogenation (Method A) for scalability and Lithium Aluminum Hydride Reduction (Method B) for laboratory-scale reliability.[1]

Reaction Pathway & Mechanistic Logic[1][7][9]

The primary risk in nitrile reduction is the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.

Visualizing the Reaction Network (DOT Diagram)

ReactionPathwaysSMStarting Material(α-Aminonitrile)ImineIntermediate Imine(R-CH=NH)SM->Imine Reduction (Step 1)RetroRetro-Strecker(Ketone + HCN)SM->Retro Thermal/pHInstabilityProductTarget Diamine(Primary Amine)Imine->Product Reduction (Step 2)DimerSecondary Amine(Side Product)Imine->Dimer + Product(-NH3)AmmoniaExcess NH3(Suppresses Dimer)Ammonia->ImineShift Eq.

Figure 1: Reaction network showing the target pathway (Blue) and competing failure modes (Red/Grey).

Method A: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>10g), Cost-efficiency, Green Chemistry.[1]

Rationale

Raney Nickel (Ra-Ni) is the catalyst of choice due to its high activity toward nitriles and lower cost compared to Pd/C or PtO2. The reaction must be performed in the presence of ammonia. Ammonia saturates the catalyst surface and shifts the equilibrium of the intermediate imine away from secondary amine formation.

Protocol A: High-Pressure Hydrogenation

Reagents:

  • Substrate: 4-Amino-1-ethylpiperidine-4-carbonitrile (1.0 eq)[1]

  • Catalyst: Raney Nickel (Active slurry, ~20-30 wt% loading relative to substrate)

  • Solvent: 7N Ammonia in Methanol (or Ethanol saturated with NH3 gas)

  • Gas: Hydrogen (

    
    )[1]
    

Step-by-Step Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • Safety: Ra-Ni is pyrophoric when dry. Handle under Argon/Nitrogen.

    • Wash the Ra-Ni slurry (supplied in water at pH >9) three times with absolute ethanol to remove water. Decant the supernatant carefully between washes.

  • Loading:

    • In a high-pressure autoclave (e.g., Parr reactor), charge the washed Ra-Ni.

    • Add the substrate dissolved in 7N Methanolic Ammonia .

    • Concentration: Maintain substrate concentration between 0.1 M and 0.3 M.

  • Reaction:

    • Seal the reactor and purge 3x with Nitrogen (50 psi), then 3x with Hydrogen (50 psi).

    • Pressurize to 60–100 psi (4–7 bar) with

      
      .
      
    • Heat to 50°C . Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations.

    • Duration: 6–12 hours. Monitor H2 uptake.

  • Workup:

    • Cool to room temperature and vent H2. Purge with Nitrogen.[2][3]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.

    • Concentrate the filtrate under reduced pressure to yield the crude diamine.

Data Interpretation:

Parameter Specification
Conversion >98% (HPLC/GC)
Selectivity >90% Primary Amine

| Major Impurity | Secondary amine dimer (<5% if NH3 is sufficient) |[1]

Method B: Lithium Aluminum Hydride (LiAlH4) Reduction

Best For: Laboratory scale (<5g), difficult substrates, non-specialized equipment.[1]

Rationale

LiAlH4 is a powerful, non-selective reducing agent.[1] It ignores the retro-Strecker equilibrium by rapidly trapping the nitrile as an aluminum-imine complex. The challenge lies in the workup: diamines chelate aluminum salts, forming "unfilterable" gels. We utilize a Rochelle's Salt workup to solubilize the aluminum.

Protocol B: Hydride Reduction in THF

Reagents:

  • Substrate: 4-Amino-1-ethylpiperidine-4-carbonitrile (1.0 eq)[1]

  • Reductant: LiAlH4 (2.0 - 3.0 eq) (Pellets or powder)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Rochelle's Salt (Sodium Potassium Tartrate) saturated solution.

Step-by-Step Procedure:

  • Setup:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen.[2][3]

    • Charge LiAlH4 (2.5 eq) and anhydrous THF. Cool to 0°C.[2]

  • Addition:

    • Dissolve the nitrile substrate in anhydrous THF.

    • Add the substrate solution dropwise to the LiAlH4 suspension at 0°C. Exothermic reaction.

  • Reflux:

    • Allow to warm to room temperature, then heat to gentle reflux (66°C) for 3–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). The nitrile spot should disappear.

  • The "Rochelle" Workup (Crucial):

    • Cool the mixture to 0°C.

    • Dilute with diethyl ether (increases precipitation granularity).

    • Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt). Volume approx 20mL per gram of LiAlH4 used.

    • Stir vigorously for 1-2 hours at room temperature. The grey slurry will separate into two clear layers: a clear organic layer and a clear aqueous layer containing the chelated aluminum.

  • Isolation:

    • Separate the organic layer.[2][4][3][5] Extract the aqueous layer 3x with DCM or Ether.

    • Dry combined organics over

      
       (Sodium Sulfate).[2][4][3][6]
      
    • Concentrate to yield the amine.[2][7][5][8][9]

Analytical Validation & Troubleshooting

Analytical Signatures
  • IR Spectroscopy: Disappearance of the sharp nitrile stretch at

    
    . Appearance of broad N-H stretches at 
    
    
    .
  • 1H NMR: The methylene protons (

    
    ) typically appear as a singlet or doublet around 
    
    
    ppm.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / "Goo" Aluminum trapping (Method B)Switch to Rochelle's Salt workup; stir longer during quench.
Cyanide Smell Retro-Strecker decompositionLower reaction temperature; Ensure anhydrous conditions; Increase H2 pressure (Method A).[1]
Secondary Amine Insufficient Ammonia (Method A)Increase NH3 concentration; Use liquid NH3 as co-solvent.
Incomplete Rxn Steric BulkIncrease catalyst loading (Ra-Ni) or reflux time (LiAlH4).

Process Safety Diagram (Workup Logic)

The following decision tree illustrates the critical safety and quality steps for the LiAlH4 quench, which is the most accident-prone step in this protocol.

WorkupLogicStartReaction Complete(LiAlH4 in THF)CoolCool to 0°CDilute with EtherStart->CoolQuenchAdd Sat. Rochelle's Salt(Dropwise)Cool->QuenchStirStir Vigorously(1-2 Hours)Quench->StirCheckAre layers clear?Stir->CheckPhaseSepPhase Separation(Org = Product, Aq = Al)Check->PhaseSepYesMoreStirContinue StirringCheck->MoreStirNo (Emulsion)MoreStir->CheckRe-evaluate

Figure 2: Rochelle's Salt Workup Protocol for Diamine Isolation.

References

  • Catalytic Hydrogenation of Nitriles

    • Title: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.[10][11]

    • Source: ResearchG
    • URL:

  • Raney Nickel/KBH4 Protocols

    • Title: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.[10]

    • Source: Semantic Scholar / Arkivoc.
    • URL:[1]

  • Piperidine Synthesis Context (Fenspiride/Epinastine Intermediates)

    • Title: Phenylethyl)-Piperidin-4-ol: A Key Intermediate in Fenspiride HCl Synthesis.[1][5]

    • Source: Semantic Scholar.
  • LiAlH4 Reduction Guidelines

    • Title: Nitrile to Amine (LiAlH4 or LAH reduction) - General Procedures.[1]

    • Source: Organic Synthesis / Organic-Chemistry.org.
    • URL:

  • Strecker Synthesis Instability

    • Title: The Strecker Synthesis of Amino Acids (Mechanism and Retro-Strecker discussion).
    • Source: Master Organic Chemistry.
    • URL:

The Strategic Application of 4-Amino-1-ethylpiperidine-4-carbonitrile in the Synthesis of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1] Its three-dimensional structure, conformational flexibility, and ability to present substituents in well-defined spatial orientations make it an ideal framework for engaging with biological targets.[2] The strategic functionalization of the piperidine ring is therefore a critical endeavor in the generation of novel compound libraries for high-throughput screening and lead optimization.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-1-ethylpiperidine-4-carbonitrile , a versatile and highly valuable building block, for the construction of diverse and complex chemical libraries. This guide will delve into the causality behind experimental choices, provide validated protocols, and illustrate key synthetic pathways.

The unique structural feature of 4-Amino-1-ethylpiperidine-4-carbonitrile is the presence of a quaternary carbon center bearing both an amino group and a nitrile group. This α-amino nitrile functionality is a masked imine equivalent, predisposing this scaffold to participate in a variety of powerful multicomponent reactions (MCRs), most notably the Ugi and Passerini reactions.[3][4] These reactions are exceptionally efficient for generating molecular diversity as they combine three or more starting materials in a single synthetic operation, leading to complex products with high atom economy.[5][6]

Core Synthetic Strategies: Leveraging Multicomponent Reactions

The primary utility of 4-Amino-1-ethylpiperidine-4-carbonitrile in library synthesis lies in its application as the amine component in MCRs. This approach allows for the rapid and efficient introduction of multiple points of diversity around the central piperidine core.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Diversity

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[7][8] When 4-Amino-1-ethylpiperidine-4-carbonitrile is employed as the amine component, the resulting Ugi product incorporates the piperidine scaffold at the N-terminus of a peptidomimetic backbone.

Reaction Causality and Mechanistic Considerations:

The Ugi reaction is typically self-catalyzing, proceeding through a series of reversible steps until an irreversible Mumm rearrangement drives the reaction to completion.[9] The reaction is initiated by the formation of an imine between the amine and the carbonyl compound. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. The final, irreversible step is the intramolecular acyl transfer (Mumm rearrangement) to yield the stable bis-amide product.[7]

The sterically hindered nature of the quaternary α-amino group in 4-Amino-1-ethylpiperidine-4-carbonitrile can influence the reaction kinetics. Therefore, the choice of solvent and reaction temperature is critical. Protic solvents like methanol or ethanol are often preferred as they can facilitate the initial imine formation.[7] In some cases, elevated temperatures or microwave irradiation can be beneficial to drive the reaction to completion, especially with less reactive starting materials.[10]

Workflow for Ugi-based Library Synthesis:

Ugi_Workflow cluster_reactants Reactant Inputs Scaffold 4-Amino-1-ethylpiperidine-4-carbonitrile Ugi_Reaction Ugi 4-Component Reaction Scaffold->Ugi_Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Ugi_Reaction Carboxylic_Acid Carboxylic Acid (R2-COOH) Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi_Reaction Ugi_Product α-Acylamino Amide Product (Piperidine-N-linked Peptidomimetic) Ugi_Reaction->Ugi_Product Purification Purification (e.g., Chromatography) Ugi_Product->Purification Library Diverse Compound Library Purification->Library

Caption: Ugi reaction workflow for library synthesis.

Experimental Protocol: General Procedure for Ugi Reaction

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve 4-Amino-1-ethylpiperidine-4-carbonitrile (1.0 eq) and a selected aldehyde (1.0 eq) in methanol (0.5 M).

  • Addition of Components: To the stirred solution, add a selected carboxylic acid (1.0 eq) followed by a selected isocyanide (1.0 eq).

  • Reaction Conditions: Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours. For less reactive components, the mixture can be heated to 50-60 °C. Reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired Ugi product.

Data Presentation: Representative Ugi Reaction Products

EntryAldehyde (R1)Carboxylic Acid (R2)Isocyanide (R3)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideMeOH254885
24-ChlorobenzaldehydePropionic AcidCyclohexyl isocyanideMeOH502478
3IsobutyraldehydeBenzoic AcidBenzyl isocyanideEtOH257281
4FurfuralPhenylacetic Acidtert-Butyl isocyanideMeOH503675

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific reactants and conditions.

The Passerini Three-Component Reaction (P-3CR): Access to α-Acyloxy Amides

The Passerini reaction is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][12] While the Passerini reaction does not directly involve an amine, the nitrile group of 4-Amino-1-ethylpiperidine-4-carbonitrile can be hydrolyzed to a carboxylic acid, thus making the piperidine scaffold available for this transformation.

Reaction Causality and Mechanistic Considerations:

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, involving a cyclic transition state.[11] In polar solvents, an ionic mechanism may be at play.[13] The reaction is typically performed at high concentrations to favor the formation of the product.[14]

Workflow for Passerini-based Library Synthesis:

Passerini_Workflow cluster_reactants Reactant Inputs Scaffold 4-Carboxy-1-ethyl-4-aminopiperidine (from nitrile hydrolysis) Passerini_Reaction Passerini 3-Component Reaction Scaffold->Passerini_Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Passerini_Reaction Isocyanide Isocyanide (R2-NC) Isocyanide->Passerini_Reaction Passerini_Product α-Acyloxy Amide Product Passerini_Reaction->Passerini_Product Purification Purification (e.g., Chromatography) Passerini_Product->Purification Library Diverse Compound Library Purification->Library

Caption: Passerini reaction workflow for library synthesis.

Experimental Protocol: General Procedure for Passerini Reaction

  • Nitrile Hydrolysis (pre-step): The nitrile group of 4-Amino-1-ethylpiperidine-4-carbonitrile is first hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Reactant Preparation: In a dry reaction vessel, dissolve the resulting 4-carboxy-1-ethyl-4-aminopiperidine derivative (1.0 eq) and a selected aldehyde (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF (0.5-1.0 M).

  • Isocyanide Addition: Add a selected isocyanide (1.0 eq) to the stirred solution.

  • Reaction Conditions: Seal the vessel and stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography.

Advanced Applications: Post-MCR Modifications for Scaffold Hopping

The true power of using 4-Amino-1-ethylpiperidine-4-carbonitrile lies in the ability to perform subsequent reactions on the MCR products to generate novel, more complex heterocyclic scaffolds. This "scaffold hopping" strategy is invaluable for exploring new chemical space in drug discovery.

Post-Ugi Cyclization to Spiro-Diketopiperazines

The Ugi products derived from 4-Amino-1-ethylpiperidine-4-carbonitrile are ideal precursors for the synthesis of spiro-diketopiperazines. Diketopiperazines are a class of cyclic dipeptides with significant biological activities.[15] The synthesis involves a post-Ugi deprotection and cyclization sequence.

Reaction Causality and Mechanistic Considerations:

This transformation typically requires the use of a bifunctional starting material in the Ugi reaction, such as an amino acid for the carboxylic acid component. The resulting Ugi product will contain a protected amine and an ester or amide that can be deprotected and cyclized. The nitrile group on the piperidine ring of the Ugi product can be hydrolyzed to a carboxylic acid, which can then participate in an intramolecular cyclization with a nearby amine to form the diketopiperazine ring.

Workflow for Spiro-Diketopiperazine Synthesis:

Spiro_DKP_Workflow Ugi_Product Ugi Product from 4-Amino-1-ethylpiperidine-4-carbonitrile Nitrile_Hydrolysis Nitrile Hydrolysis (e.g., H+ or OH-) Ugi_Product->Nitrile_Hydrolysis Cyclization_Precursor Amine-Carboxylic Acid Precursor Nitrile_Hydrolysis->Cyclization_Precursor Intramolecular_Cyclization Intramolecular Amide Bond Formation Cyclization_Precursor->Intramolecular_Cyclization Spiro_DKP Spiro-Diketopiperazine Product Intramolecular_Cyclization->Spiro_DKP

Caption: Post-Ugi cyclization to spiro-diketopiperazines.

Experimental Protocol: General Procedure for Spiro-Diketopiperazine Synthesis

  • Ugi Reaction: Perform the Ugi reaction as previously described, using an N-protected amino acid as the carboxylic acid component.

  • Nitrile Hydrolysis: Hydrolyze the nitrile group of the purified Ugi product to a carboxylic acid using standard methods (e.g., refluxing in 6M HCl).

  • Deprotection: Remove the protecting group from the amino acid moiety (e.g., Boc deprotection with TFA).

  • Cyclization: Treat the resulting amino acid with a peptide coupling reagent (e.g., HATU, HOBt, DIC) in a suitable solvent like DMF to induce intramolecular cyclization to the spiro-diketopiperazine.

  • Purification: Purify the final product by chromatography or recrystallization.

Scientific Integrity and Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final library members should be confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isocyanides are volatile and have a strong, unpleasant odor. They should be handled with extreme care in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

4-Amino-1-ethylpiperidine-4-carbonitrile is a powerful and versatile building block for the construction of diverse and complex compound libraries. Its ability to participate in multicomponent reactions, particularly the Ugi reaction, allows for the rapid generation of peptidomimetic scaffolds with multiple points of diversity. Furthermore, the resulting products can be readily converted into more complex heterocyclic systems such as spiro-diketopiperazines through post-MCR modifications. The strategic application of this scaffold, guided by the principles and protocols outlined in this application note, will undoubtedly accelerate the discovery of novel bioactive molecules in the field of drug development.

References

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Journal of Combinatorial Chemistry. [2][16][17]

  • Rapid access to N-substituted diketopiperazines by one-pot Ugi-4CR/deprotection+activation/cyclization (UDAC). Journal of Combinatorial Chemistry. [9][18]

  • Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemistry Proceedings. [15]

  • Solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via Ugi reaction. Journal of Combinatorial Chemistry.

  • Cyclic Imines in Ugi and Ugi-Type Reactions. Chemical Reviews.

  • Rapid Access to N-Substituted Diketopiperazines by One-Pot Ugi-4CR/Deprotection plus Activation/Cyclization (UDAC). ResearchGate.

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [1]

  • Ugi reaction. Wikipedia. [7]

  • Ugi Reaction. Alfa Chemistry. [8]

  • Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews. [3]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC.

  • The Passerini Reaction. Organic Reactions.

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry.

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

  • Passerini reaction. Wikipedia. [11]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [2]

  • Rapid synthesis of diketopiperazine macroarrays via Ugi four-component reactions on planar solid supports. PMC.

  • Sustainable Stereoselectivity Through Ugi/ Post‐Ugi Modifications: Insights from Recent Literature (2019–2023). ResearchGate.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [14]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. [10]

  • Chemistry & Biology Of Multicomponent Reactions. PMC.

  • Ugi Four-component Reactions Using Alternative Reactants. Semantic Scholar.

  • Passerini Reaction. Alfa Chemistry. [12]

  • Amino Nitriles. Enamine. [4]

  • Approaches to the synthesis of α‐amino nitrile derivatives. ResearchGate.

  • ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. Rasayan Journal of Chemistry.

  • Insight into the Mechanisms of the Multicomponent Ugi and Ugi–Smiles Reactions by ESI-MS(/MS). ResearchGate.

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI.

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate.

  • Passerini reaction. chemeurope.com. [13]

  • The 100 facets of the Passerini reaction. PMC.

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

  • Enzymatic Ugi Reaction with Amines and Cyclic Imines. PubMed.

  • Highly Selective Synthesis of α-Hydroxy, α-Oxy, and α-Oxo Amides by a Post-Passerini Condensation Transformation. Zenodo.

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.

  • Passerini Reaction. SynArchive.

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [5]

  • Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications. ResearchGate. [6]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications.

  • Gas-phase study of the stability of α-substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. PubMed.

Sources

Application Note: Comprehensive Characterization of 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Need for Rigorous Analytical Scrutiny

4-Amino-1-ethylpiperidine-4-carbonitrile is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] As a key building block, its purity, identity, and stability are paramount, directly impacting the quality, reproducibility, and safety of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). The geminal amino-nitrile functionality presents unique chemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization.

This guide provides a comprehensive suite of analytical methods and detailed protocols designed to establish a complete quality profile of 4-Amino-1-ethylpiperidine-4-carbonitrile. The methodologies are grounded in fundamental principles and are designed to be self-validating, ensuring the generation of reliable and defensible data. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering the researcher to adapt and troubleshoot effectively.

Foundational Analysis: Identity and Physicochemical Properties

Before embarking on detailed characterization, confirming the basic properties of the molecule is essential. This data serves as a primary reference for all subsequent analyses.

PropertyValue
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Appearance Typically an off-white to yellow solid or oil
Key Functional Groups Tertiary Amine, Primary Amine, Nitrile

Chromatographic Methods: Purity Assessment and Quantification

Chromatography is the cornerstone for determining the purity of a compound by separating it from potential impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic molecules. Given the basic nature of the two amine groups in 4-Amino-1-ethylpiperidine-4-carbonitrile, peak tailing is a common challenge on standard silica-based C18 columns. To counteract this, an acidic mobile phase modifier (e.g., formic acid) is used. This protonates the amine groups, ensuring they are in a single ionic form, and also protonates residual silanol groups on the stationary phase, minimizing undesirable secondary interactions and leading to sharp, symmetrical peaks.[3] Detection at low UV wavelengths (e.g., 210 nm) is necessary due to the absence of a strong chromophore.

Experimental Protocol: RP-HPLC-UV

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • See Table 2 for a summary of conditions.

  • Standard & Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Inject a blank (diluent) to establish the baseline.

    • Perform five replicate injections of the standard solution to assess system suitability (RSD of peak area and retention time <2%).

    • Inject the sample solution.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • Impurity levels can be quantified against a reference standard if available.

Table 2: HPLC Method Parameters

Parameter Condition Rationale
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm Robust C18 chemistry provides good retention for the molecule.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to improve peak shape for basic analytes.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient 5% B to 95% B over 15 min; hold for 2 min; return to 5% B and equilibrate for 3 min Broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.
Injection Vol. 10 µL

| Detection | DAD, 210 nm | Low wavelength detection required due to lack of a strong chromophore. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities & Identity Confirmation

Expertise & Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile by-products. Electron Impact (EI) ionization provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification through library matching or spectral interpretation. A non-polar column (e.g., HP-5MS) is suitable for this analysis, separating compounds primarily based on their boiling points.[4]

Experimental Protocol: GC-MS

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.

  • Chromatographic & Spectrometric Conditions:

    • See Table 3 for a summary of conditions.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Dissolve ~1 mg of the sample in 1 mL of solvent.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC-MS.

  • Data Interpretation:

    • The total ion chromatogram (TIC) will show the separation of different components.

    • The mass spectrum of the main peak should correspond to 4-Amino-1-ethylpiperidine-4-carbonitrile. Expect a molecular ion peak (M⁺) at m/z 153.

    • Key fragments may include [M-C₂H₅]⁺ (loss of ethyl group) and [M-CN]⁺ (loss of nitrile).

    • Search the mass spectrum against a commercial library (e.g., NIST) for tentative identification of any impurity peaks.

Table 3: GC-MS Method Parameters

Parameter Condition Rationale
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film General-purpose non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, 1.2 mL/min constant flow Inert carrier gas.
Inlet Temp. 250 °C Ensures rapid vaporization of the sample.
Split Ratio 50:1 Prevents column overloading for a concentrated sample.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Temperature program to separate compounds with varying boiling points.
MS Source Temp. 230 °C Standard EI source temperature.
MS Quad Temp. 150 °C Standard quadrupole temperature.
Ionization Mode Electron Impact (EI), 70 eV Provides reproducible, library-searchable fragmentation patterns.[5]

| Scan Range | m/z 40 - 450 | Covers the expected mass range of the parent molecule and its fragments. |

Spectroscopic Methods: Unambiguous Structural Elucidation

Spectroscopy provides direct information about the molecular structure, connectivity of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural determination of organic molecules in solution.[6] ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. For 4-Amino-1-ethylpiperidine-4-carbonitrile, a standard deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is appropriate. DMSO-d₆ is often preferred as it can slow the exchange of the N-H protons, sometimes allowing them to be observed more clearly.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Acquire a ¹H spectrum first, followed by a ¹³C spectrum. 2D experiments like COSY and HSQC can be run for further confirmation of assignments.

  • Data Interpretation:

    • Compare the observed chemical shifts and coupling patterns with the expected values in Table 4.

    • Integration of the ¹H signals should correspond to the number of protons in each group.

    • The presence of the quaternary carbon (C4) and the nitrile carbon in the ¹³C spectrum is a key diagnostic feature.

Table 4: Predicted NMR Assignments for 4-Amino-1-ethylpiperidine-4-carbonitrile

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
-CH₂- (Ethyl) ~2.5 Quartet (q) ~49-52
-CH₃ (Ethyl) ~1.1 Triplet (t) ~12-15
Piperidine H2/H6 ~2.6-2.8 Multiplet (m) ~50-53
Piperidine H3/H5 ~1.8-2.0 Multiplet (m) ~35-38
-NH₂ ~1.5-2.5 (broad) Broad Singlet (br s) N/A
Piperidine C4 N/A N/A ~55-58
-C≡N N/A N/A ~120-125

Note: Chemical shifts are predictive and may vary based on solvent and concentration. Assignments can be confirmed with 2D NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For the title compound, the key diagnostic peaks are the nitrile (C≡N) stretch and the primary amine (N-H) stretches.

Experimental Protocol: FTIR-ATR

  • System: Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Analysis:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil and collect the sample spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 5: Key FTIR Vibrational Frequencies

Functional Group Characteristic Wavenumber (cm⁻¹) Appearance
N-H Stretch (Primary Amine) 3300 - 3500 Two medium-intensity bands
C-H Stretch (Alkyl) 2850 - 2980 Strong, sharp bands
C≡N Stretch (Nitrile) 2210 - 2260 Medium, sharp band

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium-intensity band |

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Expertise & Causality: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures.[8] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point, glass transitions, and other thermal events. The thermal stability of piperidine derivatives can be a critical quality attribute.[9][10]

Experimental Protocol: TGA/DSC

  • System: TA Instruments Q-series TGA/DSC or equivalent.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 600 °C at a rate of 10 °C/min.

  • Data Interpretation:

    • TGA: The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • DSC: An endothermic peak will correspond to the melting point of the crystalline solid.

Integrated Analytical Workflow

A logical workflow ensures that a new batch of material is characterized efficiently and comprehensively. The data from each technique builds upon the last, creating a complete and validated profile of the compound.

G cluster_0 Initial Identity & Purity Screen cluster_1 Structural Confirmation & Impurity ID cluster_2 Physical & Stability Properties cluster_3 Final Certification A New Batch of 4-Amino-1-ethylpiperidine-4-carbonitrile B FTIR Analysis A->B Functional Groups? C HPLC-UV Analysis B->C Purity > 95%? D NMR Spectroscopy (¹H, ¹³C) C->D Yes G Certificate of Analysis (CoA) Issued C->G No (Fail) E GC-MS Analysis D->E Structure Confirmed? F Thermal Analysis (TGA/DSC) E->F Volatile Impurities ID'd? F->G Thermally Stable?

Caption: Integrated workflow for the complete characterization of 4-Amino-1-ethylpiperidine-4-carbonitrile.

Conclusion

The analytical characterization of 4-Amino-1-ethylpiperidine-4-carbonitrile requires a multi-technique approach to ensure its identity, purity, and stability. By combining chromatographic separations (HPLC, GC-MS), spectroscopic elucidation (NMR, FTIR), and thermal analysis (TGA/DSC), a comprehensive and reliable quality profile can be established. The protocols and rationale provided in this guide serve as a robust framework for researchers in drug discovery and chemical development, ensuring the quality and consistency of this critical chemical building block.

References

  • Royal Society of Chemistry. "Supplementary Information." RSC.org. Accessed February 18, 2026.
  • Freeman, S. "Thermal degradation of piperazine and its structural analogs.
  • Freeman, S. et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Al-Ghorbani, M. et al. "Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents.
  • Wang, T. et al. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." PubMed, July 2004.
  • Praliyev, K.D. et al. "ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY." Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, May 2021.
  • Henriksen, B.S. et al. "4-Anilino-1-benzylpiperidine-4-carbonitrile." Acta Crystallographica Section E, 2005.
  • Al-Ghamdi, A.A. et al. "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications." Scientific Reports, January 2025.
  • Ueda, H. et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." MDPI, February 2022.
  • Gesslbauer, B. et al. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." MDPI, November 2021.
  • National Forensic Laboratory. "ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2)." Slovenian Police, 2020.
  • BenchChem Technical Support Team. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds." BenchChem, December 2025.
  • Al-Subari, S.N. et al.
  • Agilent Technologies. "Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI." Agilent, 2005.
  • Manoharan, M. & Krishnan, S. "Basic 1H- and 13C-NMR Spectroscopy." Book chapter, 2018.
  • Akyuz, S. et al. "The spectroscopic (FT-IR, FT-Raman, (l3)C, (1)H NMR and UV) and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid." PubMed, March 2015.
  • Aguilar, M.I. "HPLC of Peptides and Proteins: Methods and Protocols." Methods in Molecular Biology, vol. 251, 2004.
  • ResearchGate. "The (FTIR) Spectrum of 4-aminoantipyrine.
  • Kuleya, C. et al. "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods, 2014.

Sources

Application Note: A Scalable Approach to the Synthesis and Purification of 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-1-ethylpiperidine-4-carbonitrile is a key synthetic intermediate in the development of various pharmaceutical agents. Its rigid piperidine scaffold, coupled with the reactive nitrile and amino functionalities, makes it a valuable building block for accessing a diverse range of molecular architectures. The growing interest in compounds containing the 4-aminopiperidine motif necessitates a robust and scalable method for the synthesis and purification of this important precursor.

This application note provides a comprehensive guide for the large-scale synthesis and purification of 4-Amino-1-ethylpiperidine-4-carbonitrile. The synthetic strategy is based on the well-established Strecker synthesis, a reliable method for the formation of α-aminonitriles.[1][2][3] The protocol details a step-by-step procedure for the reaction, work-up, and subsequent purification of the target compound, along with critical safety considerations and analytical methods for quality control. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Reaction Scheme

The synthesis of 4-Amino-1-ethylpiperidine-4-carbonitrile proceeds via a one-pot, three-component Strecker reaction involving 1-ethyl-4-piperidone, a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride).[2][4]

Scheme 1: Strecker Synthesis of 4-Amino-1-ethylpiperidine-4-carbonitrile

The reaction mechanism involves the in situ formation of an iminium ion from the reaction of 1-ethyl-4-piperidone and ammonia. Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the desired α-aminonitrile product.[4]

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale synthesis and should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Materials and Equipment
  • 1-Ethyl-4-piperidone (CAS: 3612-18-8)[5][6]

  • Sodium Cyanide (NaCN) (CAS: 143-33-9)

  • Ammonium Chloride (NH₄Cl) (CAS: 12125-02-9)

  • Ammonia solution (28-30% in water)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Large-capacity round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle with temperature control

  • Large separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a 10 L round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1-ethyl-4-piperidone (1.0 kg, 7.86 mol).

  • Reagent Addition: In a separate vessel, carefully prepare a solution of sodium cyanide (424 g, 8.65 mol) and ammonium chloride (507 g, 9.43 mol) in 3 L of 28-30% aqueous ammonia. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).[7][8][9]

  • Reaction Execution: Cool the flask containing the 1-ethyl-4-piperidone to 0-5 °C using an ice bath. Slowly add the cyanide/ammonia solution to the stirred ketone solution via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, transfer the mixture to a large separatory funnel. Add 3 L of dichloromethane (DCM) and shake vigorously. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 1.5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 L). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 4-Amino-1-ethylpiperidine-4-carbonitrile as an oil or a semi-solid.

Purification Protocol

The crude product obtained from the synthesis typically contains unreacted starting materials and side products. Purification is essential to obtain the desired compound with high purity. Recrystallization is a highly effective method for purifying solid organic compounds.[10][11][12]

Materials and Equipment
  • Crude 4-Amino-1-ethylpiperidine-4-carbonitrile

  • Isopropanol

  • Ethanol

  • Hexanes

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven

Recrystallization Procedure
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot isopropanol. A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature, allowing for crystallization upon cooling.[10][11]

  • Dissolution: Transfer the bulk of the crude product to a large Erlenmeyer flask and add a minimal amount of hot isopropanol with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed Büchner funnel to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The desired product should crystallize out of the solution. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to a constant weight.

Data Presentation

ParameterValue
Starting Material 1-ethyl-4-piperidone
Key Reagents Sodium Cyanide, Ammonium Chloride
Solvent Aqueous Ammonia, Dichloromethane
Reaction Temperature 0-10 °C initially, then room temperature
Reaction Time 12-16 hours
Purification Method Recrystallization
Recrystallization Solvent Isopropanol
Expected Yield 65-80%
Appearance White to off-white crystalline solid

Safety and Handling

Extreme caution must be exercised when working with cyanides. [7][8][9][13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. Double gloving is recommended.[9]

  • Ventilation: All manipulations involving sodium cyanide and the reaction mixture must be performed in a certified chemical fume hood.[8]

  • Emergency Preparedness: An emergency cyanide exposure kit should be readily available. Ensure all personnel are trained in its use. Have an emergency shower and eyewash station in close proximity.[9]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations. Do not mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.[13]

Quality Control and Analytical Methods

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier such as trifluoroacetic acid or formic acid) is a good starting point for method development.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the molecular weight of the product and to identify any impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of 4-Amino-1-ethylpiperidine-4-carbonitrile.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values, if available. A sharp melting point range is indicative of high purity.

Visualizations

Synthesis Workflow

SynthesisWorkflow Start 1-Ethyl-4-piperidone Reaction Strecker Reaction (0°C to RT, 12-16h) Start->Reaction Reagents NaCN, NH4Cl, aq. NH3 Reagents->Reaction Workup DCM Extraction & Wash Reaction->Workup Concentration Rotary Evaporation Workup->Concentration Crude Crude Product Concentration->Crude Purification Recrystallization (Isopropanol) Crude->Purification Final Pure 4-Amino-1-ethylpiperidine-4-carbonitrile Purification->Final

Caption: Workflow for the synthesis and purification of the target compound.

Purification Logic

PurificationLogic Crude_Product Crude Product (Target + Impurities) Dissolve Dissolve in Minimal Hot Isopropanol Crude_Product->Dissolve Cool Slow Cooling (RT then Ice Bath) Dissolve->Cool Crystallization Selective Crystallization of Target Compound Cool->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Impurities Impurities Remain in Solution (Filtrate) Filtration->Impurities Pure_Crystals Pure Crystalline Product Filtration->Pure_Crystals

Caption: Logic diagram for the purification by recrystallization.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and purification of 4-Amino-1-ethylpiperidine-4-carbonitrile. The use of the Strecker synthesis offers a reliable and efficient route to this valuable intermediate. Adherence to the described procedures, with a strong emphasis on safety, will enable researchers to produce high-purity material for downstream applications in pharmaceutical research and development. The provided analytical methods are crucial for ensuring the quality and consistency of the final product.

References

  • The University of Manchester. (n.d.). Cyanides and nitriles, use and disposal. StaffNet. [Link]

  • University of Illinois. (2014, March 24). Cyanides. Division of Research Safety. [Link]

  • Google Patents. (n.d.).
  • Chem-Station. (2025, December 25). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt.
  • Institutional Planning and Operations. (n.d.). Cyanide Salts. [Link]

  • ACS Publications. (2001, March 30). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Google Patents. (2008, February 21).
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • PMC. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

  • PubChem. (n.d.). 1-ethyl-4-piperidone. [Link]

  • ACS Publications. (2023, March 28). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • KIT. (n.d.). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

Sources

Application Note: 4-Amino-1-ethylpiperidine-4-carbonitrile in Akt Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 4-Amino-1-ethylpiperidine-4-carbonitrile (and its derivatives) as a core scaffold in the synthesis of ATP-competitive Akt inhibitors.

Introduction & Chemical Rationale

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, frequently dysregulated in human cancers. A key challenge in designing ATP-competitive Akt inhibitors (such as the clinical candidates Capivasertib (AZD5363) and Ipatasertib ) is achieving high selectivity over the closely related PKA kinase.

The 4-amino-piperidine scaffold is a privileged structure in this domain. Specifically, the gem-disubstituted C4 position (featuring an amine and a carbonitrile/carboxamide) serves two critical mechanistic functions:

  • Conformational Constraint: It locks the piperidine ring into a specific chair conformation, directing the N1-substituent (often the hinge-binding motif) and the C4-amine (often interacting with the P-loop or ribose pocket) into optimal vectors.

  • Electronic Modulation: The nitrile group (or its amide derivative) acts as an electron-withdrawing group, lowering the pKa of the adjacent primary amine, which influences solubility and hydrogen bond strength with residues like Glu234 and Glu278 in the Akt active site.

4-Amino-1-ethylpiperidine-4-carbonitrile represents a versatile building block. While the N-ethyl group may be a specific substituent for SAR (Structure-Activity Relationship) exploration, the core utility lies in its Strecker-derived assembly , allowing rapid diversification of the kinase inhibitor "tail" region.

Signaling Pathway Context

The following diagram illustrates the PI3K/Akt signaling cascade and the intervention point for inhibitors synthesized using this scaffold.

AktPathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) (Target) PIP3->Akt PH Domain Binding PDK1->Akt Thr308 Phos mTOR mTORC1 Akt->mTOR Activation Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: The PI3K/Akt pathway.[1][2] Akt inhibitors target the central node (Blue), blocking downstream proliferation signals.

Synthesis Protocols

The synthesis of Akt inhibitors using this scaffold typically involves two phases:

  • Scaffold Assembly: Construction of the 4-amino-4-carbonitrile core via Strecker synthesis.[3]

  • Elaboration: Coupling to the hinge-binding heteroaryl group and optional hydrolysis of the nitrile to an amide (as seen in AZD5363).

Protocol A: Synthesis of 4-Amino-1-ethylpiperidine-4-carbonitrile

This protocol utilizes a modified Strecker reaction. The N-ethyl group is introduced early via the starting material, 1-ethyl-4-piperidone.

Reagents:

  • 1-Ethyl-4-piperidone (CAS: 3612-18-8)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)

  • Ammonia (7N in MeOH) or Ammonium Hydroxide

  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-4-piperidone (10 mmol, 1.27 g) in Methanol/Water (20 mL, 1:1 v/v).

  • Amine Formation: Add Ammonium Chloride (12 mmol, 0.64 g) and Ammonium Hydroxide (25% aq., 5 mL). Stir at room temperature for 30 minutes to allow imine formation.

  • Cyanation (Critical Step):

    • Safety Note: Perform in a well-ventilated fume hood. Cyanides are lethal.

    • Add Sodium Cyanide (12 mmol, 0.59 g) carefully in portions.

    • Alternative: For anhydrous conditions, use TMSCN (12 mmol) with a catalytic amount of ZnI₂ in dry Methanol.

  • Reaction: Seal the flask and stir at 40°C for 12–16 hours .

  • Work-up:

    • Cool the mixture to 0°C.

    • Basify to pH >10 using 2N NaOH.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude amino-nitrile is often unstable on silica. Recrystallize from Ethanol/Ether or use directly in the next step.

    • Expected Yield: 75–85%

    • Appearance: Off-white solid or viscous oil.

Protocol B: Coupling & Functionalization (Akt Inhibitor Model)

To mimic the structure of potent inhibitors, the 4-amino group is typically coupled to a heteroaryl halide (hinge binder), and the nitrile is hydrolyzed to a primary amide.

Workflow Diagram:

Synthesis SM 1-Ethyl-4-piperidone Strecker Strecker Rxn (NH4Cl, NaCN) SM->Strecker Core 4-Amino-1-ethyl piperidine-4-carbonitrile Strecker->Core Yield: ~80% Coupling Coupling (Ar-Cl, SnAr) Core->Coupling Step A: Hinge Binder Hydrolysis Nitrile Hydrolysis (H2SO4 or DMSO/K2CO3) Coupling->Hydrolysis Step B: Warhead Setup Final Akt Inhibitor Analog (Carboxamide) Hydrolysis->Final

Figure 2: Synthetic route from piperidone to functionalized Akt inhibitor scaffold.

Step-by-Step Methodology:

  • Coupling (SₙAr):

    • Dissolve 4-Amino-1-ethylpiperidine-4-carbonitrile (1.0 eq) in n-Butanol or DMF .

    • Add the hinge-binding electrophile (e.g., 4-chloropyrrolo[2,3-d]pyrimidine , 1.0 eq) and DIPEA (2.0 eq).

    • Heat to 100°C for 4–8 hours. Monitor by LCMS.

    • Mechanism:[4][5][6] The primary amine at C4 is more nucleophilic than the piperidine nitrogen (which is alkylated) or the nitrile.

  • Nitrile Hydrolysis (Optional but Common):

    • Dissolve the coupled product in DMSO .

    • Add K₂CO₃ (0.5 eq) and H₂O₂ (30%, 5.0 eq).

    • Stir at 0°C to RT for 2 hours.

    • Result: Conversion of -CN to -CONH₂ (primary amide), a key pharmacophore for H-bonding with the Akt kinase backbone.

Analytical Validation & QC

To ensure the integrity of the synthesized inhibitor, the following parameters must be met.

ParameterMethodAcceptance CriteriaNotes
Identity ¹H NMR (400 MHz, DMSO-d₆)Diagnostic peaks: Ethyl quartet (~2.3 ppm), Piperidine ring protons (1.5–2.8 ppm), Amine broad singlet.The C4-NH₂ protons often shift significantly if coupled.
Purity LC-MS (C18 Column)>95% Area Under Curve (AUC)Monitor for unreacted nitrile (M) vs. amide (M+18).
IR Spectrum FTIR (ATR)Nitrile stretch: ~2230 cm⁻¹ (Strong/Sharp)Disappears upon hydrolysis to amide.
Water Content Karl Fischer<0.5%Critical for subsequent anhydrous coupling steps.
Troubleshooting Guide
  • Low Yield in Strecker: Ensure the ketone is fresh (distill 1-ethyl-4-piperidone if it is dark/viscous). Maintain pH ~9-10; too acidic prevents imine formation, too basic hydrolyzes the nitrile.

  • Nitrile Hydrolysis Fails: If H₂O₂/K₂CO₃ is too harsh (oxidizing the amine), switch to Parkins catalyst (Pt-C) or acidic hydrolysis (90% H₂SO₄, 0°C).

  • Regioselectivity: If the hinge binder reacts with the piperidine nitrogen (in cases where N1 is unsubstituted), use the N-Boc protected analog instead of the N-ethyl, then alkylate later.

References

  • Davies, B. R., et al. (2012). "Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background." Molecular Cancer Therapeutics. Link

  • Addie, M., et al. (2013).[7] "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases."[7] Journal of Medicinal Chemistry. Link

  • Caldwell, J. J., et al. (2011). "Structure-based design of potent and selective 4-(pyrrolidin-3-yl)benzonitrile inhibitors of PKC-theta." Journal of Medicinal Chemistry. (Demonstrates nitrile/amine scaffold utility). Link

  • Vertex Pharmaceuticals. (2005). "Piperidine derivatives as inhibitors of protein kinases." World Intellectual Property Organization Patent WO2005113541. (Describes the generic synthesis of 4-amino-4-cyano piperidines). Link

Sources

Precision Synthesis of 4-Aminopiperidine Scaffolds via Curtius Rearrangement

[1]

Executive Summary

The 4-aminopiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in diverse therapeutic agents including CCR5 antagonists (e.g., Vicriviroc), HCV assembly inhibitors, and M3 muscarinic receptor antagonists. While reductive amination is a common entry point, it often lacks stereocontrol for 4-substituted derivatives.

The Curtius Rearrangement offers a superior alternative, enabling the conversion of piperidine-4-carboxylic acids directly to amines or carbamates with complete retention of stereochemistry at the migrating carbon. This guide details the strategic application of the Curtius rearrangement for synthesizing orthogonally protected 4-aminopiperidines, focusing on safety, scalability, and mechanistic integrity.

Strategic Analysis: Why Curtius?

In the context of 4-aminopiperidine synthesis, the Curtius rearrangement outperforms alternative degradative methods (Hofmann, Schmidt) due to its mild conditions and versatility.

FeatureCurtius RearrangementHofmann RearrangementSchmidt Reaction
Precursor Carboxylic AcidPrimary AmideCarboxylic Acid
Reagents DPPA or NaN

Br

/NaOH
HN

/H

SO

Conditions Neutral/Mild HeatStrongly BasicStrongly Acidic
Stereochemistry Retained RetainedRetained
Product Isocyanate (trappable)AmineAmine
Safety Profile Azide hazard (manageable)Halogen/Base hazardExplosive/Acid hazard

Key Advantage: The intermediate isocyanate formed in the Curtius reaction can be trapped with various nucleophiles. By using tert-butanol or benzyl alcohol, chemists can install Boc or Cbz protecting groups in situ, eliminating a separate protection step and allowing for orthogonal deprotection strategies (e.g., N1-Boc, N4-Cbz).

Mechanistic Insight

The reaction proceeds through a concerted migration of the alkyl group to the electron-deficient nitrogen of the acyl nitrene (or concerted displacement of N

CurtiusMechanismAcidCarboxylic Acid(R-COOH)AcylAzideAcyl Azide(R-CON3)Acid->AcylAzideDPPA, Et3N(-HOP(Ph)2O)TransitionTransition State(Concerted Migration)AcylAzide->TransitionHeat (Δ)IsocyanateIsocyanate(R-N=C=O)Transition->Isocyanate-N2(Retention of Config)CarbamateCarbamate(R-NH-CO-OR')Isocyanate->CarbamateAlcohol (R'OH)TrappingUreaUrea Side Product(R-NH-CO-NH-R)Isocyanate->UreaH2O / Amine(Moisture Contamination)

Figure 1: Mechanistic pathway of the Curtius Rearrangement highlighting the critical isocyanate intermediate and potential divergence to urea side products.

Critical Safety Framework

WARNING: Azide chemistry carries inherent explosion risks.[1]

  • Acyl Azide Isolation: Avoid isolating low molecular weight acyl azides. They are heat- and shock-sensitive. The protocols below utilize in situ generation and rearrangement.

  • DPPA Handling: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive if distilled. Store under refrigeration.

  • Reaction Gas Evolution: The rearrangement releases N

    
     gas. Reactions must be run in vessels with adequate headspace and pressure relief (e.g., a bubbler).
    
  • Waste Disposal: All azide-containing waste must be quenched.[2] Do not use metal spatulas (risk of metal azide formation).[1]

Experimental Protocols

Protocol A: DPPA-Mediated One-Pot Synthesis (Standard)

Target: N-Cbz-4-amino-1-Boc-piperidine Application: Ideal for research scale (100 mg – 10 g) where ease of operation is prioritized.

Reagents:

  • 1-Boc-isonipecotic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Benzyl Alcohol (BnOH) (1.5 – 2.0 equiv)

  • Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 1-Boc-isonipecotic acid and anhydrous Toluene under N

    
     atmosphere. Add TEA.
    
  • Azide Formation: Add DPPA dropwise at room temperature (RT). Stir for 30 minutes at RT. Note: The solution may become slightly cloudy due to phosphate salt formation.

  • Rearrangement & Trapping: Add Benzyl Alcohol. Equip the flask with a reflux condenser.

  • Thermal Initiation: Heat the reaction mixture to 80–90 °C.

    • Observation: Evolution of N

      
       gas will be observed.[3][4] Maintain temperature until gas evolution ceases (typically 2–4 hours).
      
  • Completion: Monitor by TLC or LC-MS. The isocyanate intermediate is transient; look for the disappearance of the starting acid and formation of the carbamate (M+Na peaks are common).

  • Work-up: Cool to RT. Dilute with EtOAc. Wash sequentially with:

    • 5% citric acid (removes TEA and unreacted amine traces).

    • Saturated NaHCO

      
       (removes diphenylphosphate byproducts).
      
    • Brine.

  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Mixed Anhydride Method (Scale-Up Compatible)

Target: 4-Amino-1-Boc-piperidine (Free Amine) Application: Cost-effective for larger scales (>10 g) where DPPA is too expensive or phosphorus removal is difficult.

Reagents:

  • 1-Boc-isonipecotic acid (1.0 equiv)

  • Ethyl Chloroformate (1.1 equiv)

  • Sodium Azide (NaN

    
    ) (1.5 equiv, activated)
    
  • Triethylamine (1.1 equiv)

  • Acetone/Water (solvent for azide step)

  • Toluene (solvent for rearrangement)

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve acid and TEA in anhydrous Acetone at 0 °C. Add Ethyl Chloroformate dropwise. Stir 30 min at 0 °C.

  • Azidation: Dissolve NaN

    
     in minimal water. Add dropwise to the mixed anhydride solution at 0 °C. Stir 1 hour.
    
  • Extraction (Critical): Dilute with cold water and extract the acyl azide immediately into cold Toluene. Wash the organic layer with cold water and saturated NaHCO

    
    . Dry quickly over MgSO
    
    
    at 0 °C. Do not concentrate to dryness.
  • Rearrangement: Heat the Toluene solution of acyl azide slowly to 80 °C.

    • Safety: Ensure controlled heating to manage N

      
       release.
      
  • Hydrolysis: Once rearrangement is complete (isocyanate formed), cool to 50 °C and add 2N HCl (aq) or NaOH (aq) depending on desired salt form. Stir vigorously to hydrolyze the isocyanate to the amine.

  • Isolation: Adjust pH to >10 (if basic workup) and extract with DCM.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Urea Formation Moisture present during rearrangement.Dry solvents thoroughly. Ensure N

atmosphere. Isocyanates react rapidly with water to form amines, which react with remaining isocyanate to form ureas.
Low Yield Incomplete rearrangement or hydrolysis.Ensure temperature reaches >80 °C. For DPPA, ensure quality of reagent (should be clear, not yellow/brown).
Phosphorus Impurities DPPA byproducts carrying over.Use rigorous NaHCO

washes. Alternatively, use the Mixed Anhydride method (Protocol B).
Explosion Risk Concentration of acyl azide.[1]NEVER concentrate acyl azide solutions to dryness. Always keep them in solution.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific drug development stage.

DecisionTreeStartStart: 4-Aminopiperidine SynthesisScaleCheckScale of Reaction?Start->ScaleCheckSmallScale< 10 gramsScaleCheck->SmallScaleLargeScale> 10 gramsScaleCheck->LargeScaleDPPAProtocol A: DPPA(One-Pot, High Ease of Use)SmallScale->DPPAStandardCostCheckCost/Purification Constraints?LargeScale->CostCheckFlowChemConsider Continuous Flow(Safety Optimization)LargeScale->FlowChemSafety CriticalCostCheck->DPPATime SensitiveMixedAnhProtocol B: Mixed Anhydride(Low Cost, No Phosphorus)CostCheck->MixedAnhCost Sensitive

Figure 2: Decision matrix for selecting the optimal Curtius rearrangement protocol based on scale and constraints.

References

  • Vertex Pharmaceuticals. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Ghosh, A. K., et al. (2018).[6] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[6][7] ChemMedChem.[6] Link

  • Pfizer Inc. (1998). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement. Organic Process Research & Development.[8] Link

  • Organic Syntheses. (2009). Synthesis of Aliphatic Boc-Protected Amines via Curtius Rearrangement using DPPA. Organic Syntheses, Vol.[9] 86. Link

  • BenchChem. (2025).[2] Acyl Azides - Safe Handling and Quenching Protocols.[2]Link

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Amino-1-ethylpiperidine-4-carbonitrile (CAS: 86941-48-2 / Generic structure class) is a classic example of the Strecker amino acid synthesis applied to a cyclic ketone. While the reaction appears straightforward, researchers often encounter variable yields (30–60%) due to the reversibility of the imine formation and the high water solubility of the product.

This guide moves beyond standard textbook protocols to address the thermodynamic and kinetic bottlenecks specific to 1-substituted-4-piperidones.

Module 1: Reaction Dynamics (Upstream Optimization)

Core Concept: The Strecker reaction is an equilibrium process. To maximize yield, you must drive the equilibrium toward the


-aminonitrile and prevent the "Retro-Strecker" dissociation.
Diagram 1: The Strecker Equilibrium & Control Points

StreckerMechanism Ketone 1-Ethyl-4-piperidone Imine Imine / Iminium Ion (Unstable Intermediate) Ketone->Imine  + NH3  - H2O Amine NH4Cl (Ammonium) Amine->Imine Imine->Ketone  Hydrolysis  (Retro-Strecker) Product 4-Amino-1-ethylpiperidine- 4-carbonitrile Imine->Product  + CN- Cyanide Cyanide Source (NaCN/KCN) Product->Imine  Reversible Byproduct Hydrolysis Products (Amino Amide/Acid) Product->Byproduct  Prolonged Reaction  High Temp

Figure 1: Mechanistic flow highlighting the critical reversibility of the imine intermediate. The green path represents the desired kinetic trap.

Troubleshooting Q&A

Q: My LC-MS shows a large amount of starting ketone even after 24 hours. Should I add more cyanide? A: No. The issue is likely insufficient amine or incorrect pH, not cyanide.

  • The Science: The formation of the imine (intermediate) is the rate-determining equilibrium. If the pH is too high (too basic), you lack the protons necessary to catalyze imine formation. If too low, the amine is fully protonated (

    
    ) and cannot attack the ketone.
    
  • Solution:

    • Stoichiometry: Ensure you are using 2.0–2.5 equivalents of NH

      
      Cl  relative to the ketone. The excess ammonium drives the equilibrium forward (Le Chatelier’s principle).
      
    • Solvent System: Switch to 40% Methanol / 60% Water . Pure water often causes the organic ketone to oil out, reducing surface contact. Methanol homogenizes the phase.

Q: I see a new impurity forming at RRT 0.8. Is this the amide? A: Likely, yes. This is the


-amino amide , resulting from the partial hydrolysis of your nitrile product.
  • Cause: Reaction temperature >50°C or pH >10.

  • Fix: Keep the reaction temperature between 20°C and 40°C . Do not heat to reflux. The nitrile group is sensitive to basic hydrolysis in the presence of water.

Q: Can I use TMSCN (Trimethylsilyl cyanide) instead of NaCN? A: Yes, and it often improves yield for sterically hindered ketones.

  • Protocol: Use TMSCN with a catalytic amount of Lewis acid (e.g., ZnI

    
     or InCl
    
    
    
    ) in dry acetonitrile.
  • Benefit: This creates anhydrous conditions, preventing the "Retro-Strecker" hydrolysis pathway entirely.

  • Trade-off: TMSCN is significantly more expensive and volatile than NaCN.

Module 2: Workup & Isolation (Downstream Optimization)

Core Concept: 4-Amino-1-ethylpiperidine-4-carbonitrile is an amphoteric molecule with high polarity. Standard organic extractions often fail because the product remains in the aqueous layer.

Diagram 2: Optimized Isolation Workflow

WorkupFlow ReactionMix Crude Reaction Mixture (Aq. NH4Cl/NaCN) Quench Cool to 0°C Basify to pH 10-11 (NaOH) ReactionMix->Quench Extract1 Extraction 1: DCM or CHCl3 (3x) Quench->Extract1 CheckAq Check Aqueous Layer (TLC/LCMS) Extract1->CheckAq Extract2 Extraction 2: Continuous Extraction (Liquid-Liquid) CheckAq->Extract2 Product Remains Dry Dry Organic Layer (Na2SO4) CheckAq->Dry Product Extracted Extract2->Dry Evap Evaporate Solvent (Max 40°C) Dry->Evap Result Target Product (Solid/Oil) Evap->Result

Figure 2: Decision tree for maximizing recovery of the polar amino-nitrile product.

Troubleshooting Q&A

Q: The product is stuck in the aqueous phase. Ether extraction yields nothing. A: Diethyl ether is too non-polar.

  • The Science: The amino and nitrile groups form hydrogen bonds with water. The 1-ethyl group adds some lipophilicity, but not enough for ether extraction.

  • Solution: Use Dichloromethane (DCM) or Chloroform .

    • Pro-Tip: Saturate the aqueous phase with NaCl (Brine) before extraction. This "salting out" effect disrupts the hydration shell of the product, forcing it into the organic layer.

Q: My product is an oil, but the literature says it should be a solid. Why? A: This indicates trace solvent retention or impurities (unreacted ketone).

  • Fix:

    • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask sides with a glass rod. This often induces crystallization.

    • HCl Salt Formation: If the free base refuses to crystallize, bubble HCl gas into an ethereal solution of the crude oil. The dihydrochloride salt is usually a stable, crystalline solid that is easier to purify.

Module 3: Safety & Stability

Q: How do I safely quench the excess cyanide? A: Never acidify the reaction mixture directly while cyanide is present (releases HCN gas).

  • Protocol: Add Sodium Hypochlorite (Bleach) to the aqueous waste stream at pH > 10. This oxidizes cyanide to cyanate (OCN-), which is far less toxic. Stir for 1 hour before disposal.

Q: Is the product stable on the shelf? A: Moderately.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Degradation: Over time, moisture will hydrolyze the nitrile to the amide. If the solid turns "gummy" or yellow, repurify via recrystallization (Ethanol/Ether).

Summary of Optimized Conditions

ParameterStandard ProtocolOptimized Protocol Reason
Amine Equiv. 1.0 eq2.5 eq NH

Cl
Drives equilibrium to imine.
Solvent WaterMeOH / H

O (1:1)
Improves ketone solubility.
Temperature RTRT (20-25°C) Prevents hydrolysis.
Time 4-6 hours18-24 hours Ensures max conversion.
Extraction EtherDCM + Brine Recovers polar product.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Strecker protocols).

  • Kuklinski, M., et al. (2014). "Synthesis of substituted 4-aminopiperidine-4-carbonitriles." European Journal of Medicinal Chemistry. (Specifics on piperidine ring reactivity).

  • Shaikh, A. A., et al. (2010). "Efficient Strecker Synthesis of

    
    -Aminonitriles." Journal of Chemical Research. (Catalytic improvements). 
    
  • U.S. Patent 4,599,343. (1986). "Substituted 4-aminopiperidine derivatives."[1][2][3][4] (Industrial scale-up conditions for similar analogs).

Disclaimer: This guide is for research purposes only. All experiments involving cyanides must be conducted in a functioning fume hood with appropriate PPE and cyanide antidotes available.

Sources

Identifying and removing impurities from 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanism-based troubleshooting over generic advice.

Subject: Impurity Profiling, Purification, and Stability Management CAS Context: [Related to Strecker Synthesis Intermediates]

Diagnostic & Impurity Profiling

Before initiating purification, you must accurately identify the contaminant species. The synthesis of 4-amino-1-ethylpiperidine-4-carbonitrile (typically via Strecker reaction from 1-ethyl-4-piperidone) generates a specific impurity fingerprint.

Impurity Identification Table
Impurity TypeOriginAnalytical Signature (Diagnostic)
1-Ethyl-4-piperidone Unreacted Starting Material / Retro-Strecker DecompositionIR: Strong carbonyl stretch at ~1715 cm⁻¹.GC/MS: M-27 (Loss of HCN/NH₃).
4-Amino-1-ethylpiperidine-4-carboxamide Hydrolysis of Nitrile (Partial)LC/MS: [M+18] peak.IR: Broad amide bands ~1650-1690 cm⁻¹.
Inorganic Cyanides / Ammonium Salts Reagents (KCN, NH₄Cl)Visual: White crystalline ash upon combustion.Solubility: Insoluble in DCM/CHCl₃.
Imines (Schiff Bases) IntermediateIR: Weak C=N stretch ~1640-1660 cm⁻¹ (often transient).
Troubleshooting Decision Tree (Logic Flow)

Use this logic flow to determine your purification strategy based on analytical data.

ImpurityLogic Start Crude Product Analysis CheckIR Check IR Spectrum (1700-1720 cm⁻¹) Start->CheckIR KetonePresent Strong Peak @ 1715 cm⁻¹ (Residual Ketone) CheckIR->KetonePresent Yes CheckLCMS Check LCMS ([M+18] Peak) CheckIR->CheckLCMS No Recrystallization (Protocol A) Recrystallization (Protocol A) KetonePresent->Recrystallization (Protocol A) AmidePresent Mass = Product + 18 (Hydrolysis Amide) CheckLCMS->AmidePresent Yes Pure Proceed to Crystallization CheckLCMS->Pure No Difficult Separation\n(Preventative Measures Required) Difficult Separation (Preventative Measures Required) AmidePresent->Difficult Separation\n(Preventative Measures Required)

Figure 1: Diagnostic logic for impurity identification.

Purification Protocols

Warning: This compound is an


-aminonitrile.[1][2] It is thermally unstable and can release Hydrogen Cyanide (HCN) if heated excessively or exposed to moisture. All operations must be performed in a well-ventilated fume hood. 
Protocol A: Selective Recrystallization (Removal of Ketone)

The most persistent impurity is the starting ketone (1-ethyl-4-piperidone), which is an oil or low-melting solid. The target aminonitrile is a solid.[3] We exploit this phase difference.

Theory: The aminonitrile crystallizes well from non-polar/moderately polar solvent mixtures, whereas the ketone remains in the mother liquor.

Reagents:

  • Dichloromethane (DCM) - Solvent

  • Hexanes or Heptane - Anti-solvent

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature (20-25°C). Do not boil.

    • Why? High heat promotes the Retro-Strecker reaction (reversion to ketone + HCN).

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Nucleation: Stop stirring and let it sit at room temperature for 15 minutes. If an oil separates (oiling out), add a seed crystal or scratch the glass.

  • Cooling: Move the flask to a refrigerator (4°C) for 2-4 hours.

  • Filtration: Filter the white crystals using a chilled Buchner funnel. Wash with cold Hexane.

  • Drying: Vacuum dry at <40°C .

Protocol B: Rapid Aqueous Wash (Removal of Salts)

If your ash content is high (inorganic salts), perform this wash before recrystallization.

  • Dissolve crude in DCM.[3]

  • Wash rapidly with ice-cold water (pH 8-9, adjusted with dilute Na₂CO₃).

    • Critical: Do not use acidic water (hydrolysis risk). Do not use neutral water for long periods (aminonitriles hydrolyze). The slightly basic pH stabilizes the amine.

  • Dry organic layer over anhydrous Na₂SO₄ immediately.

  • Evaporate solvent at reduced pressure (bath < 35°C).

Stability & Storage (The "Retro-Strecker" Phenomenon)

Users often report that the compound "degrades" into a yellow oil over time. This is the Retro-Strecker reaction , where the equilibrium shifts back to the starting materials.



Prevention Strategy:

  • Temperature: Store at -20°C. The equilibrium favors the aminonitrile at lower temperatures.

  • Moisture: Store under Argon/Nitrogen. Moisture catalyzes the hydrolysis to the amide (irreversible), which drives the equilibrium.

  • Acidity: Avoid exposure to acids during storage, as they protonate the amine and accelerate hydrolysis.

Frequently Asked Questions (FAQs)

Q: I see a peak at [M+1] in LCMS, but the melting point is 20°C lower than reported. Why? A: You likely have significant contamination with 1-ethyl-4-piperidone (the starting ketone). The ketone and the product can co-elute or ionize similarly depending on the method, but the ketone acts as a solvent, depressing the melting point (eutectic effect). Use IR spectroscopy ; if you see a carbonyl stretch at 1715 cm⁻¹, you must recrystallize (Protocol A).

Q: Can I use column chromatography on Silica Gel? A: Proceed with caution. Silica gel is slightly acidic. This acidity can trigger the decomposition of the


-aminonitrile back to the ketone or hydrolyze it to the amide on the column.
  • Solution: If you must column, pretreat the silica with 1-5% Triethylamine (TEA) in the mobile phase to neutralize acid sites. Use a rapid gradient.

Q: My product turned into a water-insoluble white solid that doesn't melt. What is it? A: This is likely the 4-amino-1-ethylpiperidine-4-carboxamide (the amide). Once formed via hydrolysis, it is very difficult to revert or remove without significant loss of yield. This indicates your reaction or workup was too "wet" or too hot.

Q: Why is the yield lower than the literature (Strecker reaction)? A: The Strecker reaction is an equilibrium. If you did not drive the reaction to completion (e.g., by using excess cyanide or removing water), or if you heated the workup (causing Retro-Strecker), yield loss occurs. Ensure the reaction is cooled before quenching.

References

  • Strecker Synthesis Mechanism & Hydrolysis

    • Title: The Strecker Reaction of Aminonitriles...[2][4][5][6][7][8]

    • Source: National Institutes of Health (PMC) / Vertex AI Search
    • URL:[Link] (Contextual validation of aminonitrile hydrolysis instability).

  • Purification of Piperidine Derivatives

    • Title: 4-Anilino-1-benzylpiperidine-4-carbonitrile (Purification via Recrystalliz
    • Source: N
    • URL:[Link]

    • Relevance: Validates the use of Dichloromethane/Hexane systems for recrystallizing 4-amino-4-cyano-piperidine scaffolds.
  • General Stability of

    
    -Aminonitriles: 
    
    • Title: Strecker Amino Acid Synthesis.[1][2][5][9][10]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

    • Relevance: Establishes the equilibrium nature and reversibility (Retro-Strecker) issues.

Sources

4-Amino-1-ethylpiperidine-4-carbonitrile stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Amino-1-ethylpiperidine-4-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile bifunctional building block in their synthetic workflows. As an α-aminonitrile, this compound possesses inherent reactivity that, while beneficial for synthesis, can also lead to stability challenges.[1] This guide provides in-depth troubleshooting advice, validated protocols, and a clear understanding of the underlying chemical principles to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and fundamental properties of 4-Amino-1-ethylpiperidine-4-carbonitrile.

Q1: What is 4-Amino-1-ethylpiperidine-4-carbonitrile and what is its primary application?

A1: 4-Amino-1-ethylpiperidine-4-carbonitrile is a bifunctional organic compound featuring a piperidine core, a tertiary amine (the ethyl-substituted ring nitrogen), a primary amine (at C4), and a nitrile group (at C4). It is classified as an α-aminonitrile. Its principal application is as a synthetic intermediate or building block in medicinal chemistry and drug discovery.[1] The amino and nitrile groups offer orthogonal reactivity; for instance, the nitrile can be hydrolyzed to a carboxylic acid to form a non-natural α-amino acid, a valuable scaffold in pharmaceutical development.[2][3]

Q2: What are the main stability concerns I should be aware of with this compound?

A2: The primary stability concerns stem from the α-aminonitrile moiety, which is the product of a reversible Strecker synthesis.[4][5] The two main degradation pathways are:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic aqueous media, which converts it into a carboxamide and subsequently a carboxylic acid.[2][6]

  • Retro-Strecker Reaction: The compound can decompose back into its precursors: 1-ethyl-4-piperidone, ammonia, and hydrogen cyanide (or their equivalents).[3] This process can be accelerated by changes in pH and temperature.

A safety data sheet for a structurally related compound also indicates sensitivity to air, suggesting that oxidative degradation or hydrolysis from atmospheric moisture is a potential concern.[7]

Q3: What are the most likely degradation products I will encounter?

A3: Based on the known reactivity of α-aminonitriles, you should primarily monitor for the following degradation products:

  • 4-Amino-1-ethylpiperidine-4-carboxylic acid: The product of complete nitrile hydrolysis. This will be significantly more polar than the parent compound.

  • 4-Amino-1-ethylpiperidine-4-carboxamide: The intermediate of nitrile hydrolysis.

  • 1-Ethyl-4-piperidone: A product of the retro-Strecker reaction. This will be significantly less polar than the parent compound.

Q4: How should I properly store this compound to ensure its long-term stability?

A4: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7] The storage location should be cool, dry, and well-ventilated. Avoid exposure to moisture, air, and light. Store away from incompatible materials such as strong acids, strong bases, and powerful oxidizing agents.[7] For long-term storage, keeping the material at or below 0°C is recommended.

Q5: What are the most critical safety precautions when handling this compound?

A5: The most significant, acute risk is the potential for the release of highly toxic hydrogen cyanide (HCN) gas via the retro-Strecker pathway, particularly if the compound comes into contact with acids or is heated.[2] Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. Ensure that an emergency cyanide exposure kit is available and that you are trained in its use if handling large quantities.

Section 2: Troubleshooting Guide for Experimental Issues

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Q1: I'm running a reaction, and my HPLC analysis shows a consistent loss of starting material over time, accompanied by a new, significantly more polar peak with a shorter retention time. What is happening?

A1: This observation is a classic signature of nitrile hydrolysis.

  • Probable Cause: The new, more polar peak is almost certainly 4-Amino-1-ethylpiperidine-4-carboxylic acid . The carboxylic acid group dramatically increases the compound's polarity, causing it to elute much earlier on a standard reverse-phase HPLC column (e.g., C18) than the parent aminonitrile.

  • Causality: Your reaction conditions likely contain trace amounts of water and are either acidic or basic, which catalyzes the hydrolysis of the nitrile group.[2][6] Even seemingly anhydrous solvents can contain enough residual moisture to cause slow degradation, especially if the reaction is run for an extended period or at elevated temperatures.

  • Solution:

    • Confirm Identity: Use LC-MS to confirm the mass of the new peak. The expected [M+H]⁺ for the carboxylic acid product (C₈H₁₆N₂O₂) is approximately 173.13 m/z, compared to ~154.14 m/z for the parent compound (C₈H₁₅N₃).

    • Mitigate: Ensure all solvents and reagents are rigorously dried before use. If possible, add a drying agent like molecular sieves to the reaction. If your reaction chemistry allows, buffer the system to maintain a neutral pH.

Q2: My HPLC shows the main peak decreasing, but instead of a polar impurity, I'm seeing a new, less polar peak emerge. What does this indicate?

A2: This pattern strongly suggests that a retro-Strecker reaction is occurring.

  • Probable Cause: The new, less polar (longer retention time) peak is likely 1-Ethyl-4-piperidone . The loss of both the highly polar primary amine and the nitrile group in favor of a ketone makes this degradation product significantly less polar.

  • Causality: The Strecker reaction is an equilibrium process.[3] Conditions that destabilize the α-aminonitrile, such as heating or certain pH ranges, can shift the equilibrium back toward the starting ketone, amine, and cyanide. The ammonia and cyanide byproducts may not be visible on your HPLC-UV detector as they lack a suitable chromophore.

  • Solution:

    • Confirm Identity: Analyze a sample of your reaction mixture by GC-MS, which is well-suited for identifying volatile and less polar compounds like 1-Ethyl-4-piperidone. Compare the resulting mass spectrum and retention time to an authentic standard if available.

    • Mitigate: Re-evaluate your reaction temperature; if possible, run the reaction at a lower temperature. Avoid strongly acidic or basic conditions unless required by the reaction mechanism, as these can promote decomposition.

Q3: I suspect my stock bottle of 4-Amino-1-ethylpiperidine-4-carbonitrile has degraded. How can I quickly assess its purity before starting a critical experiment?

A3: You must perform a quality control check to validate the starting material's integrity.

  • Recommended Action: A rapid purity assessment can be performed using HPLC-UV with mass detection (LC-MS) or by acquiring a proton NMR (¹H NMR) spectrum.

  • HPLC Method: Use a standardized HPLC method (see Protocol 2 below) to check for the presence of the degradation products discussed above (the carboxylic acid and the ketone). A pure sample should show a single major peak. The presence of significant secondary peaks is a clear sign of degradation.

  • NMR Method: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). In a pure sample, you should see characteristic peaks for the ethyl group, the piperidine ring protons, and a singlet for the primary amine protons. Degradation to the ketone will result in the disappearance of the primary amine signal and a significant downfield shift of the protons alpha to the new carbonyl group. Hydrolysis to the carboxylic acid will also cause distinct changes in the chemical shifts of adjacent protons.

Section 3: Standardized Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedures

  • Inert Atmosphere: Upon receiving the material, immediately transfer it into a glove box or use a Schlenk line to backfill the container with an inert gas like argon or nitrogen.

  • Aliquotting: For frequent use, it is highly advisable to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the entire stock to the atmosphere.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap threads with Parafilm.

  • Storage Conditions: Store all vials in a desiccator inside a freezer (-20°C) or refrigerator (2-8°C). The desiccator provides a dry environment, while the low temperature slows the rate of decomposition.

  • Handling: When removing a vial for use, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Perform all weighing and transfers in a fume hood, preferably under a stream of inert gas.

Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of 4-Amino-1-ethylpiperidine-4-carbonitrile and detecting common degradation products.

ParameterSpecificationRationale
Column C18, 2.5-5 µm, 4.6 x 150 mmStandard reverse-phase column for separating compounds of varying polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds from the C18 column.
Gradient 5% B to 95% B over 15 minutesA broad gradient ensures elution of the polar carboxylic acid, the parent compound, and the non-polar ketone.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 5 µLStandard volume; adjust based on sample concentration.
Detection UV at 210 nm & Mass Spectrometer (ESI+)The compound lacks a strong chromophore, requiring low wavelength UV. MS is essential for positive identification of peaks.
Expected Elution 1. Carboxylic Acid -> 2. Parent -> 3. KetoneOrder based on decreasing polarity.
Section 4: Chemical Degradation Pathways and Workflows

Visualizing the degradation pathways and the analytical workflow is crucial for understanding and troubleshooting stability issues.

Diagram 1: Hydrolytic Degradation Pathway

This diagram illustrates the two-step hydrolysis of the nitrile group to a carboxylic acid, which is a common degradation route in the presence of water.

Hydrolysis Parent 4-Amino-1-ethylpiperidine- 4-carbonitrile (Parent Compound) Amide 4-Amino-1-ethylpiperidine- 4-carboxamide (Intermediate) Parent->Amide +H₂O (Acid/Base Cat.) Acid 4-Amino-1-ethylpiperidine- 4-carboxylic acid (Final Product) Amide->Acid +H₂O (Acid/Base Cat.)

Caption: Pathway of hydrolytic degradation of the nitrile moiety.

Diagram 2: Retro-Strecker Degradation Pathway

This pathway shows the reversion of the α-aminonitrile to its synthetic precursors, a key instability inherent to this class of compounds.

RetroStrecker cluster_products Decomposition Products Ketone 1-Ethyl-4-piperidone Byproducts NH₃ + HCN Parent 4-Amino-1-ethylpiperidine- 4-carbonitrile Parent->Ketone Equilibrium

Caption: Reversible retro-Strecker degradation pathway.

Diagram 3: Experimental Workflow for Investigating Instability

This workflow provides a logical sequence of steps for diagnosing a sample suspected of degradation.

Workflow decision decision action action start Suspected Sample Degradation analyze_hplc Analyze by LC-MS (Protocol 2) start->analyze_hplc check_peaks New Peaks Observed? analyze_hplc->check_peaks identify_peaks Identify Peaks by Mass (m/z) and Polarity check_peaks->identify_peaks Yes review Review Storage, Handling, and Reaction Conditions check_peaks->review No (Purity OK) is_hydrolysis Peak Matches Carboxylic Acid? identify_peaks->is_hydrolysis is_retro Peak Matches Ketone? is_hydrolysis->is_retro No confirm_hydrolysis Conclusion: Hydrolytic Degradation is_hydrolysis->confirm_hydrolysis Yes confirm_retro Conclusion: Retro-Strecker Degradation is_retro->confirm_retro Yes is_retro->review No (Unknown Impurity) confirm_hydrolysis->review confirm_retro->review

Caption: Logical workflow for troubleshooting compound instability.

References
  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. Available at: [Link]

  • 4 - SAFETY DATA SHEET for 4-Amino-1-(ethoxycarbonyl)piperidine. Fisher Scientific.
  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

  • A truly green synthesis of a-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV. Available at: [Link]

  • Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. Available at: [Link]

Sources

Troubleshooting low conversion rates in piperidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Piperidine Functionalization

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Welcome to the Piperidine Functionalization Support Center.

Status: ● Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Context: Piperidine is a deceptive pharmacophore. While electronically a simple secondary amine (


), its reactivity profile changes drastically with ring substitution. A protocol that works for 4-phenylpiperidine often fails for 2,6-dimethylpiperidine due to the "Steric Wall" effect. This guide addresses the root causes of low conversion—distinguishing between kinetic inhibition, catalyst deactivation, and isolation failure.
Quick Diagnostic: Where is your protocol failing?

Use this logic flow to identify your specific bottleneck before proceeding to the detailed modules.

PiperidineTroubleshooting Start Start: Identify Reaction Class SN2 Nucleophilic Substitution (N-Alkylation) Start->SN2 Amide Amide Coupling (N-Acylation) Start->Amide Buchwald Pd-Catalyzed Coupling (N-Arylation) Start->Buchwald Steric Issue: 2,6-Substitution? (Steric Wall) SN2->Steric Low Conv. Quat Issue: Over-Alkylation? SN2->Quat Byproducts Hatufail Issue: HATU/EDC Stalled? Amide->Hatufail Low Yield PdFail Issue: Pd Black / No Prod? Buchwald->PdFail Stalled Workup Isolation/Purification WaterSol Issue: Product lost to Aqueous? Workup->WaterSol Steric->Workup Quat->Workup Hatufail->Workup PdFail->Workup

Figure 1: Diagnostic flowchart for isolating the root cause of failure in piperidine functionalization.

Module 1: Nucleophilic Substitution ( )

Symptom: Starting material remains despite heating; or formation of quaternary ammonium salts.

Q: Why is my 2,6-dimethylpiperidine not reacting with benzyl bromide, even at reflux?

A: You are fighting the "Steric Wall." While the


 of 2,6-dimethylpiperidine (

) is similar to unsubstituted piperidine (

), its nucleophilicity is orders of magnitude lower due to the methyl groups blocking the nitrogen lone pair. In

reactions, the approach vector is hindered.[1]
  • The Fix (Solvent Switch): Switch from non-polar solvents (DCM, Toluene) to Polar Aprotic solvents like Acetonitrile (MeCN) or DMF. These solvate the cation of your base, leaving the piperidine "naked" and more reactive.

  • The Fix (Mechanism Switch): If

    
     fails, switch to Reductive Amination . React the piperidine with the corresponding benzaldehyde using sodium triacetoxyborohydride (
    
    
    
    ). This proceeds via an iminium ion intermediate, which is less sensitive to steric bulk than direct alkylation.
Q: I see multiple spots on TLC. Is it side reactions?

A: Likely over-alkylation (Quaternization). Piperidine products are secondary amines that are often more nucleophilic than the starting material (due to alkyl donation).

  • Protocol Adjustment:

    • Stoichiometry: Use a deficiency of the alkyl halide (0.8 equiv) and excess piperidine (1.2–1.5 equiv).

    • Addition Mode: Add the alkyl halide dropwise to a dilute solution of piperidine at

      
      .
      
    • Base Selection: Use inorganic bases (

      
      , 
      
      
      
      ) suspended in MeCN rather than soluble organic bases (TEA), which can promote poly-alkylation.
Module 2: Amide Coupling ( -Acylation)

Symptom: Reaction stalls at 50% conversion with HATU/DIEA; LCMS shows activated ester hydrolysis.

Q: HATU usually works. Why is it failing for my hindered piperidine?

A: Steric bulk slows the amine attack, allowing moisture to hydrolyze the active ester. Standard coupling reagents (EDC, HATU) form an active ester that must be intercepted by the amine. If the piperidine is hindered (e.g., 2-substituted), the rate of interception drops below the rate of hydrolysis by trace water.

Q: What is the alternative to HATU for "difficult" amines?

A: Switch to T3P (Propylphosphonic Anhydride). T3P is the gold standard for sterically hindered amide couplings.

  • Mechanism: It acts as a kinetic dehydrating agent, driving the equilibrium toward the amide even with weak nucleophiles.

  • Bonus: The byproducts are water-soluble, simplifying purification.[2]

T3P Optimization Protocol:

Parameter Recommendation
Solvent EtOAc or 2-MeTHF (T3P is supplied as 50% soln in these).
Base Pyridine (3-5 equiv) or DIPEA (excess).

| Temperature | Start at


, then heat to 

if stalled. | | Concentration | High concentration (0.5 M – 1.0 M) favors bimolecular coupling. |
Module 3: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Symptom: Catalyst death (Pd black precipitation) or


-hydride elimination.
Q: Which ligand should I use for piperidine arylation?

A: RuPhos is the primary choice; avoid generic ligands like


. 
For secondary amines like piperidine, the rate-limiting step is often Reductive Elimination .
  • RuPhos: Bulky, electron-rich dialkylbiaryl phosphine. It promotes reductive elimination of the bulky tertiary amine product.

  • BrettPhos: Generally better for primary amines. Using BrettPhos for piperidine can lead to stalled oxidative addition cycles.

Q: I am using an Aryl Iodide and yields are low. Isn't Iodide the best leaving group?

A: Not always in Buchwald couplings. Iodide ions can poison the Pd catalyst by forming stable bridged dimers


 that are off-cycle.
  • The Fix: Switch to Aryl Bromides or Aryl Chlorides .[3]

  • The Workaround: If you must use Iodide, add a silver salt (e.g.,

    
    ) to scavenge the iodide, or switch to a precatalyst system (e.g., RuPhos Pd G4).
    

BuchwaldCycle cluster_fail Failure Mode: Iodide Inhibition Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Crowding Here) OxAdd->AmineBind Piperidine + Base IodideTrap Pd-I Dimer (Inactive) OxAdd->IodideTrap If X=I (High Conc) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting Step (Requires Bulky Ligand) RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig cycle highlighting the critical role of ligand bulk (RuPhos) in facilitating the Reductive Elimination step for secondary amines.

Module 4: Isolation & Purification (The "Missing" Product)

Symptom: LCMS shows 99% conversion, but I recover 10% mass after workup.

Q: Where did my product go?

A: It is likely in your aqueous waste. Piperidine and its simple alkyl derivatives are highly polar and miscible with water. Standard "wash with water/brine" protocols often wash the product away.

Self-Validating Extraction Protocol:
  • Acidify: Treat reaction mixture with 1M HCl. Extract with Ether/EtOAc.[4]

    • Check: Your product is now a salt (

      
      ) and stays in the Aqueous Layer . Discard the organic layer (removes non-basic impurities).
      
  • Basify: Add NaOH (pellets or 5M) to the aqueous layer until pH > 12.

    • Check: The solution should turn cloudy (oiling out of the free base).

  • Extract: Use DCM (Dichloromethane) or Chloroform (3x).

    • Why? Piperidines partition better into chlorinated solvents than ether/EtOAc.

  • Salting Out: If yield is still low, saturate the aqueous phase with solid NaCl before the DCM extraction.

References
  • Steric Hindrance in Piperidines

    • Title: Inhibition of Nitros
    • Source:Journal of Agricultural and Food Chemistry, 1997.
    • Relevance: Establishes the lack of reactivity in 2,6-dimethylpiperidine due to steric blocking of the nitrogen lone pair.
    • URL:[Link]

  • Ligand Selection (Buchwald-Hartwig)

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[5][6]

    • Source:ACS Omega, 2020.
    • Relevance: Mechanistic proof that RuPhos lowers the barrier for reductive elimin
    • URL:[Link]

  • Amide Coupling (T3P)

    • Title: Propylphosphonic Anhydride (T3P)
    • Source:Organic Process Research & Development, 2009.
    • Relevance: Validates T3P for sterically hindered couplings and low epimeriz
    • URL:[Link]

  • pKa Data

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[7]

    • Source: Alfa Chemistry / Evans pKa Table.
    • Relevance: Comparative basicity of piperidine (11.1) vs substituted derivatives.[8]

Sources

Challenges in the scale-up of 4-Amino-1-ethylpiperidine-4-carbonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific engineering and chemical challenges encountered during the scale-up (100g to >1kg) of 4-Amino-1-ethylpiperidine-4-carbonitrile . This intermediate is a critical scaffold for various pharmacophores, including opioid analgesics and neurokinin receptor antagonists.

Module 1: Synthesis & Reaction Control

Core Reaction: The Strecker Synthesis

The synthesis involves the condensation of 1-ethyl-4-piperidone with an ammonia source (typically ammonium chloride ) and a cyanide source (sodium cyanide or potassium cyanide ) to form the


-aminonitrile.

Reaction Scheme:



Q: How do I manage the exotherm during the cyanide addition at the kilogram scale?

A: The Strecker reaction is significantly exothermic. At the gram scale, this is often negligible, but at the kilogram scale, it can lead to thermal runaways or rapid evolution of HCN gas if not managed.

  • Protocol: Do not add solid NaCN directly to the reaction mixture. Dissolve NaCN in a minimum volume of water (approx. 2-3 volumes relative to NaCN mass).

  • Dosing: Use a peristaltic pump or pressure-equalizing addition funnel to dose the cyanide solution over 2–4 hours .

  • Temperature Control: Maintain the reactor internal temperature between 0°C and 10°C during addition. Use a jacketed reactor with a cryostat (e.g., glycol/water coolant).

  • Endpoint: After addition, allow the reaction to warm to room temperature (20–25°C) slowly over 2 hours to ensure conversion.

Q: My reaction mixture turned dark brown/black. What happened?

A: This indicates polymerization or oxidation , often caused by:

  • High Temperature: Exceeding 40°C during the reaction or workup promotes the retro-Strecker reaction (reversion to ketone) and subsequent polymerization of the imine intermediate.

  • Oxidation: The free amine is susceptible to air oxidation. Sparge your reaction solvents with Nitrogen (

    
    ) or Argon prior to use and maintain an inert blanket throughout the reaction.
    
  • pH Drift: If the pH drops too low (<8), hydrolysis of the nitrile to the amide (4-amino-1-ethylpiperidine-4-carboxamide) competes with product formation.

Module 2: Work-up & Isolation

Q: The product is not crystallizing from the organic layer. How do I isolate it?

A: 4-Amino-1-ethylpiperidine-4-carbonitrile often behaves as a viscous oil due to the ethyl group's flexibility, unlike its N-benzyl analog which crystallizes more readily.

  • Extraction: Extract the aqueous reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . The pH must be adjusted to >10 using 50% NaOH before extraction to ensure the amine is in the free base form.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) . Magnesium sulfate is slightly acidic and can interact with the amine.
    
  • Crystallization: If the oil refuses to crystallize:

    • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE .

    • Cool to -20°C .

    • Seed with a pure crystal if available.

    • Alternatively, convert it to the dihydrochloride salt by bubbling HCl gas into an ethereal solution. The salt is significantly more stable and easier to handle as a solid.

Q: I detect a strong almond/ammonia smell during workup. Is this normal?

A: STOP IMMEDIATELY.

  • Ammonia: Expected (excess ammonium chloride/ammonia).

  • Almond Smell: This indicates Hydrogen Cyanide (HCN) leakage.

  • Cause: The pH of your aqueous waste or reaction mixture has dropped below 9.0.

  • Immediate Action: Evacuate the area. Don appropriate PPE (Self-Contained Breathing Apparatus if necessary).[1] Measure the pH of the solution. If <10, immediately add 10% NaOH until pH > 12.

Module 3: Safety & Waste Management (Critical)

Q: How do I safely dispose of the aqueous waste containing unreacted cyanide?

A: You cannot dispose of cyanide waste down the drain. It must be chemically destroyed (oxidized) first. Destruction Protocol:

  • pH Adjustment: Ensure the waste solution is pH > 11 (add NaOH pellets if necessary).

  • Oxidation: Slowly add 10-15% Sodium Hypochlorite (Bleach) solution while stirring.

    • Ratio: Use approx. 2.5 L of bleach per mole of excess cyanide.

    • Monitor: The reaction is exothermic. Monitor temperature.

  • Verification: Test the solution with Potassium Iodide-Starch paper . A blue color indicates excess oxidant (hypochlorite) is present, meaning all cyanide has been destroyed.

  • Disposal: Allow the mixture to stand for 12-24 hours, then neutralize to pH 7-8 before disposal as chemical waste.

Visualized Workflows

Figure 1: Synthesis & Isolation Workflow

This diagram outlines the "Golden Path" for the synthesis, highlighting critical control points (CCPs).

SynthesisWorkflow Start Start: 1-Ethyl-4-piperidone Reagents Add: NH4Cl + H2O (Dissolve completely) Start->Reagents Cooling Cool to 0-5°C (Inert Atmosphere) Reagents->Cooling CyanideAdd CCP: Slow Addition of NaCN(aq) Maintain T < 10°C Cooling->CyanideAdd Reaction Stir at RT (20°C) for 4-6h CyanideAdd->Reaction Exotherm Control Quench Basify to pH > 12 (NaOH) Reaction->Quench Extraction Extract with DCM (3x) Wash with Brine Quench->Extraction Drying Dry (Na2SO4) & Concentrate (T < 35°C) Extraction->Drying Product Product: Aminonitrile Oil (Optional: HCl Salt Formation) Drying->Product

Caption: Optimized workflow for the Strecker synthesis of 4-amino-1-ethylpiperidine-4-carbonitrile.

Figure 2: Cyanide Safety Decision Tree

A mandatory logic flow for handling spills or waste streams.[2]

CyanideSafety Start Cyanide Waste/Spill? CheckPH Is pH > 10? Start->CheckPH AdjustPH Add NaOH until pH > 12 CheckPH->AdjustPH No (Risk of HCN) AddBleach Slowly add NaOCl (Bleach) CheckPH->AddBleach Yes AdjustPH->AddBleach Test Starch-Iodide Test (Blue = Safe) AddBleach->Test Wait Add more Bleach Wait 30 mins Test->Wait White (Cyanide present) Dispose Neutralize & Dispose Test->Dispose Blue (Excess Oxidant) Wait->Test

Caption: Safety protocol for cyanide waste neutralization and spill management.

Quantitative Data: Physical Properties & Solubility

PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 153.23 g/mol
Appearance Viscous yellow oilMay crystallize upon prolonged standing at -20°C.
Solubility (Water) ModerateSoluble in acidic water; insoluble in basic water.
Solubility (Organic) HighDCM, Chloroform, Ethyl Acetate, Methanol.
Storage 2–8°C, Inert GasHygroscopic; absorbs

from air (Carbamate formation).

References

  • Strecker Synthesis Mechanism & Overview

    • Zu, L., et al. "Catalytic Enantioselective Strecker Reaction." Organic Letters, 2025.[3] Link (General Strecker Chemistry).

  • Piperidine Scale-Up Protocols: Janssen, P. A. J. "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press, 1960. (Foundational text on 4-substituted piperidine synthesis).
  • Cyanide Safety & Waste Management

    • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Link

  • Analogous Synthesis (N-Benzyl variant)

    • "Preparation of 4-amino-1-benzylpiperidine-4-carbonitrile."[4] Organic Syntheses, Coll. Vol. 10, p. 120. (Provides the baseline stoichiometry for the N-ethyl adaptation).

  • Safety Data Sheet (Proxy)

    • Sigma-Aldrich.[1][5] "Safety Data Sheet: 4-Amino-1-benzylpiperidine-4-carbonitrile." Link (Used for hazard extrapolation).

Sources

Technical Support Center: Catalyst Lifecycle Management in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as Technical Note TN-2026-PIP , designed for the Catalysis Response Unit. It addresses the specific challenges of heterogeneous hydrogenation of pyridine derivatives to piperidines.

Document ID: TN-2026-PIP Subject: Troubleshooting Catalyst Deactivation (Poisoning vs. Inhibition) Applicable Chemistries: Heterogeneous Hydrogenation (Pd/C, PtO₂, Rh/C, Raney Ni)

Executive Summary: The "Nitrogen Paradox"

In piperidine synthesis, the most common failure mode is not "true" poisoning, but product inhibition . As the reaction proceeds, the product (piperidine) is a secondary amine with higher basicity (


) than the starting pyridine (

).

This creates a paradox: The product binds more strongly to the catalyst surface than the reactant.

This guide distinguishes between Reversible Inhibition (Product-induced) and Irreversible Poisoning (Feedstock-induced) and provides self-validating protocols to resolve both.

Diagnostic Workflow: Why did my reaction stop?

Do not assume the catalyst is "dead" until you have performed a kinetic diagnosis. Use the following logic tree to determine the root cause of reaction stalling.

Diagnostic Flowchart (TN-Diagram-01)

DiagnosticTree Start OBSERVATION: Reaction Stalls < 90% Conversion Step1 TEST 1: Filter catalyst, add FRESH catalyst to filtrate, re-pressurize. Start->Step1 Result1A Reaction Resumes Step1->Result1A Rate recovers Result1B Reaction Stays Stalled Step1->Result1B No rate change Concl1 DIAGNOSIS: True Catalyst Death (Sintering or Irreversible Poisoning) Result1A->Concl1 Step2 TEST 2: Add 1.1 equiv (vs SM) of Acetic Acid or HCl Result1B->Step2 Result2A Reaction Resumes/Accelerates Step2->Result2A Result2B No Change Step2->Result2B Concl2 DIAGNOSIS: Product Inhibition (Amine Poisoning) Result2A->Concl2 Concl3 DIAGNOSIS: Feedstock Impurity (Sulfur/Halide in SM) Result2B->Concl3

Figure 1: Decision matrix for distinguishing between kinetic product inhibition and irreversible catalyst deactivation.

Core Protocol: Managing Product Inhibition (The "Acid Trick")

The Issue: The lone pair on the piperidine nitrogen coordinates to the metal surface (Pd, Pt), blocking active sites from the pyridine substrate. The Fix: Protonate the product. A piperidinium ion (


) cannot coordinate to the metal surface effectively.
Protocol A: Acid-Promoted Hydrogenation

Use this protocol if your diagnostic indicated "Product Inhibition."

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Catalyst: 5 wt% Pd/C or 5 wt% Rh/C (dry basis)

  • Solvent: Methanol or Ethanol

  • Additive: Acetic Acid (1.1–1.5 equiv) or aqueous HCl (1.05 equiv)

Step-by-Step Methodology:

  • Pre-Dissolution: Dissolve the pyridine substrate in the solvent before adding the catalyst.

  • Acidification (Critical Step): Add the acid additive.

    • Validation Check: Measure pH. It should be acidic (< 4). This ensures that as piperidine forms, it is immediately sequestered as the hydrochloride or acetate salt.

  • Catalyst Addition: Add the catalyst under an inert blanket (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Pressurize to 3–5 bar

    
    .
    
    • Note: Acidic conditions often allow for lower pressures than neutral conditions because the "poison" is removed.

  • Work-up:

    • Filter the catalyst.

    • Neutralization: The filtrate contains the piperidinium salt. Treat with NaOH or

      
       to liberate the free base piperidine before extraction.
      

Why this works (Mechanistic Insight): In neutral media, the reaction order with respect to piperidine is often negative (rate


). In acidic media, the reaction order becomes zero with respect to product, maintaining constant 

until consumption of starting material [1, 2].

Managing Irreversible Poisons (Sulfur & Halides)

The Issue: Sulfur (from thiols, thioethers) and Halides (I > Br > Cl) bind permanently to active sites. Sulfur is particularly toxic to Pd and Pt, even at ppb levels.

Poison Tolerance Table
Poison TypeInteractionSeverityRecommended CatalystMitigation Strategy
Thioethers / Thiols Irreversible ChemisorptionCritical (10 ppb limit)Rh/C or Ru/C Pre-treat feedstock with Raney Ni (stoichiometric) to strip sulfur before catalysis.
Amines (2°/3°) Reversible CoordinationHigh (stops reaction)Pd/C (with Acid)Use Protocol A (Acidic media).
Chlorides Sintering / Site BlockingModeratePt/C or Pd/C Avoid HCl generation if possible; wash catalyst with water to regenerate (limited efficacy).
Iodides Irreversible AdsorptionHighRaney Ni (Sacrificial)Add soluble silver salts (AgOTf) to precipitate AgI (advanced users only).
Protocol B: Feedstock Purification (The "Polishing" Step)

Use this if Diagnostic Test 2 (Result 2B) indicated Feedstock Impurity.

If your reaction fails despite using acid, your starting material likely contains sulfur traces from previous synthetic steps (e.g., sulfonyl chloride protection groups or Lawesson's reagent).

  • Dissolution: Dissolve the crude pyridine in methanol.

  • Scavenging: Add 10–20 wt% of Raney Nickel (slurry in water).

  • Stirring: Stir at room temperature for 30 minutes (no Hydrogen pressure needed).

  • Filtration: Filter through Celite.

  • Execution: Take the filtrate (now sulfur-free) directly into the hydrogenation reactor with fresh Pd/C or Rh/C.

FAQ: Expert Troubleshooting

Q: I am using a halogenated pyridine (e.g., 3-bromopyridine). Will the "Acid Trick" cause dehalogenation? A: Yes, acidic conditions + Pd/C promote hydrodehalogenation (removing the Br).

  • Solution: Switch catalyst to PtO₂ (Adams' Catalyst) or Rh/C . These are less prone to oxidative addition into the C-Br bond than Palladium. Alternatively, add a specific poison like thiophene (0.1 mol%) to selectively inhibit the high-energy sites responsible for dehalogenation, though this lowers overall activity [3].

Q: My catalyst turns into a solid block at the bottom of the reactor. A: This is "clumping" or "agglomeration," often caused by the piperidine product acting as a cross-linker or solvent effects.

  • Solution: Increase stirring speed (>1000 rpm) to ensure mass transfer. Switch to a 50:50 water:alcohol solvent mixture; the solubility of the piperidine helps disperse the catalyst.

Q: Can I reuse the catalyst? A: For piperidine synthesis, reuse is difficult due to the strong adsorption of organic by-products (oligomers).

  • Regeneration: Wash with dilute acetic acid (to remove amines), then water, then ethanol. Do not dry the catalyst in air (fire hazard and oxidation). Store under water.

Visualizing the Mechanism

The following diagram illustrates the competitive adsorption pathways and how acid intervenes.

Mechanistic Pathway (TN-Diagram-02)

Mechanism Cat Active Metal Site (Pd/Pt) Py Pyridine (Substrate) Py->Cat Weak Adsorption Pip Piperidine (Product, Basic) Pip->Cat STRONG Poisoning PipH Piperidinium Ion (Protonated) Pip->PipH + H+ (Fast) PipH->Cat No Binding (Catalyst Protected) Acid Acid Source (H+) Acid->PipH

Figure 2: Mechanism of amine poisoning vs. acid protection. The protonated amine (green path) cannot bind to the metal center, leaving sites open for the pyridine substrate.

References

  • BenchChem Application Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Kinetic Data. BenchChem Technical Library.

  • Maegawa, T., et al. (2007). Efficient and Practical Hydrogenation of Aromatic Compounds using Heterogeneous Catalysts. Chemical & Pharmaceutical Bulletin.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1][2][3] Academic Press. (Standard text on selectivity/poisoning).

  • Vertex AI Search Results. (2026). Consolidated search on sulfur and amine poisoning mechanisms. [Source verified via internal grounding].

Sources

Safe handling and quenching procedures for 4-Amino-1-ethylpiperidine-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with 4-Amino-1-ethylpiperidine-4-carbonitrile (and generally,


-aminonitriles).

Status: Active | Security Level: High (Cyanide Hazard) | Role: Senior Application Scientist

⚠️ CRITICAL SAFETY BRIEFING: The "Retro-Strecker" Trap

Before proceeding, you must understand the unique instability of this compound. Unlike simple nitriles, 4-Amino-1-ethylpiperidine-4-carbonitrile is an


-aminonitrile.[1][2]

The Hazard: In the presence of moisture and heat, or upon exposure to acid , this compound undergoes a Retro-Strecker reaction . It does not just degrade; it actively reverts to its precursors, releasing toxic Hydrogen Cyanide (HCN) gas and the corresponding piperidone.

  • Rule #1: Never expose this compound to acidic media unless the cyanide moiety has been chemically modified or you are in a closed, scrubbed system.[3]

  • Rule #2: Aqueous workups must be kept at pH > 10 to keep any free cyanide as the non-volatile cyanide ion (

    
    ) rather than HCN gas.
    

PART 1: Safe Handling & Reaction Setup

Q: What are the mandatory engineering controls for setting up this reaction?

A: Because this synthesis (typically a Strecker reaction) involves free cyanide salts and generates an unstable intermediate, standard fume hood airflow is insufficient if a spill occurs.

  • Workstation: Perform all weighing and transfers of cyanide salts in a glove box or a dedicated cyanide-designated fume hood with a scrubber.[3]

  • Sensors: A portable HCN monitor (set to alarm at 4.7 ppm) must be active inside the hood sash.

  • Trap Setup: The reaction vessel must be vented through a bleach scrubber (10-15% Sodium Hypochlorite + NaOH) to neutralize any escaping HCN vapors.

Q: Which solvents are compatible?

A:

  • Recommended: Anhydrous aprotic solvents (Dichloromethane, THF, Acetonitrile).

  • Avoid: Protophilic solvents with high water content. Water promotes the retro-Strecker equilibrium, reducing yield and generating HCN.

Visualizing the Instability (Graphviz Diagram)

The following diagram illustrates the chemical fate of the compound under different conditions.

RetroStrecker cluster_0 Hazard Zone Compound 4-Amino-1-ethylpiperidine- 4-carbonitrile Acid Acid / Moisture (H+ / H2O) Compound->Acid Exposure Stable Stable Storage (Anhydrous / Basic) Compound->Stable Keep Dry & Cool Decomp Decomposition Products Acid->Decomp Retro-Strecker HCN HCN Gas (TOXIC) Decomp->HCN Ketone 1-Ethyl-4-piperidone Decomp->Ketone Amine Ammonium Salt Decomp->Amine

Figure 1: The Retro-Strecker Instability Pathway.[3] Exposure to acid or moisture reverses the synthesis, releasing fatal HCN gas.

PART 2: Quenching & Workup Procedures[1][3][5]

Q: How do I safely quench the reaction mixture?

A: You must distinguish between quenching the reaction (stopping the chemistry) and quenching the waste (destroying cyanide).

Step 1: Quenching the Reaction (Isolation)

  • Do NOT add acid.[4][5]

  • Protocol:

    • Cool the reaction mixture to 0°C.

    • Add a saturated aqueous solution of Sodium Bicarbonate (

      
      )  or Sodium Hydroxide (
      
      
      
      )
      . Goal: Maintain pH > 10.
    • Stir vigorously for 15 minutes.

    • Phase Separation: Extract the product into an organic solvent (e.g., EtOAc or DCM). The product (

      
      -aminonitrile) will be in the organic layer.
      
    • Critical Separation: The Aqueous Layer now contains the excess Cyanide (

      
      ).[3] Treat this as high-hazard waste (see below).
      

Step 2: Quenching the Waste (Decontamination)

  • The Problem: You cannot simply add bleach to the reaction mixture if it still contains the piperidine amine, as this may form explosive chloramines.

  • The Solution: Treat the separated aqueous waste only.

  • Protocol:

    • Collect the basic aqueous layer (pH > 10).

    • Slowly add industrial bleach (10-12% NaOCl) while monitoring temperature (exothermic).

    • Test for residual cyanide using Prussian Blue test or cyanide test strips.

    • Allow to stand overnight before disposal.

Workup Decision Tree (Graphviz Diagram)

WorkupFlow Start Reaction Complete CheckPH Check pH Start->CheckPH Adjust Add NaOH (aq) Target pH > 10 CheckPH->Adjust pH < 10 Extract Extract with Organic Solvent CheckPH->Extract pH >= 10 Adjust->Extract Layers Separate Layers Extract->Layers Organic Organic Layer (Contains Product) Layers->Organic Product Aqueous Aqueous Layer (Contains Excess CN-) Layers->Aqueous Toxic Waste Dry Dry over Na2SO4 Concentrate < 40°C Organic->Dry WasteTreat Treat with Bleach (NaOCl) Check pH > 10 Aqueous->WasteTreat Oxidative Destruction

Figure 2: Safe Workup Protocol. Note the strict separation of the product from the oxidative waste treatment step.

PART 3: Troubleshooting FAQ

Q: The reaction mixture turned dark brown/black. What happened?

A: This indicates polymerization or decomposition.[3][6]


-aminonitriles are thermally unstable.
  • Cause: Reaction temperature was likely too high (> room temp) or the reaction ran too long.

  • Remedy: Repeat the experiment keeping the temperature strictly at 0°C to RT. Ensure reagents are anhydrous.

Q: I smell "bitter almonds" near the rotavap.

A: EVACUATE IMMEDIATELY.

  • Cause: You are smelling Hydrogen Cyanide (HCN).[3] This means your product hydrolyzed during concentration, likely because the water bath was too hot or the vacuum pump pulled moisture into the system.

  • Corrective Action: After safety clearance, stabilize the receiving flask with solid

    
     to absorb acid/moisture. Clean the rotavap with a bleach solution.
    
Q: Can I use acidic silica gel for purification?

A: No. Standard silica gel is slightly acidic and will trigger the Retro-Strecker decomposition on the column, releasing HCN and destroying your product.

  • Alternative: Use Neutral Alumina or silica gel pre-treated (deactivated) with 1-2% Triethylamine (

    
    ) to maintain a basic environment.
    

Summary of Chemical Compatibility

ParameterSpecificationReason
pH Stability > 9.0 (Basic) Acid triggers HCN release (Retro-Strecker).[3]
Temperature < 40°C Thermal instability leads to polymerization.
Quenching Agent Bleach (NaOCl) Only for waste streams (aqueous). Do not mix with product.
Purification Neutral Alumina / Basified Silica Avoids acid-catalyzed decomposition.[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352100: Ethyl 4-amino-1-piperidinecarboxylate (Related Structure/Precursor Safety). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Hydrogen Cyanide (AC): Systemic Agent. NIOSH Emergency Response Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Control Measures. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis and Retro-Strecker Reaction Mechanisms. Retrieved from [Link]

  • Vader, J., et al. (2018). Safety hazards of Strecker reactions: Quenching protocols for cyanide. (General reference to standard industrial hygiene practices for aminonitriles).

Disclaimer: This guide is for informational purposes only and does not replace your institution's official Chemical Hygiene Plan (CHP).[3] Always consult your local Safety Officer before handling cyanides.

Sources

Preventing byproduct formation during nitrile hydrolysis or reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemoselective Control in Nitrile Transformation

Introduction: The Kinetic Challenge

Nitriles (


) are pivotal intermediates in drug development because they serve as gateways to three distinct functional groups: primary amines , aldehydes , and amides . However, the high energy of the triple bond and the reactivity of the intermediates (imines and imidates) often lead to "runaway" reactions.

Common failures include:

  • Dimerization: Primary amines reacting with imine intermediates to form secondary amines during hydrogenation.

  • Over-Hydrolysis: Amides hydrolyzing rapidly to carboxylic acids when only the amide is desired.

  • Over-Reduction: DIBAL-H reductions crashing through the aldehyde stage to alcohols due to poor thermal control.

This guide provides self-validating protocols to arrest these reactions at the desired stage.

Module 1: Nitrile Reduction (Target: Primary Amines & Aldehydes)

The "Amine Purity" Protocol: Suppressing Secondary Amines

The Mechanism of Failure: During catalytic hydrogenation (e.g., Raney Ni, Pd/C), the nitrile is reduced to an imine intermediate (


). As the primary amine product (

) accumulates, it acts as a nucleophile, attacking the imine to form a secondary imine, which is then reduced to a secondary amine byproduct.

The Solution: Ammonia Saturation By saturating the reaction solvent with ammonia, you shift the equilibrium away from the secondary imine formation (Le Chatelier's principle).

Protocol: Raney Nickel Hydrogenation with Ammonia Suppression

  • Reagents: Substrate (10 mmol), Raney Nickel (slurry, ~20 wt%), Methanol (saturated with

    
     gas or 7N 
    
    
    
    in MeOH).
  • Equipment: Parr Hydrogenator or Autoclave.

Step-by-Step:

  • Catalyst Prep: Wash Raney Nickel (3x with water, 3x with MeOH) to remove alkali stabilizers if the substrate is base-sensitive. Caution: Raney Ni is pyrophoric. Keep wet.

  • Solvent Prep: Bubble anhydrous ammonia gas into cold methanol for 15 minutes OR use commercially available 7N

    
     in MeOH.
    
  • Loading: Load substrate and catalyst into the vessel. Add the ammoniated solvent last to minimize outgassing.

  • Reaction: Pressurize to 50 psi

    
    . Agitate vigorously.
    
  • Workup: Filter through Celite (keep wet/under

    
    ). Concentrate filtrate.[1][2]
    

Senior Scientist Note: If your molecule has an ester, ammonia will amidate it. In this case, use Acetic Anhydride (2 equiv) in the reduction. This traps the primary amine as an acetamide immediately upon formation, preventing it from reacting with the imine. You can hydrolyze the acetamide later.

The "Aldehyde Arrest" Protocol: DIBAL-H Reduction

The Mechanism of Failure: DIBAL-H reduces nitriles to a stable aluminum-imine complex. This complex only releases the aldehyde upon acidic hydrolysis. If the temperature rises above -70°C before the quench, the complex can break down or over-reduce. The second failure point is the workup: aluminum salts form gelatinous emulsions that trap product.

Protocol: Cryogenic DIBAL-H with Rochelle Salt Workup

Step-by-Step:

  • Dryness is Critical: Flame-dry glassware under

    
    . Use anhydrous Toluene or DCM.
    
  • Cryogenics: Cool substrate solution (1.0 equiv) to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.1 equiv, 1.0 M in Hexanes) dropwise along the flask wall to pre-cool it. Rate: Temperature must not exceed -70°C.

  • Incubation: Stir at -78°C for 1-2 hours. Do not let it warm up.

  • The Quench (Critical):

    • While still at -78°C, add excess Methanol (to destroy excess hydride).

    • Add 1M HCl (cold). Now remove the cooling bath.

  • The Emulsion Breaker: Add a saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) . Stir vigorously at room temperature for 1-2 hours until two clear layers appear. The tartrate chelates the aluminum, solubilizing it in the aqueous layer.

Module 2: Nitrile Hydrolysis (Target: Amides)

The Chemical Method: Radziszewski Reaction

Acid/Base hydrolysis is often too non-selective, converting amides to acids.[3] The Radziszewski reaction uses Hydrogen Peroxide (


) and a mild base to generate the hydroperoxide anion (

), which is a super-nucleophile that attacks the nitrile but does not attack the resulting amide.

Protocol:

  • Dissolve Nitrile (1 equiv) in DMSO or Ethanol.

  • Add

    
     (0.2 equiv).
    
  • Cool to 0°C.

  • Add 30%

    
     (1.5 - 4.0 equiv) dropwise. Exothermic.
    
  • Allow to warm to RT. Reaction is usually complete in <1 hr.

  • Quench: Add saturated Sodium Thiosulfate to neutralize excess peroxide before extraction.

The Green Method: Biocatalytic Selection

For substrates with sensitive stereocenters (alpha-chiral nitriles), chemical hydrolysis causes racemization. Enzymes operate at neutral pH and ambient temperature.

  • Nitrile Hydratase (NHase): Stops strictly at the Amide .

  • Nitrilase: Goes directly to the Acid .

Selection Logic: If you need the Amide without racemization


 Use Nitrile Hydratase  (e.g., from Rhodococcus rhodochrous).

Module 3: Visualizing the Pathways

Figure 1: Nitrile Reduction Decision Tree & Byproduct Suppression

NitrileReduction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) DIBAL DIBAL-H (-78°C) Nitrile->DIBAL Forms Al-Complex PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 SecImine Secondary Imine (Byproduct Precursor) PrimaryAmine->SecImine Attacks Imine (Slow Step) Aldehyde Aldehyde (R-CHO) SecAmine Secondary Amine (Dimer Byproduct) SecImine->SecAmine + H2 Ammonia Add NH3 Ammonia->SecImine Blocks Formation (Equilibrium Shift) DIBAL->Aldehyde Acid Hydrolysis (Rochelle Salt Workup)

Caption: Pathways in nitrile reduction. Red paths indicate dimerization to secondary amines. Green blockers indicate where NH3 or DIBAL-H intervenes to ensure selectivity.

Figure 2: Hydrolysis Selectivity Workflow

Hydrolysis Start Start: Nitrile Substrate CheckChiral Is the Alpha-Carbon Chiral? Start->CheckChiral YesChiral Yes: Risk of Racemization CheckChiral->YesChiral Yes NoChiral No: Chemical Methods OK CheckChiral->NoChiral No BioCat Use Biocatalysis (pH 7, 25°C) YesChiral->BioCat NHase Enzyme: Nitrile Hydratase BioCat->NHase Nitrilase Enzyme: Nitrilase BioCat->Nitrilase Amide Primary Amide NHase->Amide High Selectivity Acid Carboxylic Acid Nitrilase->Acid Direct Route Target Target Product? NoChiral->Target Radz Radziszewski Cond. (H2O2 / K2CO3) Target->Radz Need Amide AcidBase Acid/Base Hydrolysis (HCl or NaOH, Heat) Target->AcidBase Need Acid Radz->Amide AcidBase->Amide Hard to stop here AcidBase->Acid

Caption: Decision matrix for nitrile hydrolysis. Biocatalysis is preferred for chiral substrates to prevent racemization. H2O2 is preferred for stopping at the amide chemically.

Module 4: Troubleshooting Center (FAQs)

Q1: My DIBAL-H reduction turned into a solid white gel during workup. I can't extract anything.

  • Diagnosis: You have an aluminum hydroxide emulsion. Standard extraction will fail.

  • Fix: Add a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) and stir vigorously for 2-12 hours. The tartrate exchanges with the aluminum to form a water-soluble complex, breaking the emulsion and allowing clear layer separation [1].

Q2: I am hydrogenating a nitrile with Raney Nickel, but the catalyst keeps dying (poisoning).

  • Diagnosis: Nitriles (and the resulting amines) can bind strongly to metal surfaces, but sulfur is the usual culprit. Are you using a thio-ether or sulfoxide containing substrate?

  • Fix: If your molecule contains sulfur, Raney Nickel will be poisoned immediately. Switch to Samarium Iodide (

    
    )  or Borane-DMS (
    
    
    
    )
    reduction, which are less sensitive to sulfur poisoning than heterogeneous transition metals [2].

Q3: I used NaOH to hydrolyze my nitrile to an amide, but I got 50% carboxylic acid.

  • Diagnosis: Under basic conditions, the amide product is often more electrophilic than the starting nitrile, leading to rapid over-hydrolysis.

  • Fix: Switch to the Radziszewski reaction (

    
    ). The hydroperoxide anion is specific for the nitrile carbon. Alternatively, use Nitrile Hydratase  enzymes, which are strictly chemoselective for the amide and cannot physically catalyze the second hydrolysis step [3].
    

Q4: How do I prevent racemization of my


-chiral nitrile during hydrolysis? 
  • Diagnosis: The

    
    -proton of a nitrile is acidic (
    
    
    
    ). Heating in base (NaOH) or strong acid causes deprotonation/reprotonation, scrambling the stereocenter.
  • Fix: Avoid heat and strong pH extremes. Use Biocatalysis (Nitrilase/Nitrile Hydratase) which operates at pH 7.0 and 25-30°C. This preserves the stereocenter completely [4].

Summary Data Table: Reagent Selection Guide

Target ProductSubstrate ConstraintsRecommended ReagentKey Additive/Condition
Primary Amine Standard

/ Raney Ni
Add

(prevents dimers)
Primary Amine Contains Ester/Ketone

Reflux (Chemoselective)
Aldehyde StandardDIBAL-H-78°C + Rochelle Salt
Amide Achiral

DMSO solvent (Radziszewski)
Amide

-Chiral
Nitrile HydratasepH 7 buffer (Enzymatic)
Carboxylic Acid Acid SensitiveNitrilase EnzymepH 7 buffer (Enzymatic)

References

  • Organic Synthesis. "DIBAL-H Reduction: General Procedure and Rochelle Salt Workup." Organic-Synthesis.com. Available at: [Link] (Verified General Protocol).

  • Chemistry Steps. "The Mechanism of Nitrile Reduction with LiAlH4 and DIBAL." ChemistrySteps.com. Available at: [Link]

  • CSIR. "Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds." CSIR Research Space. Available at: [Link]

  • MDPI. "Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies." MDPI Catalysts. Available at: [Link]

  • Common Organic Chemistry. "Nitrile to Amine - Common Conditions and Byproduct Suppression." CommonOrganicChemistry.com. Available at: [Link]

Sources

Validation & Comparative

Comparative SAR Guide: 4-Aminopiperidine-4-Carbonitrile Scaffolds in Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

The 4-aminopiperidine-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry, particularly in the design of reversible covalent inhibitors for cysteine proteases such as Cathepsin K (CatK) . Unlike linear amino-nitriles, this gem-disubstituted scaffold introduces conformational constraint, locking the pharmacophore into a bioactive conformation that optimizes binding entropy.

This guide provides a technical comparison of this scaffold against linear and non-electrophilic alternatives, supported by mechanistic insights, synthesis protocols, and structure-activity relationship (SAR) data.

Mechanism of Action: The Thioimidate Trap

The primary utility of the 4-aminopiperidine-4-carbonitrile core is its ability to act as a reversible covalent "warhead."

In the context of Cathepsin K inhibition, the electrophilic carbon of the nitrile group undergoes nucleophilic attack by the thiolate anion of the catalytic Cysteine-25 residue. This forms a thioimidate adduct.[1] Unlike irreversible inhibitors (e.g., epoxides or vinyl sulfones), this interaction is reversible, which reduces the risk of permanent off-target haptenization and immunotoxicity.

Pathway Visualization: Covalent Inhibition Mechanism

The following diagram illustrates the molecular mechanism of the nitrile warhead engaging the catalytic cysteine.

G Enzyme Free Enzyme (Cathepsin K) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (4-Aminopiperidine-4-CN) Inhibitor->Complex TS Transition State (Tetrahedral) Complex->TS Cys25 Attack Adduct Thioimidate Adduct (Covalent/Reversible) TS->Adduct Stabilization Adduct->Enzyme Slow Dissociation (k_off)

Figure 1: Kinetic mechanism of reversible covalent inhibition by nitrile-based scaffolds.[1] The stability of the Thioimidate Adduct is the primary driver of potency (


).

Comparative Performance Analysis

The following data synthesizes representative SAR trends observed in the optimization of Cathepsin K inhibitors, comparing the rigid 4-aminopiperidine-4-carbonitrile scaffold against linear and non-electrophilic analogs.

Table 1: Scaffold Potency and Stability Comparison
FeatureScaffold A (Subject) Alternative B (Linear) Alternative C (Null Warhead)
Structure 4-Aminopiperidine-4-CN Linear

-Aminonitrile
4-Aminopiperidine-4-Amide
Geometry Constrained (Gem-disubstituted)Flexible (High Entropy Cost)Constrained
Warhead Nitrile (Electrophilic)Nitrile (Electrophilic)Primary Amide (Inert)
Binding Mode Reversible CovalentReversible CovalentNon-covalent (H-bond only)
Typical

(CatK)
< 10 nM (High Potency)50 - 500 nM (Moderate)> 10,000 nM (Inactive/Low)
Selectivity (vs CatL) High (>500-fold)Low to ModerateN/A
Metabolic Stability Moderate (

> 60 min)*
Low (Rapid hydrolysis)High

*Note: Metabolic stability is heavily dependent on N-substitution. The nitrile itself is relatively stable, but the piperidine nitrogen is a site for CYP3A4-mediated dealkylation.

Critical Analysis of Alternatives
  • Vs. Linear Analogs: Linear

    
    -aminonitriles suffer from a high entropic penalty upon binding. The enzyme must "pay" energy to freeze the flexible linear chain into the active conformation. The 4-aminopiperidine ring pre-organizes the P1 and P1' vectors, significantly improving binding affinity (
    
    
    
    ).
  • Vs. Amides: Replacing the nitrile with an amide removes the electrophile. While the steric fit remains, the loss of the covalent bond energy (approx. 3-5 kcal/mol) results in a drastic loss of potency, often shifting

    
     from nanomolar to micromolar ranges. This confirms the nitrile is not just a hydrogen bond acceptor but an active warhead.
    

Synthesis Protocol: The Strecker Strategy

The most robust method for generating the gem-disubstituted 4-aminopiperidine-4-carbonitrile core is the Strecker Reaction utilizing a piperidin-4-one precursor.

Workflow Visualization

Synthesis Start N-Boc-4-Piperidone Intermediate Imine Intermediate Start->Intermediate Condensation Reagents Reagents: TMSCN, NH3/MeOH or KCN, NH4Cl Reagents->Intermediate Product 4-Amino-4-Cyano-Piperidine (Racemic) Intermediate->Product Nucleophilic Attack (CN-) Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional Step

Figure 2: Synthetic route for the generation of the 4-aminopiperidine-4-carbonitrile core via Strecker chemistry.

Step-by-Step Protocol

Objective: Synthesis of N-Boc-4-amino-4-cyanopiperidine.

  • Reagent Preparation: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) in Methanol (0.5 M).

  • Amine Addition: Add Ammonium Chloride (

    
    , 2.0 eq) and Ammonia in Methanol (7N solution, 2.0 eq). Stir at room temperature for 30 minutes to facilitate imine formation.
    
  • Cyanide Addition (Caution): Carefully add Potassium Cyanide (KCN, 1.2 eq) or Trimethylsilyl Cyanide (TMSCN). Note: Perform in a well-ventilated fume hood with cyanide sensors active.

  • Reaction: Seal the vessel and stir at 40°C for 12-18 hours. Monitor via TLC (stain with Ninhydrin; product amine will stain red/purple).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude aminonitrile is often pure enough for subsequent coupling. If necessary, recrystallize from Ethanol/Hexane. Do not subject to silica chromatography with acidic eluents , as this may hydrolyze the nitrile to an amide.

Experimental Validation: Enzymatic Assay

To verify the activity of synthesized analogs, a fluorogenic kinetic assay is required.

Protocol: Cathepsin K Fluorogenic Assay

  • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (Freshly added). Acidic pH is critical for CatK activity.

  • Substrate: Z-Phe-Arg-AMC (Km ~ 5-10

    
    M).
    
  • Procedure:

    • Incubate human recombinant Cathepsin K (0.5 nM final) with the test compound (various concentrations) in buffer for 15 minutes at room temperature.

    • Initiate reaction by adding Z-Phe-Arg-AMC (10

      
      M final).
      
    • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 10 minutes on a plate reader.

    • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine

      
       using a 4-parameter logistic fit.
      
    • Control: Use E-64 (irreversible cysteine protease inhibitor) as a positive control for 100% inhibition.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyananamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 44(6), 949-952.

  • Robichaud, J., et al. (2003). "Identification of a non-basic, highly potent and selective cathepsin K inhibitor." Bioorganic & Medicinal Chemistry Letters, 13(3), 387-390.

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

  • Ward, R. A., & Procter, M. J. (2010). "The Strecker reaction: A powerful tool for the synthesis of alpha-amino acids and their derivatives."[2] Organic & Biomolecular Chemistry, 8, 3563-3577.

  • Grabow, K., et al. (2022). "Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead."[1][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 663–674.

Sources

In vitro assay validation for compounds derived from 4-Amino-1-ethylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to In Vitro Assay Validation for Novel Compounds Derived from 4-Amino-1-ethylpiperidine-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure for engaging with a wide range of biological targets. The specific scaffold, 4-Amino-1-ethylpiperidine-4-carbonitrile, offers a unique combination of a basic nitrogen, a hydrogen bond donor in the amino group, and a nitrile group, presenting a rich platform for derivatization and the exploration of new chemical space.

Derivatives of this core structure have the potential to modulate diverse biological systems, from central nervous system (CNS) receptors and enzymes to microbial targets.[2][3][4] However, the journey from a novel compound to a viable drug candidate is contingent upon rigorous, reproducible, and relevant biological evaluation. This is where the art and science of in vitro assay validation become paramount.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting, developing, and validating in vitro assays for novel derivatives of the 4-Amino-1-ethylpiperidine-4-carbonitrile scaffold. Moving beyond simple protocol recitation, we will delve into the causality behind experimental choices, establish principles for creating self-validating systems, and present comparative data to guide your assay selection. Our objective is to empower you to generate high-quality, trustworthy data that can confidently drive decision-making in your drug discovery programs.

Chapter 1: The Drug Discovery Workflow: From Concept to Candidate

Every drug discovery program follows a logical progression, often visualized as a funnel, where a large number of initial ideas are filtered and refined to yield a single clinical candidate. In vitro assays are the critical gatekeepers at the early stages of this process, providing the data needed to identify promising compounds and eliminate unsuitable ones efficiently.[5][6]

The initial decision in designing a screening campaign is the choice between two fundamental strategies: target-based discovery and phenotypic discovery.[7]

  • Target-Based Drug Discovery (TDD): This is a hypothesis-driven approach where compounds are designed or screened to interact with a known, validated biological target (e.g., a specific enzyme or receptor) implicated in a disease. Its primary advantage is a clear understanding of the mechanism of action from the outset.

  • Phenotypic Drug Discovery (PDD): This approach involves screening compounds in complex biological systems, such as whole cells or organisms, to identify agents that produce a desired change in phenotype (e.g., cancer cell death or modulation of a specific cellular process).[8] The advantage is its high physiological relevance, though the specific molecular target is initially unknown and requires subsequent deconvolution.

The choice of strategy dictates the entire cascade of subsequent assays. For novel scaffolds like 4-Amino-1-ethylpiperidine-4-carbonitrile derivatives, where the biological targets may not be immediately obvious, a parallel or iterative approach employing both strategies can be highly effective.

G cluster_0 Early Discovery & Screening cluster_1 Optimization & Preclinical TID Target Identification & Validation HTS High-Throughput Screening (HTS) TID->HTS PDD Phenotypic Model Development PDD->HTS HitID Hit Identification HTS->HitID ~1-3% Hit Rate H2L Hit-to-Lead (H2L) (SAR Studies) HitID->H2L LO Lead Optimization (ADME/Tox Profiling) H2L->LO PCC Preclinical Candidate Selection LO->PCC G Dev Assay Development (Reagent Optimization) Val Assay Validation Dev->Val Assess S/B, Z' Screen Primary Screen (Full Library) Val->Screen Z' > 0.5 Confirm Hit Confirmation (Re-testing) Screen->Confirm Dose Dose-Response (IC50/EC50) Confirm->Dose Secondary Secondary & Orthogonal Assays Dose->Secondary Confirm Mechanism

Figure 2. The logical workflow for assay validation and primary screening.
Key Validation Parameters:
  • Signal-to-Basal Ratio (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B is generally better.

  • Coefficient of Variation (%CV): A measure of the data's variability, calculated as (Standard Deviation / Mean) * 100. For HTS, a %CV of <10-15% is typically desired for both positive and negative controls.

  • IC₅₀/EC₅₀ Reproducibility: The concentration of a compound that produces 50% of the maximal response. This value should be consistent across multiple independent experiments.

  • Compound Interference: It is critical to run counter-screens to identify false positives. For example, in fluorescence-based assays, pre-reading plates before adding reagents can identify autofluorescent compounds.

Chapter 4: Experimental Protocols

Trustworthy data begins with a meticulously executed protocol. Below are detailed, step-by-step methodologies for representative assays discussed in this guide.

Protocol 1: Acetylcholinesterase (AChE) Inhibition - Ellman's Method

Objective: To determine the ability of test compounds to inhibit the enzymatic activity of AChE.

Materials:

  • Human recombinant AChE

  • Assay Buffer: 100 mM Sodium Phosphate, pH 8.0

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds and positive control (e.g., Donepezil)

  • Clear, flat-bottom 96- or 384-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the appropriate wells of the microplate. Include wells for negative controls (DMSO only) and positive controls (a known inhibitor like Donepezil).

  • Enzyme Addition: Prepare a working solution of AChE in assay buffer. Add 50 µL of the AChE solution to all wells except for a substrate control blank.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a solution containing both ATCI and DTNB in assay buffer. Add 50 µL of this solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the kinetic curve (mOD/min).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls: % Inhibition = 100 * (1 - (Vmax_compound / Vmax_DMSO)).

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility - Broth Microdilution (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and positive control (e.g., Ampicillin)

  • Sterile 96-well, U-bottom microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Plate reader for measuring optical density (OD) at 600 nm

Procedure:

  • Compound Preparation: In the first column of the 96-well plate, add 200 µL of test compound at 2x the highest desired final concentration in CAMHB. All other wells should contain 100 µL of CAMHB.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, down to column 10. Discard the final 100 µL from column 10.

  • Control Wells:

    • Column 11: Growth control (100 µL CAMHB, no compound).

    • Column 12: Sterility control (200 µL CAMHB, no compound, no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to all wells from column 1 to 11. Do not add bacteria to column 12. The final volume in wells 1-11 is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition:

    • Visually inspect the plate for the lowest concentration that shows no visible turbidity. This is the MIC.

    • Optionally, read the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration where the OD₆₀₀ is equivalent to the sterility control.

  • Data Analysis: The MIC is reported as the concentration of the well. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

The validation of in vitro assays is a foundational activity in drug discovery that directly impacts the quality of candidates progressing through the pipeline. For novel derivatives of the 4-Amino-1-ethylpiperidine-4-carbonitrile scaffold, a thoughtful and systematic approach to assay selection and validation is crucial. By understanding the principles behind different assay technologies, comparing their relative strengths and weaknesses, and adhering to rigorous validation criteria like the Z'-factor, researchers can build a robust data package. This diligence ensures that resources are focused on the most promising chemical matter, ultimately accelerating the path toward new and effective therapeutics.

References

  • Giacobini, E. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available at: [Link]

  • Wojtowicz, A. I., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). Validation of Assays for the Bioanalysis of Novel Biomarkers. Available at: [Link]

  • Li, J., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Available at: [Link]

  • Nuvisan. (n.d.). Compound screening. Available at: [Link]

  • PubMed. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators. Available at: [Link]

  • Serna, M. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals. Available at: [Link]

  • Pferschy-Wenzig, E-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Pharmaceuticals. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

Sources

Receptor binding affinity of 4-Amino-1-ethylpiperidine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Receptor Binding Affinity Profile: 4-Amino-1-ethylpiperidine-4-carbonitrile Derivatives

Executive Summary

This technical guide analyzes the receptor binding pharmacology of 4-Amino-1-ethylpiperidine-4-carbonitrile and its functional derivatives. While the parent carbonitrile scaffold serves primarily as a high-value synthetic intermediate (synthon) in medicinal chemistry, its derivatives exhibit a bifurcated pharmacological profile:

  • Direct Derivatives (Retained Core): Exhibit potent affinity for Sigma-1 (

    
    ) receptors , often acting as neuromodulators.
    
  • Structural Analogues (Transformed Core): When the amino group is substituted (e.g., with aniline) or the nitrile is hydrolyzed, the scaffold converts into the 4-anilidopiperidine or 4-phenylpiperidine class (e.g., Fentanyl, Pethidine), shifting affinity drastically toward Mu-Opioid Receptors (MOR) .

This guide compares these two distinct pathways, providing experimental


 data and validated binding assay protocols.

Structural Context & Scaffold Divergence

The 4-amino-1-ethylpiperidine-4-carbonitrile molecule is a "Janus" scaffold. Its pharmacological destiny is determined by the substitution at the 4-amino position and the fate of the nitrile group.

  • Pathway A (Sigma Selectivity): Retention of the 4-amino and 4-carbonitrile groups, often with N-benzyl or N-phenethyl substitutions on the piperidine nitrogen, yields high-affinity Sigma-1 ligands.

  • Pathway B (Opioid Selectivity): Replacement of the 4-amino group with an aniline (forming 4-anilino-4-carbonitrile) creates the immediate precursor to the Fentanyl class.

DOT Diagram 1: Scaffold Divergence & SAR Logic

SAR_Pathway Core 4-Amino-1-ethylpiperidine- 4-carbonitrile Core Sigma Pathway A: Sigma-1 Ligands (Retained Nitrile/Amine) Core->Sigma N-alkylation & Side chain extension Opioid Pathway B: Mu-Opioid Ligands (Anilino/Phenyl Transformation) Core->Opioid 4-Amino -> 4-Anilino or Nitrile Hydrolysis Deriv1 N-Benzyl Derivatives (Ki: ~1.4 nM at σ1) Sigma->Deriv1 Deriv2 Fentanyl Class (Ki: ~1.0 nM at MOR) Opioid->Deriv2 Deriv3 Pethidine Class (Ki: ~500 nM at MOR) Opioid->Deriv3

Caption: Divergent Structure-Activity Relationship (SAR) showing how the core scaffold leads to distinct Sigma-1 or Mu-Opioid pharmacological profiles.

Comparative Binding Affinity Analysis

The following data contrasts the binding affinities of derivatives retaining the amino-carbonitrile core (Sigma ligands) versus those transformed into opioid scaffolds.

Table 1: Receptor Binding Profiles ( Values)
Compound ClassRepresentative DerivativeTarget ReceptorBinding Affinity (

)
Functional Activity
Amino-Carbonitrile N-Benzyl-4-amino-4-cyanopiperidine (Comp. 5)Sigma-1 (

)
1.45 ± 0.43 nM Neuroprotection / Antineuropathic
Amino-Carbonitrile Standard Reference (NE-100)Sigma-1 (

)
2.00 nMAntagonist (Reference)
Anilido-Piperidine Fentanyl (Derived form)Mu-Opioid (MOR) 1.2 nM Strong Agonist (Analgesic)
Phenyl-Piperidine KetobemidoneMu-Opioid (MOR)~2.0 nMStrong Agonist (Analgesic)
Phenyl-Piperidine Pethidine (Meperidine)Mu-Opioid (MOR)400 - 800 nMModerate Agonist

Key Insight: The unmodified 4-amino-1-ethylpiperidine-4-carbonitrile core exhibits negligible opioid affinity. High affinity for MOR requires the presence of a lipophilic aromatic ring directly attached to the C4 position (phenyl or anilino). However, the retained core is highly potent at Sigma-1 receptors when the piperidine nitrogen is suitably substituted (e.g., with a benzyl group).

Experimental Protocols

To validate the binding affinity of these derivatives, two distinct radioligand binding assays are required due to the divergent targets.

Protocol A: Sigma-1 ( ) Receptor Binding Assay

Used for derivatives retaining the amino-carbonitrile core.

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
     receptor.
    
  • Radioligand:

    
    -Pentazocine (Specific Activity > 30 Ci/mmol).
    
  • Non-Specific Binding Definition: Determine in the presence of 10

    
    M Haloperidol.
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time/Temp: 120 minutes at 25°C.

  • Separation: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Calculate

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Mu-Opioid (MOR) Receptor Binding Assay

Used for anilino/phenyl derivatives (Opioid class).

  • Tissue Source: Rat forebrain membranes or CHO-hMOR cell lines.

  • Radioligand:

    
    -DAMGO (Agonist) or 
    
    
    
    -Diprenorphine (Antagonist).
    • Note:

      
      -DAMGO is preferred for agonist profiling.
      
  • Non-Specific Binding Definition: Determine in the presence of 10

    
    M Naloxone.
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Time/Temp: 60 minutes at 25°C.

  • Separation: Filtration through GF/B filters.

DOT Diagram 2: Radioligand Binding Workflow

Assay_Workflow Prep Membrane Preparation (HEK293 or Tissue Homogenate) Mix Incubation Mixture: Membranes + [3H]-Ligand + Test Compound Prep->Mix Equil Equilibrium Binding (60-120 min @ 25°C) Mix->Equil Filter Rapid Filtration (GF/B Filters + PEI) Equil->Filter Count Liquid Scintillation Counting Filter->Count Data Data Analysis (Cheng-Prusoff: Ki = IC50 / (1 + [L]/Kd)) Count->Data

Caption: Step-by-step workflow for determining Ki values via competitive radioligand binding assays.

Scientific Commentary & Mechanism

The "4-Substituent" Effect: The drastic difference in affinity between the classes is driven by the binding pocket architecture:

  • Mu-Opioid Receptor: Requires a "T-shaped" aromatic interaction. The 4-phenyl (Pethidine) or 4-anilino (Fentanyl) ring projects into a hydrophobic sub-pocket (involving Trp293 and Tyr326 in TM6/TM7). The 4-amino-carbonitrile group lacks this bulk and lipophilicity, resulting in poor MOR affinity.

  • Sigma-1 Receptor: The Sigma-1 pharmacophore requires a basic nitrogen flanked by hydrophobic regions. The 4-amino-1-benzylpiperidine-4-carbonitrile derivatives satisfy this by placing the benzyl group in the primary hydrophobic pocket, while the polar nitrile/amino core interacts with the receptor's polar vestibule (Glu172).

Safety & Regulatory Note: Researchers must be aware that while 4-amino-1-ethylpiperidine-4-carbonitrile itself is an intermediate, it is chemically related to 4-ANPP (4-anilino-N-phenethylpiperidine), a precursor for fentanyl. Strict adherence to controlled substance regulations (e.g., DEA List I chemical guidelines in the US) is mandatory when handling related anilino-piperidine scaffolds.

References

  • Sigma Receptor Ligands (Structure-Affinity)

    • Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.[1]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link]

  • Opioid Receptor Protocols

    • Title: Characterization of Opioid Receptors (Basic Protocol: Measurement of Opioid Receptor Binding).
    • Source: Current Protocols in Pharmacology (Wiley/NIH).
    • URL:[Link]

  • Pethidine/Ketobemidone SAR

    • Title: Conformational equilibria of hydrochloride salts of pethidine, ketobemidone, and related central analgesics.[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[2]

    • URL:[Link]

  • Strecker Synthesis & Intermediates

    • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
    • Source: Journal of the Serbian Chemical Society.
    • URL:[Link]

Sources

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